7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol
Description
BenchChem offers high-quality 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-methyl-2-phenyl-8H-imidazo[1,2-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-9-7-12(17)16-8-11(15-13(16)14-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPELDCRCZHXSHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C=C(N=C2N1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376960 | |
| Record name | 7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95980-02-2 | |
| Record name | 7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The synthesis is centered around the well-established Tschitschibabin reaction, a robust method for the formation of the imidazo[1,2-a]pyrimidine scaffold. This document will detail the synthesis of the key precursor, 2-amino-4-hydroxy-6-methylpyrimidine, and its subsequent cyclocondensation with 2-bromoacetophenone. The guide will also address the tautomeric nature of the final product. Experimental protocols, mechanistic insights, and visual representations of the synthetic pathway are provided to ensure scientific integrity and practical applicability for researchers in the field.
Introduction: The Significance of the Imidazo[1,2-a]pyrimidine Scaffold
The imidazo[1,2-a]pyrimidine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. These compounds have garnered significant attention due to their diverse pharmacological properties, including antiviral, antibacterial, antifungal, and calcium channel blocking activities. The structural resemblance of imidazo[1,2-a]pyrimidines to purine nucleosides allows them to interact with a variety of biological targets. The specific substitutions on the imidazo[1,2-a]pyrimidine core, such as the methyl and phenyl groups in 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol, play a crucial role in modulating the compound's physicochemical properties and biological activity. This guide focuses on a reliable and efficient synthetic route to this specific analogue.
Retrosynthetic Analysis and Synthesis Strategy
The synthesis of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol is most effectively approached through a convergent strategy. The core of this strategy is the formation of the fused imidazole ring onto a pre-functionalized pyrimidine ring.
Caption: Retrosynthetic approach for the target molecule.
The chosen pathway involves two primary stages:
-
Synthesis of the Key Pyrimidine Intermediate: The synthesis of 2-amino-4-hydroxy-6-methylpyrimidine (also known as 6-methylisocytosine) is the foundational step. This is typically achieved through the condensation of a β-ketoester, such as ethyl acetoacetate, with guanidine.
-
Cyclocondensation to Form the Imidazo[1,2-a]pyrimidine Core: The substituted aminopyrimidine is then reacted with an α-haloketone, in this case, 2-bromoacetophenone, in a classic Tschitschibabin-type reaction to yield the desired fused heterocyclic system.
Experimental Protocols
Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine (I)
This precursor is synthesized via the condensation of ethyl acetoacetate with guanidine carbonate.
Materials:
-
Ethyl acetoacetate
-
Guanidine carbonate
-
Ethanol
-
Toluene
-
Sodium hydroxide (for pH adjustment if necessary)
Procedure:
-
A mixture of ethyl acetoacetate and guanidine carbonate is refluxed in a solution of ethanol and toluene.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization.
| Reactant | Molar Ratio | Notes |
| Ethyl acetoacetate | 1 | |
| Guanidine carbonate | 1 |
Synthesis of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol (II)
The final product is obtained through the cyclocondensation of 2-amino-4-hydroxy-6-methylpyrimidine with 2-bromoacetophenone. A microwave-assisted method is presented here for its efficiency.
Materials:
-
2-Amino-4-hydroxy-6-methylpyrimidine (I)
-
2-Bromoacetophenone
-
Suitable solvent (e.g., DMF or ethanol)
Procedure:
-
An equimolar mixture of 2-amino-4-hydroxy-6-methylpyrimidine (I) and 2-bromoacetophenone is placed in a microwave reactor vessel.
-
A suitable high-boiling solvent such as DMF is added.
-
The reaction mixture is subjected to microwave irradiation at a set temperature (e.g., 160 °C) for a specified time (e.g., 20 minutes).
-
After cooling, the reaction mixture is treated with water to precipitate the product.
-
The solid is collected by filtration, washed with a cold solvent like ethanol, and dried under vacuum.
| Reactant | Molar Ratio | Notes |
| 2-Amino-4-hydroxy-6-methylpyrimidine | 1 | |
| 2-Bromoacetophenone | 1 |
Mechanistic Insights and Tautomerism
The formation of the imidazo[1,2-a]pyrimidine ring proceeds through a well-understood mechanism.
Caption: Key steps in the cyclocondensation reaction.
The final product, 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol, can exist in tautomeric forms: the enol form (-ol) and the keto form (-one). The nomenclature suggests the enol form is of interest, though the keto form, 7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5(8H)-one, is often the isolated product. The equilibrium between these tautomers can be influenced by factors such as solvent polarity and pH.
Conclusion
The synthesis of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol is a straightforward process rooted in fundamental heterocyclic chemistry. By following the detailed protocols for the synthesis of the key 2-amino-4-hydroxy-6-methylpyrimidine intermediate and its subsequent efficient cyclocondensation with 2-bromoacetophenone, researchers can reliably obtain this valuable compound. The use of microwave-assisted synthesis offers a rapid and high-yielding approach. This guide provides the necessary technical details and scientific context to empower researchers in their drug discovery and development endeavors.
References
-
PrepChem. (n.d.). Synthesis of 2-amino-4-hydroxy-6-methylpyrimidine. Retrieved from [Link]
-
Impactfactor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Retrieved from [Link]
-
Katritzky, A. R., et al. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 68(14), 5720–5723. [Link]
-
Kalhapure, V., et al. (2020). Synthesis of Substituted imidazo [1, 5-a] pyrimidine-2-(1H)-one Core Structure. Current Organic Synthesis, 17(1), 23-28. [Link]
-
Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]
-
Multidisciplinary Digital Publishing Institute. (n.d.). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. ChemProc, 16(1), 88. [Link]
-
Beilstein-Institut. (2022). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 18, 1316-1329. [Link]
-
World Intellectual Property Organization. (2020). WO/2020/227576 REGIO-SELECTIVE SYNTHESIS OF IMIDAZO[1,2-A]PYRIMIDINES. Retrieved from [Link]
-
Wikipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Molecules, 19(12), 20614-20627. [Link]
-
de la Torre, M. C., et al. (2021). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. Scientific Reports, 11(1), 14723. [Link]
-
Khan, I., et al. (2022). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Inflammation Research, 15, 5471-5491. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Retrieved from [Link]
-
Al-Zaydi, K. M., et al. (2013). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules, 18(3), 2991-3004. [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-amino-4,6-diarylpyrimidines from alpha-halochalcone. Retrieved from [Link]
-
Multidisciplinary Digital Publishing Institute. (n.d.). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 27(1), 123. [Link]
-
ResearchGate. (n.d.). Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 7‐substituted imidazo[1,2‐a]pyrimidin‐5(1H)‐ones. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). *Purines, pyrimidines, and imidazoles. Part 61.
Unraveling the Therapeutic Potential of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol: A Mechanistic Investigation
Abstract
The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This technical guide focuses on a specific, yet under-investigated member of this class: 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol. While the definitive mechanism of action for this particular compound remains to be fully elucidated, this document serves as a comprehensive roadmap for researchers and drug development professionals. We will synthesize the known biological activities of the broader imidazo[1,2-a]pyrimidine family to propose and explore plausible mechanistic hypotheses for 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol. Furthermore, we provide a detailed, field-proven experimental framework designed to systematically investigate its molecular targets and downstream signaling pathways. This guide is structured to empower researchers to rigorously test these hypotheses and uncover the therapeutic potential of this promising molecule.
The Imidazo[1,2-a]pyrimidine Scaffold: A Privileged Motif in Drug Discovery
The imidazo[1,2-a]pyrimidine core is a nitrogen-fused heterocyclic system structurally analogous to purines, allowing it to interact with a wide range of biological targets.[1] This structural versatility has led to the development of numerous derivatives with diverse therapeutic applications.[3] Clinically relevant examples include anxiolytics like Divaplon and Fasiplon, underscoring the scaffold's drug-like properties.[4] The primary areas where this scaffold has shown significant promise are oncology and immunology, largely due to its propensity to interact with the ATP-binding sites of protein kinases and key enzymes in inflammatory pathways.[5][6][7]
Postulated Mechanisms of Action for 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol
Based on extensive structure-activity relationship (SAR) studies of analogous compounds, we can formulate several primary hypotheses for the mechanism of action of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol. The presence of the 2-phenyl group and the methylation at the 7-position are key structural features that likely dictate its target specificity.
Hypothesis 1: Inhibition of Pro-inflammatory Kinases
Many imidazo[1,2-a]pyrimidine derivatives function as potent inhibitors of protein kinases that are critical drivers of oncogenesis and inflammation.[5] Key kinase families that are likely targets include:
-
PIM Kinases: These serine/threonine kinases are often overexpressed in hematopoietic malignancies and solid tumors. Imidazo[1,2-b]pyridazines, which are structurally related to our compound of interest, have been identified as potent PIM kinase inhibitors.[8]
-
Receptor Tyrosine Kinases (RTKs): Mutated forms of RTKs like c-KIT are drivers in various cancers, including gastrointestinal stromal tumors (GIST). Certain 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have shown excellent inhibitory activity against imatinib-resistant c-KIT mutations.[6]
-
MAP Kinases: p38 MAP kinase is a key node in inflammatory signaling, and imidazopyrimidines have been identified as potent inhibitors of this target.[2]
The proposed inhibitory action on a generic protein kinase is visualized below.
Figure 1: Competitive ATP-binding site inhibition.
Hypothesis 2: Modulation of Inflammatory Pathways via Cyclooxygenase (COX) Inhibition
A significant body of research points to the anti-inflammatory properties of imidazo[1,2-a]pyrimidine derivatives.[9][10] A plausible mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of pro-inflammatory prostaglandins.[7] Novel benzo[2][6]imidazo[1,2-a]pyrimidine derivatives have been synthesized and identified as selective COX-2 inhibitors, suggesting that this core structure is well-suited for fitting into the COX-2 active site.[7]
The signaling cascade leading from inflammation to prostaglandin production and its potential inhibition is outlined below.
Figure 2: Inhibition of the COX-2 inflammatory pathway.
A Framework for Elucidating the Mechanism of Action
To rigorously test these hypotheses and identify the definitive mechanism of action, a multi-tiered experimental approach is required. This framework progresses from broad, unbiased screening to specific, target-based validation.
Tier 1: Initial Phenotypic and Target-Agnostic Screening
The initial phase aims to confirm the biological activity of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol in relevant cellular models and gain unbiased insights into its potential targets.
Sources
- 1. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Research on heterocyclic compounds. XXII. Imidazo[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Solubility and Stability of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol: A Predictive Analysis
Abstract
This technical guide provides a comprehensive framework for assessing the aqueous solubility and chemical stability of the novel compound, 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol. Given the limited direct literature on this specific molecule, this document synthesizes established principles and methodologies from studies of structurally related imidazo[1,2-a]pyrimidine derivatives and relevant pharmaceutical guidelines. The guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for solubility determination, forced degradation studies, and the development of stability-indicating analytical methods. By outlining the causal relationships behind experimental choices and providing a self-validating structure for protocols, this guide aims to serve as an authoritative resource for the pre-formulation and early-stage development of this and similar heterocyclic compounds.
Introduction
7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol is a heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine class. This scaffold is of significant interest in medicinal chemistry due to its broad spectrum of biological activities, including potential antiviral, anti-inflammatory, and anticancer properties.[1] The successful development of any new chemical entity into a viable drug candidate is critically dependent on its physicochemical properties, with aqueous solubility and chemical stability being paramount. These characteristics directly influence bioavailability, manufacturability, and storage requirements.
This guide presents a predictive analysis of the solubility and stability of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol, drawing upon the known behavior of the imidazo[1,2-a]pyrimidine core and established international guidelines. The objective is to provide a robust experimental framework for the comprehensive characterization of this molecule, enabling informed decisions in the drug development process.
Physicochemical Properties: A Predictive Overview
While specific experimental data for 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol is not extensively available, we can infer certain properties based on its structure and data from related compounds.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C13H11N3O[2] | Based on chemical structure. |
| Molecular Weight | 225.25 g/mol [2] | Calculated from the molecular formula. |
| Melting Point | 315-317°C[2] | High melting point suggests a stable crystalline lattice. |
| pKa | 2.71 ± 0.53 (Predicted)[2] | The imidazo[1,2-a]pyrimidine core is weakly basic. The hydroxyl group may exhibit acidic properties. |
| Aqueous Solubility | Likely low | Fused heterocyclic rings and the phenyl substituent contribute to lipophilicity.[3] |
Aqueous Solubility Assessment
A thorough understanding of the aqueous solubility of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol is crucial for formulation development. Both kinetic and thermodynamic solubility should be determined.
Experimental Workflow for Solubility Determination
Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.
Detailed Protocols
3.2.1. Kinetic Solubility Assay
-
Rationale: This assay mimics the conditions of rapid dissolution and provides an estimate of solubility under non-equilibrium conditions, relevant to early drug discovery screening.
-
Protocol:
-
Prepare a 10 mM stock solution of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol in dimethyl sulfoxide (DMSO).
-
Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate.
-
Seal the plate and shake at room temperature (25°C) for 2 hours.
-
Filter the samples to remove any precipitated compound.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.
-
3.2.2. Thermodynamic (Equilibrium) Solubility Assay
-
Rationale: This method determines the true equilibrium solubility, which is a critical parameter for formulation development and regulatory submissions.
-
Protocol:
-
Add an excess amount of solid 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol to a series of vials containing aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.
-
Filter the suspensions to remove undissolved solid.
-
Analyze the concentration of the compound in the clear filtrate by a validated HPLC-UV method.
-
Stability Studies
The chemical stability of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol must be evaluated to understand its degradation pathways and to establish a suitable re-test period or shelf life.[4][5][6] This is achieved through forced degradation (stress testing) and long-term stability studies as outlined in the International Council for Harmonisation (ICH) guidelines.[7][8]
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of the drug substance to identify likely degradation products and to establish the intrinsic stability of the molecule.[9][10][11] These studies are also crucial for developing a stability-indicating analytical method.
4.1.1. Experimental Workflow for Forced Degradation
Caption: Workflow for Forced Degradation Studies.
4.1.2. Detailed Protocols for Stress Conditions
-
Acid Hydrolysis:
-
Dissolve the compound in a suitable solvent and dilute with 0.1 M hydrochloric acid (HCl).
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis.
-
-
Base Hydrolysis:
-
Dissolve the compound and dilute with 0.1 M sodium hydroxide (NaOH). The imidazole moiety of related compounds has shown susceptibility to base-mediated autoxidation.[12]
-
Incubate at 60°C and sample at various time points.
-
Neutralize prior to analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound and treat with 3% hydrogen peroxide (H₂O₂).[9]
-
Maintain the solution at room temperature (25°C) and protect from light.
-
Sample at regular intervals.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 80°C).
-
Prepare a solution of the compound in a suitable solvent and expose it to the same temperature.
-
Analyze samples at set time points.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6]
-
A dark control sample should be stored under the same conditions to separate light-induced degradation from thermal degradation.
-
Development of a Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[13] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[14]
Key Steps:
-
Method Development: Develop a reversed-phase HPLC method capable of separating the parent compound from all degradation products formed during forced degradation studies. A gradient elution with a C18 column is a common starting point.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in stressed samples. This ensures that the parent peak is free from any co-eluting impurities.
-
Mass Spectrometry (MS) for Identification: Couple the HPLC system to a mass spectrometer (LC-MS) to obtain mass information on the degradation products, which is the first step in their structural elucidation.[12]
-
Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Long-Term Stability Studies
Once a stability-indicating method is established, long-term stability studies are conducted on at least three primary batches of the drug substance.[6][8]
| Storage Condition | Testing Frequency |
| Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Accelerated: 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |
RH = Relative Humidity
The data from these studies are used to establish the re-test period for the drug substance and the recommended storage conditions.
Conclusion
This technical guide provides a scientifically grounded framework for the systematic evaluation of the solubility and stability of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol. While predictive in nature due to the novelty of the compound, the outlined methodologies are based on established principles for analogous chemical structures and international regulatory guidelines. The successful execution of these studies will generate a comprehensive data package that is essential for advancing this promising compound through the drug development pipeline. The insights gained will be invaluable for formulation design, manufacturing process control, and ensuring the quality, safety, and efficacy of the final drug product.
References
- ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd.
- ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency.
- Quality Guidelines. (n.d.). ICH.
- ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware.
- ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. (2003, February 6). IKEV.
- 7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol. (n.d.). ChemicalBook.
- Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (n.d.). PMC - PubMed Central.
- Forced Degradation Studies Research Articles. (n.d.). R Discovery.
- Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. (n.d.). PubMed.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
- Analytical Techniques In Stability Testing. (2025, March 24). Separation Science.
- Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
- Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024, April 4).
- Imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines: the role of nitrogen position in inotropic activity. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1).
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023, March 3).
- Analytical Method Development | Drug Stability Studies. (n.d.). Velesco Pharma.
Sources
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-METHYL-2-PHENYLIMIDAZO[1,2-A]PYRIMIDIN-5-OL CAS#: 95980-02-2 [amp.chemicalbook.com]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. scribd.com [scribd.com]
- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 6. snscourseware.org [snscourseware.org]
- 7. ICH Official web site : ICH [ich.org]
- 8. ikev.org [ikev.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. velescopharma.com [velescopharma.com]
- 14. sepscience.com [sepscience.com]
Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol
Abstract
The imidazo[1,2-a]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities. This technical guide provides an in-depth framework for researchers, scientists, and drug development professionals to identify and validate the therapeutic targets of a specific novel compound, 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol. While direct biological data for this precise molecule is nascent, extensive research on analogous compounds provides a strong rationale for investigating its potential as an inhibitor of key signaling pathways implicated in oncology and autoimmune disorders. This document will elucidate the most probable molecular targets, detail their signaling cascades, and provide comprehensive, field-proven experimental protocols for target validation, thereby empowering research teams to unlock the therapeutic promise of this compound.
Introduction: The Imidazo[1,2-a]pyrimidine Core - A Foundation for Diverse Bioactivity
The imidazo[1,2-a]pyrimidine nucleus is a recurring motif in a multitude of biologically active molecules, exhibiting anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1] Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, particularly protein kinases. Given this established precedent, it is highly probable that 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol exerts its therapeutic effects through the modulation of one or more key cellular signaling pathways. Based on extensive data from structurally related compounds, this guide will focus on three high-priority potential targets: the receptor tyrosine kinase c-KIT , the lipid kinase Phosphoinositide 3-kinase (PI3K) , and the innate immune sensor cyclic GMP-AMP synthase (cGAS) .
High-Priority Potential Therapeutic Targets
c-KIT: A Key Driver in Oncogenesis
The proto-oncogene c-kit encodes a receptor tyrosine kinase (RTK) that, upon binding its ligand stem cell factor (SCF), plays a crucial role in cell proliferation, survival, and migration.[1][2] Dysregulated c-KIT signaling, through overexpression or mutation, is a known driver in various cancers, including gastrointestinal stromal tumors (GIST), acute myeloid leukemia, and melanoma.[3][4] Several imidazo[1,2-a]pyrimidine derivatives have been identified as potent inhibitors of c-KIT, including in imatinib-resistant models.[3][4][5] This makes c-KIT a primary candidate for investigation.
Upon SCF binding, c-KIT dimerizes and autophosphorylates, creating docking sites for downstream signaling proteins. This initiates multiple pathways critical for cell growth and survival, most notably the PI3K/AKT and MAPK/ERK pathways.
Figure 1: Potential inhibition of the c-KIT signaling pathway.
PI3K/AKT/mTOR Pathway: A Central Node in Cancer Metabolism
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is one of the most frequently dysregulated signaling networks in human cancer.[5][6] It integrates signals from various growth factors and nutrients to control cellular processes like growth, proliferation, and survival.[7] The imidazo[1,2-a]pyrazine scaffold, a close relative of the pyrimidine variant, has yielded potent PI3K inhibitors.[7]
Activation of receptor tyrosine kinases (RTKs) triggers PI3K to phosphorylate PIP2 to PIP3. PIP3 recruits and activates AKT, which in turn activates mTOR and other downstream effectors, ultimately promoting cell growth and survival.[8]
Figure 2: Potential inhibition of the PI3K/AKT/mTOR pathway.
cGAS-STING Pathway: A Gatekeeper of Innate Immunity
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA.[4] Aberrant activation of this pathway by self-DNA can lead to autoimmune and inflammatory diseases like systemic lupus erythematosus (SLE).[9][10] Recently, imidazo[1,2-a]pyrimidine derivatives have been identified as novel cGAS inhibitors, highlighting a new therapeutic avenue for this chemical class.
cGAS binds to cytosolic double-stranded DNA (dsDNA), catalyzing the synthesis of cyclic GMP-AMP (cGAMP). cGAMP then acts as a second messenger, binding to and activating STING on the endoplasmic reticulum. Activated STING translocates and activates TBK1, which in turn phosphorylates IRF3, leading to the production of type I interferons and other pro-inflammatory cytokines.[9][11]
Figure 3: Potential inhibition of the cGAS-STING pathway.
Experimental Workflows for Target Identification and Validation
A multi-pronged approach is essential to definitively identify and validate the molecular target(s) of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol. The following protocols provide a robust framework for this investigation.
Initial Target Identification: Unbiased Approaches
AP-MS is a powerful technique for identifying protein-protein interactions and can be adapted to identify the direct binding partners of a small molecule.[12][13][14]
Figure 4: Workflow for Affinity Purification-Mass Spectrometry.
Protocol: Affinity Purification-Mass Spectrometry
-
Probe Synthesis: Synthesize an analog of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol with a linker and an affinity tag (e.g., biotin).
-
Immobilization: Incubate the biotinylated compound with streptavidin-coated magnetic beads to immobilize the "bait."
-
Lysate Preparation: Prepare a native cell lysate from a relevant cell line (e.g., a c-KIT dependent cancer cell line).
-
Incubation: Incubate the immobilized compound with the cell lysate to allow for binding of target proteins.
-
Washing: Perform a series of stringent washes to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify proteins that are significantly enriched in the compound-treated sample compared to a control (e.g., beads with biotin only).
Target Engagement and Validation in a Cellular Context
CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment.[15][16][17] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[18]
Figure 5: Workflow for the Cellular Thermal Shift Assay.
Protocol: Cellular Thermal Shift Assay
-
Cell Treatment: Treat intact cells with 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol or a vehicle control.
-
Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the insoluble fraction (containing aggregated protein) by centrifugation.
-
Protein Detection: Quantify the amount of the soluble target protein (e.g., c-KIT, PI3K, cGAS) in each sample using a specific antibody-based method like Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the curve to a higher temperature in the compound-treated samples indicates target engagement.
In Vitro Confirmation of Enzyme Inhibition
For potential kinase targets like c-KIT and PI3K, in vitro biochemical assays are essential to confirm direct inhibition and determine potency (e.g., IC50).[19][20][21]
Table 1: Comparison of Biochemical Kinase Assay Formats
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the incorporation of 32P or 33P from ATP into a substrate. | Gold standard, highly sensitive. | Requires handling of radioactive materials. |
| Luminescence-based Assays | Measures the depletion of ATP (e.g., Kinase-Glo®) or formation of ADP (e.g., ADP-Glo™).[22] | High-throughput, non-radioactive. | Indirect measurement, susceptible to ATP-competitive interference. |
| Fluorescence-based Assays (TR-FRET) | Measures the phosphorylation of a fluorescently labeled substrate.[20] | Homogeneous, high-throughput, sensitive. | Requires specific antibodies and labeled substrates. |
Protocol: General Luminescence-based Kinase Assay (e.g., ADP-Glo™)
-
Reaction Setup: In a multi-well plate, combine the purified kinase (e.g., c-KIT or PI3K), the specific substrate, and varying concentrations of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at the optimal temperature for a set period.
-
Termination and ADP Conversion: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP.
-
Signal Generation: The newly synthesized ATP is used by a luciferase to produce a luminescent signal.
-
Detection: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Conclusion and Future Directions
The imidazo[1,2-a]pyrimidine scaffold is a rich source of pharmacologically active compounds. For 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol, the existing literature strongly supports the investigation of c-KIT, PI3K, and cGAS as primary therapeutic targets. The experimental workflows detailed in this guide, from unbiased target identification with AP-MS to cellular target engagement with CETSA and in vitro validation with biochemical assays, provide a comprehensive and robust strategy for elucidating its mechanism of action. Successful identification and validation of the molecular target(s) will be a critical step in advancing this promising compound through the drug development pipeline.
References
-
Al-Horani, R. A. (2023). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Pharmaceutical Patent Analyst, 12(1), 13-18. Available at: [Link]
- BenchChem. (2025). The Dawn of a New Therapeutic Era: An In-depth Technical Guide to Imidazo[1,2-a]pyrimidine-Based Agents. BenchChem.
-
Cancers. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Cancers, 14(11), 2649. Available at: [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1767-1771. Available at: [Link]
-
PubMed. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Pharmaceutical Patent Analyst, 12(1), 13-18. Available at: [Link]
-
International Journal of Biological Sciences. (2016). The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases. International Journal of Biological Sciences, 12(4), 405-411. Available at: [Link]
-
Nature Protocols. (2012). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. Nature Protocols, 7(1), 11-28. Available at: [Link]
-
MDPI. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 27(21), 7545. Available at: [Link]
-
PubMed Central. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Pharmaceutical Patent Analyst, 12(1), 13-18. Available at: [Link]
-
My Cancer Genome. (n.d.). PI3K/AKT1/MTOR. My Cancer Genome. Available at: [Link]
-
Bosnian Journal of Basic Medical Sciences. (2022). Role and significance of c-KIT receptor tyrosine kinase in cancer: A review. Bosnian Journal of Basic Medical Sciences, 22(4), 496-509. Available at: [Link]
-
Semantic Scholar. (2022). Role and significance of c-KIT receptor tyrosine kinase in cancer: A review. Bosnian Journal of Basic Medical Sciences. Available at: [Link]
-
EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance. EMBL-EBI. Available at: [Link]
-
Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(14), e4487. Available at: [Link]
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
-
Wikipedia. (n.d.). cGAS–STING cytosolic DNA sensing pathway. Wikipedia. Available at: [Link]
-
PubMed Central. (2023). Updated roles of cGAS-STING signaling in autoimmune diseases. Frontiers in Immunology, 14, 1243021. Available at: [Link]
-
MDPI. (2023). PRRs-Dependent and Independent Mechanisms of STING Signaling in Inflammatory and Autoimmune Diseases. International Journal of Molecular Sciences, 24(21), 15891. Available at: [Link]
-
News-Medical.Net. (2024). Autoimmune diseases: Targeting the cGAS-STING pathway. News-Medical.Net. Available at: [Link]
-
Proteomics & Mass Spectrometry Core Facility. (2018). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). University of Geneva. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
PubMed Central. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1492, 237-259. Available at: [Link]
-
Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex. Available at: [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]
-
PubMed Central. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 287-295. Available at: [Link]
-
Annual Review of Pharmacology and Toxicology. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-159. Available at: [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
Sources
- 1. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review | Biomolecules and Biomedicine [bjbms.org]
- 2. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases [ijbs.com]
- 3. C-KIT signaling in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging role of the cGAS-STING signaling pathway in autoimmune diseases: Biologic function, mechanisms and clinical prospection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 10. news-medical.net [news-medical.net]
- 11. Updated roles of cGAS-STING signaling in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Affinity Purification Mass Spectrometry (AP-MS) - Creative Proteomics [creative-proteomics.com]
- 13. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. annualreviews.org [annualreviews.org]
- 19. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. domainex.co.uk [domainex.co.uk]
A Comprehensive Technical Guide to the Synthesis of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides an in-depth exploration of the synthesis of 7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol and its analogs, a class of heterocyclic compounds with significant potential in medicinal chemistry. The imidazo[1,2-a]pyrimidine scaffold is a "privileged structure" in drug discovery, appearing in a variety of pharmacologically active agents.[1] This guide will focus on a highly efficient and versatile synthetic methodology, providing detailed protocols and insights into the chemical principles at play.
Introduction: The Significance of the Imidazo[1,2-a]pyrimidine Core
The imidazo[1,2-a]pyrimidine nucleus is a fused heterocyclic system that has garnered substantial interest from medicinal chemists due to its diverse range of biological activities. These include, but are not limited to, antimicrobial, antifungal, and potential anticancer properties.[1][2] The structural rigidity and rich electronic nature of this scaffold make it an ideal framework for designing molecules that can interact with various biological targets with high specificity.
The specific subclass of 7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol and its derivatives is of particular interest. The presence of the hydroxyl group at the 5-position introduces a key functional group for potential hydrogen bonding interactions with biological macromolecules and also presents a point for further chemical modification. The 7-methyl and 2-phenyl groups provide opportunities for steric and electronic tuning of the molecule to optimize its pharmacological profile.
It is important to note that the 5-hydroxy-imidazo[1,2-a]pyrimidine system can exist in tautomeric equilibrium with its 5-oxo-imidazo[1,2-a]pyrimidine form. The predominant tautomer can be influenced by the solvent, pH, and substitution pattern of the molecule.[3][4] For the purpose of this guide, we will primarily focus on the synthesis of the imidazo[1,2-a]pyrimidin-5(8H)-one core, which is the direct product of the most efficient synthetic route and is in equilibrium with the desired 5-ol tautomer.
Core Synthetic Strategy: Microwave-Assisted Cyclocondensation
A highly efficient and robust method for the synthesis of 2-aryl-7-methylimidazo[1,2-a]pyrimidin-5(8H)-ones involves the microwave-assisted cyclocondensation of 2-amino-4-methyl-6-hydroxypyrimidine (6-methylisocytosine) with various α-bromoacetophenones.[5][6] This approach offers several advantages over traditional heating methods, including significantly reduced reaction times, often leading to higher yields and cleaner reaction profiles.
The causality behind this improved efficiency lies in the direct and rapid heating of the polar reactants and solvent by microwave irradiation, leading to a significant acceleration of the reaction rate. This localized heating minimizes the formation of degradation byproducts that can occur with prolonged heating using conventional methods.
Overall Synthetic Workflow
The synthesis can be logically broken down into three main stages: the preparation of the key starting materials and the final cyclocondensation reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Strategic Blueprint for the Preliminary Bioactivity Screening of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol
Preamble: Contextualizing the Inquiry
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] This class of molecules has demonstrated significant potential, with derivatives exhibiting anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Specifically, their structural analogy to endogenous purines allows them to interact with a variety of biological targets, including protein kinases and components of critical signaling pathways like Wnt/β-catenin.[1][5]
The subject of this guide, 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol, is a distinct entity within this class. A preliminary bioactivity screen is not merely a series of experiments but a strategic, multi-tiered investigation designed to efficiently uncover its therapeutic potential and identify potential liabilities early in the discovery process.[6][7] This document outlines a logical, causality-driven screening cascade, moving from broad phenotypic effects to more specific, mechanism-of-action hypotheses. Our approach prioritizes resource efficiency and the generation of high-quality, decision-enabling data.
Tier 1: Foundational Assessment of Cellular Impact
Directive: The primary objective is to ascertain whether 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol exerts a fundamental effect on cell viability and proliferation. Given that many imidazo[1,2-a]pyrimidine derivatives show antiproliferative activity, a cytotoxicity screen against a panel of cancer cell lines is the most logical and informative starting point.[3][8]
Causality of Experimental Choice: We begin with a broad, phenotypic assay rather than a specific target-based assay. This is a cost-effective method to quickly determine if the compound has any biological effect at the cellular level.[9][10] A positive result in this tier (i.e., dose-dependent inhibition of cell viability) provides the necessary justification to invest in more complex, expensive, and targeted downstream assays. We will utilize a colorimetric assay that measures metabolic activity as a surrogate for cell viability, a well-established and reliable method for preliminary anticancer screening.[11][12]
Core Experiment: Cell Viability Assessment via XTT Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is selected over the traditional MTT assay. The principal advantage is that the formazan product of XTT reduction is water-soluble, eliminating the need for a separate solubilization step with an organic solvent like DMSO.[13] This simplifies the protocol, reduces potential errors associated with incomplete formazan dissolution, and saves time.[13][14] The assay relies on the principle that mitochondrial dehydrogenases in metabolically active cells reduce the XTT tetrazolium salt to a colored formazan product, with the color intensity being directly proportional to the number of viable cells.[13][15]
Caption: Tier 1 Workflow for XTT-based Cell Viability Screening.
-
Cell Seeding: Plate cells from a representative panel (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) in a 96-well microplate at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Include wells with medium only for background control and wells with cells treated with vehicle (e.g., 0.1% DMSO) as a negative control.
-
Compound Preparation: Prepare a stock solution of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Compound Treatment: Add the diluted compound solutions to the appropriate wells. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Incubation: Incubate the plates for a standard duration, typically 48 or 72 hours, at 37°C in a humidified incubator with 5% CO₂.
-
XTT Reagent Addition: Prepare the activated XTT solution by mixing the XTT reagent with the electron-coupling reagent according to the manufacturer's instructions. Add 50 µL of this activated solution to each well.[13]
-
Final Incubation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the color to develop.[13]
-
Data Acquisition: Measure the absorbance of the wells using a microplate reader at a wavelength between 450-500 nm. A reference wavelength of 630-690 nm is used to subtract background noise.[13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the data to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50).
Summarize the quantitative results in a structured table.
Table 1: Representative IC50 Data from Primary Cytotoxicity Screen
| Cell Line | Tissue of Origin | Compound ID | IC50 (µM) |
|---|---|---|---|
| MCF-7 | Breast Cancer | 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol | Result |
| HCT116 | Colon Cancer | 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol | Result |
| A549 | Lung Cancer | 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol | Result |
Tier 2: Hypothesis-Driven Mechanistic Inquiry
Directive: If the compound demonstrates significant antiproliferative activity in Tier 1 (e.g., IC50 < 10 µM in one or more cell lines), the next logical step is to investigate a plausible mechanism of action.
Causality of Experimental Choice: The imidazo[1,2-a]pyrimidine scaffold is a common feature in many kinase inhibitors.[11] Kinases are enzymes that play a pivotal role in cell signaling pathways regulating proliferation, differentiation, and survival, and their dysregulation is a hallmark of cancer.[8][11] Therefore, a direct assessment of the compound's ability to inhibit protein kinase activity is a high-priority, hypothesis-driven next step. We will employ a universal, activity-based biochemical assay that can be adapted to screen a single kinase or an entire panel.
Core Experiment: In Vitro Kinase Inhibition Assay
We propose using a luminescence-based ADP detection assay, such as the ADP-Glo™ Kinase Assay. This platform is universal, meaning it can be used with virtually any kinase and substrate combination, and it measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[16] The assay is highly sensitive, tolerates high ATP concentrations, and is well-suited for high-throughput screening, making it ideal for both initial single-target screening and broader kinome profiling.[16][17]
Caption: Principle of a luminescent ADP-detection kinase assay.
-
Reaction Setup: In a 384-well plate, combine the kinase of interest (e.g., a known oncogenic kinase like CDK9 or a panel of kinases)[18], the kinase's specific substrate, and ATP at its approximate Km concentration.
-
Compound Addition: Add 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol at a fixed concentration (e.g., 1 µM for primary screening) or in a dose-response format for IC50 determination.
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Stop Reaction & ADP Depletion: Add ADP-Glo™ Reagent, which simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent, which contains luciferase and its substrate, to convert the newly synthesized ADP back into ATP. This new ATP is then used by the luciferase to generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus correlates with kinase activity.
-
Data Analysis: Calculate the percent inhibition of kinase activity relative to a vehicle control. For dose-response experiments, determine the IC50 value.
For a broader screen, results can be presented as a percentage of inhibition against a panel of kinases.
Table 2: Representative Kinome Profiling Data (% Inhibition)
| Kinase Family | Kinase Target | % Inhibition @ 1 µM |
|---|---|---|
| CMGC | CDK2/CycA | Result |
| CMGC | CDK9/CycT1 | Result |
| TK | ABL1 | Result |
| TK | SRC | Result |
| AGC | AKT1 | Result |
Tier 3: Preliminary Assessment of Drug-like Properties (Early ADME-Tox)
Directive: A potent compound is of little therapeutic value if it possesses poor pharmacokinetic or safety profiles. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME-Tox) properties is critical to de-risk a project and guide medicinal chemistry efforts.[7][19]
Causality of Experimental Choice: This tier provides a preliminary look at the compound's "developability." We focus on two key, high-throughput in vitro assays: metabolic stability and general cytotoxicity. Metabolic stability in liver microsomes gives an early indication of how quickly the compound might be cleared from the body.[7] Cytotoxicity against a non-cancerous cell line helps differentiate between targeted anticancer activity and non-specific toxicity.[19]
Core Experiments: Metabolic Stability and General Cytotoxicity
-
Metabolic Stability (Liver Microsomes): This assay assesses the compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, the primary enzymes responsible for drug metabolism.[20] The compound is incubated with human liver microsomes and the rate of its disappearance is monitored over time.
-
General Cytotoxicity (Non-Transformed Cells): The XTT assay described in Tier 1 is repeated using a non-cancerous, healthy cell line (e.g., human fibroblasts or an immortalized normal epithelial cell line). A high IC50 value in this assay, coupled with a low IC50 in cancer cells, suggests a favorable therapeutic window.
Caption: A tiered strategy for preliminary bioactivity screening.
Table 3: Summary of Early ADME-Tox Profile
| Assay | Parameter | Result | Interpretation |
|---|---|---|---|
| Metabolic Stability (HLM) | t½ (min) | Result | >30 min suggests good stability |
| CYP3A4 Inhibition | IC50 (µM) | Result | >10 µM suggests low risk of DDI |
| General Cytotoxicity (Fibroblasts) | IC50 (µM) | Result | High value indicates selectivity for cancer cells |
Conclusion and Path Forward
This in-depth technical guide provides a robust and logical framework for the preliminary bioactivity screening of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol. By progressing through a tiered cascade—from broad phenotypic assessment to hypothesis-driven mechanistic studies and early safety profiling—researchers can efficiently allocate resources and make informed decisions. The data generated from this workflow will not only reveal the potential therapeutic utility of the compound but also highlight any liabilities that need to be addressed through further medicinal chemistry optimization. A compound that successfully navigates this screening funnel emerges as a well-characterized lead candidate, grounded in solid experimental evidence and poised for the next stages of drug discovery.
References
-
McCauley, J., Zivanovic, A. & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in Molecular Biology, 1055, 191-205. [Link]
-
Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
Ahmad, A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]
-
Wikipedia. MTT assay. [Link]
-
ResearchGate. Some imidazo[1,2-a]pyrimidines with interesting biological activities. [Link]
-
Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 84, 478-490. [Link]
-
Al-Suwaidan, I. A., et al. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 28(20), 7154. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
Al-wsbaye, O. A., et al. (2022). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. RSC Advances, 12(45), 29555-29573. [Link]
-
University of Wollongong Research Online. Bioassays for anticancer activities. [Link]
-
Slideshare. In vitro methods of screening of anticancer agents. [Link]
-
van den Bout, I. (2011). Kinome Profiling. Cardiovascular & Hematological Agents in Medicinal Chemistry, 9(3), 164-175. [Link]
-
Sharma, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]
-
Bionici. Kinase Screening & Profiling Service. [Link]
-
Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. [Link]
-
Admescope. Time-critical early ADME characterization. [Link]
-
Al-wsbaye, O. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 8(39), 36009-36021. [Link]
-
Glick, M., et al. (2014). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling, 54(12), 3291-3299. [Link]
-
Eurofins Discovery. In Vitro ADME and Toxicology Assays. [Link]
-
Yale Center for Molecular Discovery. Practical Guidance for Small Molecule Screening. [Link]
-
Creative Biolabs. Preliminary Screening of Drug Candidate. [Link]
-
Al-Bogami, A. S., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Pharmaceuticals, 15(7), 859. [Link]
-
ResearchGate. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. [Link]
-
ResearchGate. Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
-
Choi, E. J., et al. (2023). Investigation of 2-phenylimidazo[1,2-a]quinolines as potential antiproliferative agents. Future Medicinal Chemistry, 15(3), 229-239. [Link]
-
Ramírez-Lira, E. J., et al. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances, 14(30), 21671-21680. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. ro.uow.edu.au [ro.uow.edu.au]
- 9. noblelifesci.com [noblelifesci.com]
- 10. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 11. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.be]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 15. MTT assay - Wikipedia [en.wikipedia.org]
- 16. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 17. kinaselogistics.com [kinaselogistics.com]
- 18. mdpi.com [mdpi.com]
- 19. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 20. ADME-Tox Assays | P450 Assays | Cytochrome P450 Assay | ADME Assay [worldwide.promega.com]
A Senior Application Scientist's Guide to the Structural Elucidation of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] The precise determination of the structure of novel derivatives, such as 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol, is a critical step in drug discovery and development. This guide provides an in-depth, technically-focused protocol for the comprehensive structural elucidation of this molecule, drawing upon established analytical techniques and field-proven insights. The narrative emphasizes the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
Introduction: The Significance of the Imidazo[1,2-a]pyrimidine Core
The imidazo[1,2-a]pyrimidine nucleus is a fused heterocyclic system that has garnered significant attention due to its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3][4][5] The introduction of various substituents onto this core structure allows for the fine-tuning of its biological and physicochemical properties. The title compound, 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol, incorporates a methyl group, a phenyl ring, and a hydroxyl group, each expected to influence its chemical behavior and potential therapeutic applications. Accurate structural confirmation is paramount to understanding its structure-activity relationship (SAR).
Proposed Synthetic Route: A Foundational Step
A plausible and efficient synthesis of the imidazo[1,2-a]pyrimidine core often involves the condensation of a 2-aminopyrimidine with an α-haloketone, a method historically known as the Chichibabin reaction.[6] For the target molecule, a likely synthetic pathway would involve the reaction of 2-amino-4-methylpyrimidine with 2-bromoacetophenone to form the imidazo[1,2-a]pyrimidine ring system. Subsequent functionalization would be required to introduce the hydroxyl group at the 5-position.
Diagram of Proposed Synthetic Pathway:
Caption: The integrated workflow for structural elucidation.
Mass Spectrometry (MS): Determining the Molecular Formula
Causality: The initial and most fundamental question is the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) provides the accuracy needed to propose a molecular formula.
Protocol:
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use software to generate possible molecular formulas within a narrow mass tolerance (typically < 5 ppm).
Expected Data:
| Ion | Calculated m/z for C₁₄H₁₂N₃O⁺ | Observed m/z (Hypothetical) |
| [M+H]⁺ | 238.0975 | 238.0972 |
This data would strongly support the molecular formula C₁₄H₁₁N₃O.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Causality: IR spectroscopy is a rapid and non-destructive technique to identify the presence of specific functional groups based on their vibrational frequencies.
Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is standard.
-
Data Acquisition: Scan the mid-infrared region (4000-400 cm⁻¹).
Expected Data & Interpretation:
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Significance |
| ~3400-3200 (broad) | O-H stretch | Hydroxyl (-OH) | Confirms the presence of the hydroxyl group. |
| ~3100-3000 | C-H stretch | Aromatic | Indicates the phenyl and pyrimidine rings. |
| ~2950-2850 | C-H stretch | Aliphatic | Suggests the methyl group. |
| ~1640-1500 | C=C and C=N stretch | Aromatic Rings | Characteristic of the imidazo[1,2-a]pyrimidine core and phenyl ring. [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
Causality: NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a detailed structural map.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is crucial for solubility and to avoid exchange of the hydroxyl proton.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Data Acquisition:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings (which protons are adjacent).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to the carbons they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is key for piecing together the molecular fragments.
-
Hypothetical NMR Data and Interpretation (in DMSO-d₆):
¹H NMR:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.50 | s | 1H | OH | Broad singlet, exchangeable with D₂O. |
| ~8.50 | d | 1H | H6 | Doublet due to coupling with H8. |
| ~7.90 | m | 2H | Phenyl H (ortho) | Multiplet in the aromatic region. |
| ~7.50 | m | 3H | Phenyl H (meta, para) | Multiplet in the aromatic region. |
| ~7.20 | d | 1H | H8 | Doublet due to coupling with H6. |
| ~2.40 | s | 3H | CH₃ | Singlet in the aliphatic region. |
¹³C NMR:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | C5 | Carbon bearing the hydroxyl group, deshielded. |
| ~145-125 | Aromatic C's | Phenyl and imidazopyrimidine carbons. |
| ~20 | CH₃ | Aliphatic carbon. |
2D NMR Interpretation:
-
COSY: Would show a correlation between H6 and H8.
-
HSQC: Would link each proton signal (except OH) to its corresponding carbon signal.
-
HMBC: Crucial correlations would be observed between the methyl protons and C7, and between the phenyl protons and C2, confirming the substitution pattern.
Single-Crystal X-ray Diffraction: The Definitive Proof
Causality: While spectroscopic methods provide strong evidence, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including stereochemistry and solid-state conformation.
Protocol:
-
Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent system is a common method.
-
Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction pattern is used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and atomic coordinates. [7]
Conclusion: A Self-Validating System
The structural elucidation of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol is achieved through a logical and self-validating workflow. Mass spectrometry provides the molecular formula, IR spectroscopy confirms the presence of key functional groups, and a suite of NMR experiments reveals the detailed connectivity of the atoms. Each piece of data corroborates the others, leading to a high degree of confidence in the proposed structure. For absolute confirmation, particularly for regulatory submissions or patent applications, single-crystal X-ray diffraction is the gold standard. This comprehensive approach ensures the scientific integrity of the data and provides a solid foundation for further research and development.
References
-
Crystal structure of (E)-4-[N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol - PMC - NIH. Available at: [Link]
-
Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 375-378. Available at: [Link]
-
Shah, A. M., & Rojivadiya, A. J. (2015). Synthesis and Characterization of imidazo[1,2-a]pyrimidine. ResearchGate. Available at: [Link]
-
Shah, A. M., & Rojivadiya, A. J. (2015). Synthesis and Characterization of imidazo[1,2-a]pyrimidine. ResearchGate. Available at: [Link]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - MDPI. Available at: [Link]
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC - PubMed Central. Available at: [Link]
-
Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - Semantic Scholar. Available at: [Link]
-
Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - NIH. Available at: [Link]
-
Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry - ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 2-Phenylimidazo(1,2-a)pyridine. Retrieved from [Link]
-
Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC. Available at: [Link]
-
Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Publishing. Available at: [Link]
-
Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024). Beilstein Journal of Organic Chemistry, 20, 133–143. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 7. Crystal structure of (E)-4-[N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Experimental Design for 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol
Introduction: Unveiling the Potential of a Novel Imidazo[1,2-a]pyrimidine Scaffold
The imidazo[1,2-a]pyrimidine nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] This structural motif is a bioisostere of purine bases, suggesting its potential to interact with a multitude of biological targets.[1] The specific compound, 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol, is a novel derivative for which the biological activity has not been extensively characterized. Its structural features, including the phenyl and methyl substitutions, are present in other biologically active imidazo[1,2-a]pyrimidines.[5] This document provides a comprehensive guide for the in vitro experimental design to elucidate the therapeutic potential of this compound, focusing primarily on its anticancer properties, with a secondary exploration of its antimicrobial activity.
The proposed workflow is designed to be systematic, starting with broad phenotypic screening to identify biological activity, followed by more focused mechanistic studies to determine the mode of action. This approach ensures a logical and efficient progression from initial observation to mechanistic understanding.
Phase 1: Foundational Viability and Cytotoxicity Screening
The initial phase of investigation aims to answer the fundamental question: Does 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol exhibit cytotoxic or cytostatic effects on cancer cells? A panel of human cancer cell lines representing different tumor types is recommended to assess the breadth of its activity.
Rationale for Cell Line Selection
The choice of cell lines is critical for obtaining relevant data. The following panel is suggested to cover common cancer types where imidazo[1,2-a]pyrimidine derivatives have shown efficacy:
-
Breast Cancer: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) to assess activity against different subtypes. Imidazo[1,2-a]pyridine derivatives have shown cytotoxicity in breast cancer cell lines.[6]
-
Lung Cancer: A549 (non-small cell lung cancer) is a standard model for evaluating novel anticancer agents.
-
Colon Cancer: HCT-116 is a well-characterized colorectal carcinoma cell line.
-
Leukemia: L1210 (murine leukemia) has been used to screen other cytotoxic imidazo[1,5-a]pyrimidine derivatives.[7]
-
Normal Cell Line: A non-cancerous cell line, such as human foreskin fibroblasts (HFF) or retinal pigment epithelial cells (RPE-1), should be included to assess selectivity.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the half-maximal inhibitory concentration (IC50).
Protocol 1: MTT Cell Viability Assay
This protocol provides a colorimetric method to assess cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.
Materials:
-
7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Selected cell lines and appropriate culture media
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol in DMSO. Further dilute in culture medium to create working concentrations.
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of culture medium in a 96-well plate. Incubate overnight to allow for cell attachment.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
| Parameter | Condition | Rationale |
| Cell Density | 5,000-10,000 cells/well | Ensures cells are in the logarithmic growth phase during treatment. |
| Compound Concentration | 0.1 - 100 µM (logarithmic) | Covers a wide range to accurately determine the IC50. |
| Incubation Time | 48-72 hours | Allows for multiple cell cycles to observe effects on proliferation. |
| Positive Control | Doxorubicin | A well-characterized cytotoxic agent for assay validation. |
Phase 2: Mechanistic Investigation of Anticancer Activity
Should Phase 1 reveal significant and selective cytotoxicity, the next logical step is to investigate the underlying mechanism of cell death. Key cellular processes to examine include apoptosis, cell cycle progression, and potential molecular targets like protein kinases.
Apoptosis Induction
Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. The Annexin V-FITC/Propidium Iodide (PI) assay is a gold-standard method for detecting apoptosis.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
6-well plates
-
Cells of interest
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 and 2x IC50 concentrations of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol for 24 and 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Cell Cycle Analysis
Many cytotoxic compounds exert their effects by arresting the cell cycle at specific checkpoints, preventing cell division.
Protocol 3: Propidium Iodide Staining for Cell Cycle Analysis
Procedure:
-
Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Wash the fixed cells and resuspend in PBS containing PI and RNase A. Incubate in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Investigation of Potential Molecular Targets
The imidazo[1,2-a]pyrimidine scaffold is known to be a versatile kinase inhibitor.[4] Therefore, investigating the effect of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol on key signaling pathways regulated by kinases is a logical next step.
Caption: Workflow for investigating the molecular mechanism of action.
Protocol 4: Western Blot Analysis
Procedure:
-
Protein Extraction: Treat cells with the compound, wash with PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, cleaved PARP, p-Akt, total Akt, p-ERK, total ERK).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
| Target Protein | Pathway/Process | Rationale for Investigation |
| Cleaved Caspase-3/PARP | Apoptosis | Key executioners of apoptosis. |
| p-Akt, p-ERK | PI3K/Akt, MAPK/ERK | Commonly dysregulated survival pathways in cancer. |
| Cyclin B1, CDK1 | Cell Cycle | Key regulators of the G2/M transition. |
Phase 3: Antimicrobial Activity Screening
Given the known antimicrobial and antifungal properties of the imidazo[1,2-a]pyrimidine scaffold, a preliminary screening against common microbial strains is warranted.[1][8][9][10]
Protocol 5: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Procedure:
-
Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.
-
Compound Dilution: Prepare serial dilutions of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol in a 96-well plate containing appropriate broth.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions for each microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Interpretation and Future Directions
The results from these in vitro experiments will provide a comprehensive initial profile of the biological activity of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol.
-
Potent and Selective Cytotoxicity: If the compound shows high potency against cancer cells with a good selectivity index compared to normal cells, further investigation into its mechanism, including target identification (e.g., through kinome screening), is justified.
-
Moderate or Broad-Spectrum Activity: If the activity is moderate or non-selective, medicinal chemistry efforts to synthesize analogs with improved potency and selectivity would be a logical next step.
-
Significant Antimicrobial Activity: Strong antimicrobial or antifungal activity would warrant further investigation into its mechanism of action in microbial systems.
This structured, multi-phase approach provides a robust framework for the initial in vitro characterization of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol, paving the way for its potential development as a therapeutic agent.
References
-
Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PMC. Available at: [Link]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC. Available at: [Link]
-
Synthesis of 2,8-disubstituted imidazo[1,5-a]pyrimidines with potent antitumor activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Some imidazo[1,2-a]pyrimidines with interesting biological activities. ResearchGate. Available at: [Link]
-
Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing. Available at: [Link]
-
4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. PubMed. Available at: [Link]
-
Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. PubMed Central. Available at: [Link]
-
Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. Available at: [Link]
-
Structure of imidazopyrimidine containing-biologically active compounds. ResearchGate. Available at: [Link]
-
Imidazo[1,2-B]Pyridazines as Inhibitors of DYRK Kinases. ResearchGate. Available at: [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC. Available at: [Link]
-
4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. PMC. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]
-
Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines. PubMed. Available at: [Link]
-
Imidazo Pyrimidine Compounds for the Inhibition of Oncogenic KRAS Mutations in Cancer Therapy. ACS Publications. Available at: [Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. NIH. Available at: [Link]
-
Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Publishing. Available at: [Link]
-
(PDF) 4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents. ResearchGate. Available at: [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
-
Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. PubMed. Available at: [Link]
-
Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Can. Systematic Reviews in Pharmacy. Available at: [Link]
-
Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. MDPI. Available at: [Link]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. PubMed Central. Available at: [Link]
-
2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine. PubChem. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2,8-disubstituted imidazo[1,5-a]pyrimidines with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Assessment of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol
Introduction: Unveiling the Therapeutic Potential of Imidazo[1,2-a]pyrimidines
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[1] This class of compounds has garnered significant attention for its potential as anticancer, anti-inflammatory, antiviral, antifungal, and anticonvulsant agents.[1][2][3] The therapeutic versatility of these molecules stems from their ability to interact with a variety of biological targets. Notably, certain derivatives have been identified as inhibitors of key signaling molecules such as CYP1 enzymes, the Wnt/β-catenin pathway, and the serine/threonine kinase Akt, which is a central regulator of cell growth and proliferation.[3][4][5] Furthermore, some have been investigated as tubulin inhibitors, highlighting their potential in oncology.[6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo animal studies to evaluate the efficacy of a specific derivative, 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol. Given the diverse bioactivities of the parent scaffold, we will focus on three key therapeutic areas with a high probability of relevance: Oncology , Inflammation , and Neurology (Anticonvulsant Activity) . The following sections will detail the rationale for model selection, provide step-by-step experimental protocols, and outline critical considerations for data acquisition and analysis, all while adhering to the highest standards of scientific integrity and animal welfare.
PART 1: Pre-Efficacy Studies: Foundational In Vivo Characterization
Before embarking on resource-intensive efficacy studies, it is imperative to establish a foundational understanding of the compound's behavior in vivo. This typically involves preliminary pharmacokinetic (PK) and maximum tolerated dose (MTD) studies.
Drug Formulation and Administration
The formulation of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol is a critical first step. The goal is to create a dosage form that ensures consistent and effective delivery to the intended site of action.[7] For initial preclinical studies in rodents, liquid formulations for intravenous (i.v.) and oral (p.o.) administration are common.[8]
Table 1: Common Excipients for Preclinical Formulations
| Vehicle Component | Purpose | Typical Concentration |
| Saline (0.9% NaCl) | Isotonic vehicle for aqueous solutions. | As required |
| PBS (Phosphate-Buffered Saline) | Buffered isotonic vehicle. | As required |
| DMSO (Dimethyl sulfoxide) | Solubilizing agent for poorly soluble compounds. | <10% (often with co-solvents) |
| PEG 400 (Polyethylene glycol 400) | Co-solvent to improve solubility. | 10-40% |
| Tween 80 (Polysorbate 80) | Surfactant to improve solubility and stability. | 1-5% |
| Carboxymethylcellulose (CMC) | Suspending agent for oral formulations. | 0.5-1% |
It is crucial to conduct small-scale formulation screening to ensure the compound remains in solution or as a stable suspension at the desired concentration.
Pharmacokinetic (PK) Studies
PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[9] A typical preliminary PK study in mice involves administering the compound via both i.v. and p.o. routes to determine key parameters like bioavailability, half-life (t½), and maximum plasma concentration (Cmax).[10]
Protocol: Preliminary Pharmacokinetic Study in Mice
-
Animal Model: Male or female C57BL/6 or BALB/c mice (8-10 weeks old).
-
Group Size: 3-4 animals per time point.[11]
-
Administration:
-
IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
PO Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., 20-30 µL) at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) via a method like retro-orbital or submandibular bleeding.
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters using appropriate software (e.g., Phoenix WinNonlin).
Maximum Tolerated Dose (MTD) Study
An MTD study is conducted to determine the highest dose of the compound that can be administered without causing unacceptable toxicity.[12][13] This information is crucial for selecting a safe and effective dose range for subsequent efficacy studies.[14]
Protocol: Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Model: Use the same strain of mice intended for efficacy studies.
-
Group Size: 3-5 mice per dose group.
-
Dose Escalation: Administer escalating doses of the compound to different groups of mice (e.g., 10, 30, 100 mg/kg). A "3+3" dose-escalation design is common in preclinical and clinical studies.[15]
-
Observation Period: Monitor the animals daily for a set period (e.g., 7-14 days) for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.
-
Endpoint: The MTD is typically defined as the highest dose that does not produce significant signs of toxicity or more than a 10-15% reduction in body weight.
PART 2: Oncology Efficacy Models
The antiproliferative activity of imidazo[1,2-a]pyrimidine derivatives makes oncology a primary area of investigation. A human tumor xenograft model using an appropriate cancer cell line is a standard approach.[2]
Rationale for Model Selection: MDA-MB-231 Xenograft
The MDA-MB-231 human breast cancer cell line is a well-characterized and widely used model for triple-negative breast cancer (TNBC).[3][16] Given that some 2-phenylimidazo[1,2-a]quinoline derivatives have shown antiproliferative effects in breast cancer cell lines through CYP1 inhibition, the MDA-MB-231 model is a scientifically sound choice.[4] Both subcutaneous and orthotopic models can be utilized. The subcutaneous model is advantageous for its simplicity in tumor measurement, while the orthotopic model (implantation into the mammary fat pad) better recapitulates the tumor microenvironment and metastatic potential.[16]
Experimental Workflow: Oncology
Caption: Workflow for an MDA-MB-231 xenograft efficacy study.
Protocol: Subcutaneous MDA-MB-231 Xenograft Model
-
Animal Model: Female immunodeficient mice (e.g., NOD/SCID or BALB/c nude), 6-8 weeks old.
-
Cell Culture: Culture MDA-MB-231 cells in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency.
-
Cell Implantation:
-
Harvest and wash the cells, then resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.[17]
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, positive control, and different dose levels of the test compound).
-
-
Treatment:
-
Administer 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol and vehicle control according to the predetermined dose, route, and schedule based on PK and MTD data.
-
-
Efficacy Monitoring:
-
Ex Vivo Analysis:
-
At the end of the study, collect tumors for downstream analysis, such as Western blotting to assess the phosphorylation status of Akt or other relevant signaling proteins, or immunohistochemistry (IHC) to evaluate markers of proliferation (e.g., Ki67) and apoptosis.[2]
-
PART 3: Inflammation Efficacy Models
The reported anti-inflammatory properties of the imidazo[1,2-a]pyrimidine scaffold warrant investigation in relevant in vivo models. We propose a two-tiered approach: an acute model for initial screening and a chronic model for more in-depth characterization.
Rationale for Model Selection
-
Carrageenan-Induced Paw Edema: This is a classic, highly reproducible model for acute inflammation, ideal for rapid screening of potential anti-inflammatory compounds.[1][4][20] The inflammatory response is biphasic, allowing for some mechanistic insights.
-
Collagen-Induced Arthritis (CIA): The CIA model in mice shares many pathological and immunological features with human rheumatoid arthritis, making it a gold standard for evaluating therapeutics for chronic autoimmune inflammatory diseases.[6][21]
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Grouping: Randomize animals into treatment groups.
-
Compound Administration: Administer the test compound or vehicle orally or intraperitoneally 30-60 minutes before carrageenan injection.[20][22]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group relative to the vehicle control group.
Protocol: Collagen-Induced Arthritis (CIA) in Mice
-
Animal Model: DBA/1 mice, 8-10 weeks old, are highly susceptible to CIA.[6]
-
Immunization (Day 0):
-
Emulsify bovine or chicken type II collagen with Complete Freund's Adjuvant (CFA).
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Emulsify type II collagen with Incomplete Freund's Adjuvant (IFA).
-
Administer a booster injection of 100 µL of the emulsion.
-
-
Onset of Arthritis: Arthritis typically appears between days 26 and 35.[23]
-
Treatment: Begin administration of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol or vehicle when clinical signs of arthritis first appear.
-
Clinical Assessment:
-
Score the severity of arthritis in each paw 2-3 times a week based on a scale (e.g., 0-4) for erythema and swelling.
-
Measure paw thickness using calipers.
-
-
Endpoint Analysis: At the end of the study, collect paws for histological analysis of joint inflammation, cartilage damage, and bone erosion. Serum can also be collected to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6).
PART 4: Neurology (Anticonvulsant) Efficacy Models
Given the known anxiolytic and anticonvulsant activities of some imidazo[1,2-a]pyrimidine derivatives, assessing the efficacy of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol in seizure models is a logical step.
Rationale for Model Selection
-
Maximal Electroshock (MES) Seizure Model: This model is used to screen for compounds that prevent the spread of seizures and is considered a model of generalized tonic-clonic seizures.[24][25]
-
Pentylenetetrazole (PTZ)-Induced Seizure Model: PTZ is a GABA-A receptor antagonist that induces myoclonic and clonic-tonic seizures. This model is useful for identifying compounds that raise the seizure threshold.[26][27][28]
Experimental Workflow: Anticonvulsant Screening
Caption: General workflow for acute anticonvulsant efficacy testing.
Protocol: Maximal Electroshock (MES) Test in Mice
-
Animal Model: Male CF-1 or C57BL/6 mice.
-
Compound Administration: Administer the test compound or vehicle at a predetermined time before the test to coincide with the peak plasma concentration.
-
Seizure Induction:
-
Apply a local anesthetic (e.g., 0.5% tetracaine) to the corneas.
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.[25]
-
-
Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. A compound is considered protective if it prevents this phase of the seizure.
Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Test in Mice
-
Animal Model: Male C57BL/6 or CD-1 mice.
-
Compound Administration: Administer the test compound or vehicle at a predetermined time before PTZ injection.
-
Seizure Induction: Administer a convulsant dose of PTZ (e.g., 35-50 mg/kg, intraperitoneally). The exact dose should be titrated for the specific mouse strain.[29] A two-step regimen of 50 mg/kg followed by 30 mg/kg (30 min later) has been shown to be effective.[30]
-
Observation: Immediately after PTZ injection, place the mouse in an observation chamber and record seizure activity for 30 minutes.
-
Scoring: Score the seizure severity using a standardized scale (e.g., Racine scale). Key parameters to measure include the latency to the first myoclonic jerk and the onset of generalized clonic-tonic seizures.
-
Endpoint: An increase in the latency to seizure onset or a reduction in seizure severity indicates potential anticonvulsant activity.
PART 5: Ethical Considerations and Data Integrity
All animal experiments must be conducted in strict accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[31][32] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to all study designs. Robust experimental design, including randomization, blinding, and appropriate statistical analysis, is essential to ensure data integrity and reproducibility.
References
-
Altogen Labs. (n.d.). Validated MDA-MB-231 Xenograft Model. Retrieved from [Link]
-
Upreti, M. (n.d.). MDA-MB-231 Xenograft Model. Retrieved from [Link]
- Deng, GM., Zheng, L., Chan, FK., & Lenardo, M. (2021). Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review). Experimental and Therapeutic Medicine, 22(1), 727.
- Morris, C. J. (2018). Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. Current Protocols in Pharmacology, 82(1), e41.
-
Miltenyi Biotec. (2022, April 26). Fully humanized mouse models for Immuno-Oncology preclinical drug candidate selection [Video]. YouTube. [Link]
- Savage, P. A., & Steeg, P. S. (2015). Functional and genomic characterisation of a xenograft model system for the study of metastasis in triple-negative breast cancer. Disease Models & Mechanisms, 8(8), 909–923.
-
Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Why form & formulation should be embedded in early drug discovery. Retrieved from [Link]
-
IONTOX. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Retrieved from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
- Shimada, T., & Yamagata, K. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments, (136), 57574.
-
Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Retrieved from [Link]
- Gherardin, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101742.
-
National Center for Biotechnology Information. (n.d.). Murine Pharmacokinetic Studies. Retrieved from [Link]
-
Office of Laboratory Animal Welfare (OLAW), NIH. (2024, October 30). The IACUC. Retrieved from [Link]
- Alam, M. T., et al. (2023).
-
National Center for Biotechnology Information. (n.d.). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Retrieved from [Link]
- Maleitzke, T., et al. (2022). Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. STAR Protocols, 3(4), 101676.
-
UC Davis Office of Research. (n.d.). IACUC Policies and Guidelines. Retrieved from [Link]
-
Drug Target Review. (2024, August 9). The art and science of drug formulation. Retrieved from [Link]
- Cho, SY., et al. (2021). Application of Highly Immunocompromised Mice for the Establishment of Patient-Derived Xenograft (PDX) Models. International Journal of Molecular Sciences, 22(19), 10636.
-
National Toxicology Program (NTP). (n.d.). Maximum Tolerated Dose (MTD): Concepts and Background. Retrieved from [Link]
- Lim, H. K., et al. (2021). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells.
-
ResearchGate. (n.d.). Application of Highly Immunocompromised Mice for the Establishment of Patient-Derived Xenograft (PDX) Models. Retrieved from [Link]
-
Walsh Medical Media. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Retrieved from [Link]
-
AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]
-
NC3Rs. (n.d.). Refining MTD studies. Retrieved from [Link]
- Löscher, W. (2002). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy Research, 50(1-2), 3-13.
-
U.S. Food and Drug Administration (FDA). (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]
-
Melior Discovery. (n.d.). Pentylenetetrazol Induced Seizure (PTZ) Model. Retrieved from [Link]
-
Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]
-
JoVE. (n.d.). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. Retrieved from [Link]
-
National Institute of Neurological Disorders and Stroke (NINDS). (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). Retrieved from [Link]
-
Washington State University. (n.d.). Master List of IACUC Policies, Guidelines and SOPS. Retrieved from [Link]
-
ResearchGate. (2023, July 1). Pharmacokinetic studies in mice. Retrieved from [Link]
-
Crown Bioscience. (n.d.). Humanized Mouse Xenograft Models for Immuno-Oncology Studies. Retrieved from [Link]
-
Bio-protocol. (n.d.). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Retrieved from [Link]
-
MDPI. (2022, March 15). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Retrieved from [Link]
-
The Ohio State University. (n.d.). Animal Care and Use Policies and Guidelines. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, January 14). Influence of Drug Properties and Formulation on In Vitro Drug Release and Biowaiver Regulation of Oral Extended Release Dosage Forms. Retrieved from [Link]
-
ClinicalTrials.gov. (2019, September 22). Dose Escalation Study Design Example (With Results). Retrieved from [Link]
-
JoVE Journal. (2018, January 24). PTZ-Induced Epilepsy Model in Mice. Retrieved from [Link]
-
Disease Models & Mechanisms. (2022, August 29). Genetically diverse mouse platform to xenograft cancer cells. Retrieved from [Link]
-
AAALAC International. (n.d.). U.S. Regulations and Requirements. Retrieved from [Link]
-
ResearchGate. (n.d.). Maximum Tolerable Dose (MTD). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. MDA-MB-231 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 3. Functional and genomic characterisation of a xenograft model system for the study of metastasis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. chondrex.com [chondrex.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. admescope.com [admescope.com]
- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 11. fda.gov [fda.gov]
- 12. pacificbiolabs.com [pacificbiolabs.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Refining MTD studies | NC3Rs [nc3rs.org.uk]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. altogenlabs.com [altogenlabs.com]
- 17. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 18. IACUC Policies and Guidelines - Office of Research [research.ucdavis.edu]
- 19. Master List of IACUC Policies, Guidelines and SOPS | Institutional Animal Care and Use Committee | Washington State University [iacuc.wsu.edu]
- 20. inotiv.com [inotiv.com]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. meliordiscovery.com [meliordiscovery.com]
- 25. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 26. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 27. meliordiscovery.com [meliordiscovery.com]
- 28. PTZ-Induced Epilepsy Model in Mice - JoVE Journal [jove.com]
- 29. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 30. mdpi.com [mdpi.com]
- 31. The IACUC | OLAW [olaw.nih.gov]
- 32. U.S. Regulations and Requirements - AAALAC [aaalac.org]
Application Notes and Protocols for Developing Cell-Based Assays for 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol
Abstract
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][2][3] 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol is a member of this versatile class of compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of cell-based assays to elucidate the biological activity and mechanism of action of this compound. The protocols herein are designed to be self-validating and are grounded in established scientific principles, beginning with foundational cytotoxicity and viability assessments and progressing to more complex mechanistic studies.
Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyrimidines
Imidazo[1,2-a]pyrimidines are nitrogen-fused heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse biological activities.[1][2] Their structural similarity to purines allows them to interact with a variety of biological targets, making them attractive candidates for the development of novel therapeutics.[2] While the broader class of imidazo[1,2-a]pyrimidines has been explored for various therapeutic applications, the specific biological profile of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol remains to be fully characterized.
Cell-based assays are indispensable tools in the early stages of drug discovery, providing a physiologically relevant context to assess a compound's efficacy and potential toxicity.[4] This guide outlines a strategic workflow for the cell-based characterization of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol, starting with fundamental assays to determine its impact on cell health and progressing to more sophisticated assays to probe its mechanism of action.
Part 1: Foundational Assays: Establishing a Cellular Activity Profile
The initial step in characterizing any new compound is to assess its general effect on cell viability and cytotoxicity. These foundational assays are crucial for determining an appropriate concentration range for subsequent mechanistic studies and for identifying any overt cytotoxic effects.
Workflow for Foundational Assays
Caption: Workflow for assessing the foundational cellular effects of the test compound.
Protocol 1.1: MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble formazan, which has a purple color.[5] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[5][6]
Materials:
-
7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol
-
Cell line of choice (e.g., HeLa)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol in complete medium from a concentrated stock solution in DMSO. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited) using non-linear regression analysis.
Protocol 1.2: LDH Release Assay for Cytotoxicity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. This assay measures the amount of LDH released, which is an indicator of cytotoxicity.
Materials:
-
LDH cytotoxicity assay kit
-
Cells and compound as in Protocol 1.1
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.1.
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer provided in the kit). Calculate the CC50 value (the concentration at which 50% cytotoxicity is observed).
| Parameter | MTT Assay | LDH Release Assay |
| Principle | Measures metabolic activity of viable cells | Measures membrane integrity |
| Endpoint | Colorimetric (Formazan formation) | Colorimetric (LDH activity) |
| Output | IC50 (Inhibitory Concentration) | CC50 (Cytotoxic Concentration) |
| Interpretation | Decrease in signal indicates loss of viability | Increase in signal indicates cytotoxicity |
Part 2: Mechanistic Assays: Unraveling the Mode of Action
Based on the broad spectrum of activities reported for the imidazo[1,2-a]pyrimidine scaffold, a panel of mechanistic assays can be employed to identify the potential cellular targets of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol.[1][2][7]
Workflow for Mechanistic Assays
Caption: A strategic workflow for elucidating the mechanism of action.
Protocol 2.1: Cell-Based Kinase Activity Assay
Principle: Many imidazo[1,2-a]pyrimidine derivatives have been identified as kinase inhibitors.[1][8] A cell-based assay can be used to assess the effect of the compound on the phosphorylation of a downstream substrate of a specific kinase or a general kinase activity reporter system.[9]
Materials:
-
Cell line with a well-characterized kinase signaling pathway (e.g., A431 for EGFR signaling)
-
Specific kinase activator (e.g., EGF for EGFR)
-
Phospho-specific antibodies for the target kinase and its substrate
-
Western blotting reagents and equipment or a commercial cell-based kinase assay kit (e.g., ELISA-based)
Procedure (Western Blotting):
-
Cell Culture and Starvation: Seed cells and grow to 70-80% confluency. For pathways activated by growth factors, starve the cells in serum-free medium for 12-24 hours.
-
Compound Pre-treatment: Pre-incubate the cells with various concentrations of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol for 1-2 hours.
-
Kinase Activation: Stimulate the cells with the appropriate kinase activator for a short period (e.g., 10-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the phosphorylated and total forms of the kinase and its substrate.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Data Analysis: Quantify the band intensities and calculate the ratio of the phosphorylated protein to the total protein. A decrease in this ratio in the presence of the compound indicates kinase inhibition.
Protocol 2.2: GPCR Signaling - Calcium Mobilization Assay
Principle: G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a role in numerous physiological processes.[10][11] Upon activation, many GPCRs trigger the release of intracellular calcium.[12] This assay uses a calcium-sensitive fluorescent dye to measure changes in intracellular calcium concentration following compound treatment.[13]
Materials:
-
Cell line endogenously expressing or engineered to express a GPCR of interest
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow overnight.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading solution. Incubate for 1 hour at 37°C.
-
Washing: Wash the cells twice with HBSS.
-
Compound Addition and Fluorescence Reading: Place the plate in the fluorescence plate reader. Set the excitation and emission wavelengths for the dye (e.g., 485 nm and 525 nm for Fluo-4). Record a baseline fluorescence reading for a few seconds.
-
Agonist/Antagonist Measurement:
-
Agonist mode: Inject a solution of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol and continue to record the fluorescence signal. An increase in fluorescence indicates agonist activity.
-
Antagonist mode: Inject a known agonist for the GPCR after pre-incubating the cells with 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol. A reduction in the agonist-induced fluorescence signal indicates antagonist activity.
-
Data Analysis: Calculate the change in fluorescence intensity over time. For agonist activity, determine the EC50 value. For antagonist activity, determine the IC50 value.
Protocol 2.3: NF-κB Reporter Gene Assay
Principle: The NF-κB signaling pathway is a key regulator of inflammation.[14] Reporter gene assays are used to measure the transcriptional activity of a specific promoter.[15] In this assay, a cell line is engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.
Materials:
-
NF-κB reporter cell line (e.g., HEK293 with an NF-κB-luciferase reporter construct)
-
NF-κB pathway activator (e.g., TNF-α)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cell line in a white, opaque 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol for 1 hour.
-
Pathway Activation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) and incubate for 6-8 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Luminescence Measurement: Read the luminescence signal using a luminometer.
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay) to account for any cytotoxic effects of the compound. A decrease in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway.
| Assay | Potential Target/Pathway | Principle | Typical Readout |
| Cell-Based Kinase Assay | Protein Kinases | Measures phosphorylation of a substrate | Western blot, ELISA, FRET |
| Calcium Mobilization | G-Protein Coupled Receptors | Measures changes in intracellular calcium | Fluorescence intensity |
| NF-κB Reporter Gene | NF-κB Inflammatory Pathway | Measures transcriptional activity | Luminescence |
Conclusion
The systematic approach outlined in these application notes and protocols provides a robust framework for the initial characterization of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol. By progressing from foundational viability and cytotoxicity assays to a panel of well-chosen mechanistic assays, researchers can efficiently generate a comprehensive cellular profile of the compound. The data obtained from these studies will be instrumental in forming a hypothesis about its mechanism of action and will guide further preclinical development efforts. The versatility of the imidazo[1,2-a]pyrimidine scaffold suggests that a thorough investigation of its cellular effects is a worthwhile endeavor with the potential to uncover novel therapeutic agents.
References
Sources
- 1. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Series of Imidazo[1,2-a]pyrimidine Derivatives as Potent and Orally Bioavailable Lipoprotein-Associated Phospholipase A2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. biocompare.com [biocompare.com]
- 14. Development of a cell-based reporter assay for screening of inhibitors of hypoxia-inducible factor 2-induced gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. indigobiosciences.com [indigobiosciences.com]
Application Note: Quantitative Analysis of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol is a heterocyclic compound belonging to the imidazopyrimidine class. Molecules within this structural family are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities, which can include antiviral, anti-inflammatory, and anticancer properties.[1][2] Accurate quantification of this and similar molecules is critical throughout the drug development lifecycle, from early-stage discovery and pharmacokinetic studies to final product quality control.
This document provides detailed analytical methodologies for the precise and reliable quantification of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol in both bulk substance and biological matrices. The protocols described herein are grounded in established principles of analytical chemistry and are designed to meet the rigorous standards of international regulatory bodies.[3][4][5][6][7]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol in active pharmaceutical ingredient (API) and dosage forms. It offers a balance of performance, cost-effectiveness, and accessibility.
Principle
Reverse-phase HPLC separates the analyte from potential impurities and degradation products based on its hydrophobicity. The analyte is then detected and quantified by its absorbance of ultraviolet (UV) light at a specific wavelength.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile (ACN), methanol (MeOH), and water.
-
Formic acid (FA), analytical grade.
-
Reference standard of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol.
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 10% B, 1-10 min: 10-90% B, 10-12 min: 90% B, 12-12.1 min: 90-10% B, 12.1-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by UV scan (typically between 254 nm and 320 nm for similar structures) |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% FA) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution (for API): Accurately weigh approximately 10 mg of the sample, dissolve in 10 mL of methanol, and then dilute to a final concentration within the calibration range using the initial mobile phase.
Method Validation (as per ICH Q2(R2) Guidelines)[3][5][6]
The method should be validated for the following parameters:
-
Specificity: Analyze blank, placebo, and spiked samples to ensure no interference from excipients or degradation products at the retention time of the analyte.
-
Linearity: Analyze the calibration standards in triplicate. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[7]
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%) and assess the impact on the results.
Data Presentation
Table 1: HPLC-UV Method Validation Summary
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | Pass |
| Repeatability (%RSD) | ≤ 2.0% | Pass |
| Intermediate Precision (%RSD) | ≤ 2.0% | Pass |
| LOD (µg/mL) | Report Value | TBD |
| LOQ (µg/mL) | Report Value | TBD |
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol in complex biological matrices such as plasma or urine, which is essential for pharmacokinetic and toxicokinetic studies.
Principle
The analyte is first separated from matrix components using reverse-phase liquid chromatography. It is then ionized, and specific precursor-to-product ion transitions are monitored using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This provides a high degree of selectivity and sensitivity.
Experimental Protocol
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).
-
C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
LC-MS grade solvents and reagents.
-
Internal Standard (IS): A structurally similar molecule or a stable isotope-labeled version of the analyte.
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents.
2. LC-MS/MS Conditions:
Liquid Chromatography:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | To be optimized for rapid elution and separation from matrix components. A typical starting point is a 2-5 minute gradient. |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of the analyte. A primary and a secondary transition should be identified for confirmation. |
| Collision Energy (CE) | To be optimized for each transition. |
| Declustering Potential (DP) | To be optimized. |
3. Sample Preparation (from Plasma):
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at >10,000 g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Solid Phase Extraction (SPE): For cleaner extracts and lower limits of quantitation, an SPE protocol using a suitable sorbent (e.g., mixed-mode cation exchange) can be developed.[8]
Workflow Visualization
Sources
- 1. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
Application Notes and Protocols for High-Throughput Screening of Imidazo[1,2-a]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Date: January 22, 2026
Abstract
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif renowned for its diverse pharmacological activities, including but not limited to, kinase inhibition, and antimicrobial and antiviral effects. This guide provides a comprehensive framework for developing and executing high-throughput screening (HTS) campaigns to identify and characterize novel bioactive imidazo[1,2-a]pyrimidine derivatives. We present detailed protocols for both a target-based biochemical assay, focusing on kinase inhibition, and a cell-based phenotypic assay for antifungal activity. Furthermore, a robust workflow for data analysis, hit confirmation, and validation is outlined to ensure the identification of high-quality lead compounds.
Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyrimidines
Imidazo[1,2-a]pyrimidines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their structural similarity to purines allows them to interact with a wide range of biological targets. This scaffold is a key component in several clinically investigated drugs, demonstrating its therapeutic potential. The versatility of their synthesis allows for the creation of large, diverse chemical libraries, making them ideal candidates for HTS-driven drug discovery programs.[1]
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large numbers of chemical compounds against biological targets.[2] This document serves as a practical guide for researchers to design and implement robust HTS protocols for imidazo[1,2-a]pyrimidine libraries.
Part 1: Biochemical HTS Assay Protocol: Kinase Inhibition
Many imidazo[1,2-a]pyrimidine derivatives have been identified as potent kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. This protocol describes a generic, adaptable 384-well fluorescence-based assay for identifying inhibitors of a target kinase.
I. Rationale and Assay Principle
This assay measures the activity of a kinase by quantifying the amount of ATP consumed during the phosphorylation of a substrate peptide. The remaining ATP is then converted to a fluorescent signal. A decrease in fluorescence indicates inhibition of the kinase by a test compound. This homogenous, "mix-and-read" format is highly amenable to automation and miniaturization.[3]
II. Materials and Reagents
-
Target Kinase: Purified, active recombinant kinase.
-
Kinase Substrate: Specific peptide or protein substrate for the target kinase.
-
ATP: Adenosine triphosphate.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and a surfactant like Tween-20 or Triton X-100 to prevent aggregation.
-
Detection Reagent: A commercial kit that couples ATP levels to a fluorescent readout (e.g., ADP-Glo™, Kinase-Glo®).
-
Imidazo[1,2-a]pyrimidine Compound Library: Compounds dissolved in 100% DMSO.
-
Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).
-
Negative Control: DMSO.
-
Plates: Low-volume, white, solid-bottom 384-well plates.
-
Instrumentation: Liquid handling robotics, a plate reader with fluorescence detection capabilities.
III. Experimental Workflow
The overall workflow for the primary screen and subsequent hit validation is depicted below.
Caption: High-throughput screening workflow for kinase inhibitors.
IV. Detailed Protocol for 384-Well Kinase Assay
-
Compound Plating:
-
Using an automated liquid handler, transfer 50 nL of each imidazo[1,2-a]pyrimidine derivative from the library stock plates to the 384-well assay plates.
-
For controls, add 50 nL of the positive control inhibitor and DMSO to designated wells.
-
-
Kinase Addition:
-
Prepare a solution of the target kinase in assay buffer at 2X the final desired concentration.
-
Dispense 5 µL of the kinase solution into each well of the assay plate.
-
Briefly centrifuge the plates to ensure all components are at the bottom of the wells.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X solution of the kinase substrate and ATP in assay buffer. The optimal concentrations of substrate and ATP should be at their respective Km values, determined during assay development.
-
Add 5 µL of the substrate/ATP mixture to each well to start the reaction. The final reaction volume is 10 µL.
-
-
Incubation:
-
Incubate the assay plates at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the enzymatic reaction.
-
-
Signal Detection:
-
Add 10 µL of the ATP detection reagent to each well.
-
Incubate as per the manufacturer's instructions (typically 10-30 minutes) to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Read the fluorescence intensity on a compatible plate reader.
-
Part 2: Cell-Based HTS Assay Protocol: Antifungal Activity
Phenotypic screening is a powerful approach to discover compounds with novel mechanisms of action. Given the known antifungal properties of some imidazo[1,2-a]pyrimidines, this protocol outlines a cell-based assay to screen for compounds that inhibit the growth of a pathogenic fungal species, such as Candida albicans.
I. Rationale and Assay Principle
This assay measures fungal viability by using a metabolic indicator dye (e.g., resazurin) that is reduced by metabolically active cells to a fluorescent product (resorufin). A decrease in fluorescence indicates a reduction in cell viability due to the antifungal activity of the test compounds.[4][5]
II. Materials and Reagents
-
Fungal Strain: A clinically relevant strain of Candida albicans.
-
Growth Medium: RPMI-1640 or another suitable fungal growth medium.[5]
-
Resazurin Sodium Salt: Stock solution prepared in sterile PBS.
-
Imidazo[1,2-a]pyrimidine Compound Library: Compounds dissolved in 100% DMSO.
-
Positive Control: A known antifungal agent (e.g., Amphotericin B).[4]
-
Negative Control: DMSO.
-
Plates: Sterile, clear-bottom, black-walled 384-well plates.
-
Instrumentation: Automated liquid handler, multi-well plate reader with fluorescence capabilities, and a cell incubator.
III. Experimental Workflow
The workflow for the antifungal screen is designed to identify compounds that inhibit fungal growth.
Caption: Workflow for a cell-based antifungal high-throughput screen.
IV. Detailed Protocol for 384-Well Antifungal Assay
-
Compound Plating:
-
Dispense 100 nL of each imidazo[1,2-a]pyrimidine derivative, positive control, and DMSO into the appropriate wells of a sterile 384-well plate.
-
-
Fungal Cell Seeding:
-
Prepare a suspension of Candida albicans in growth medium at a predetermined optimal density (e.g., 1 x 10³ cells/mL).
-
Add 20 µL of the cell suspension to each well.
-
-
Incubation:
-
Incubate the plates at 37°C for 24-48 hours, or until the fungal growth in the DMSO control wells reaches the logarithmic phase.
-
-
Viability Staining:
-
Add 2 µL of resazurin solution to each well.
-
Incubate for an additional 2-4 hours at 37°C to allow for the conversion of resazurin to resorufin.
-
-
Data Acquisition:
-
Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) using a plate reader.
-
Part 3: Data Analysis and Hit Validation
A rigorous data analysis and hit validation workflow is crucial to minimize false positives and negatives and to ensure the selection of promising lead candidates.[2]
I. Data Quality Control
For each assay plate, the following quality control metrics should be calculated to assess the robustness of the screen:
| Parameter | Formula | Acceptance Criteria | Rationale |
| Z'-Factor | 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| | > 0.5 | Measures the statistical separation between the positive and negative controls, indicating assay quality.[6] |
| Signal-to-Background (S/B) | μ_neg / μ_pos | > 5 | Indicates the dynamic range of the assay. |
-
σ_pos and σ_neg are the standard deviations of the positive and negative controls, respectively.
-
μ_pos and μ_neg are the means of the positive and negative controls, respectively.
II. Hit Selection
-
Data Normalization: Raw data from each plate should be normalized to the plate-specific controls to account for plate-to-plate variability. A common method is to calculate the percent inhibition for each compound.
-
Z-Score Calculation: The Z-score is a robust statistical measure for hit selection, particularly in large screens. It is calculated for each compound as follows:[7]
Z-score = (x - μ_sample) / σ_sample
-
x is the raw value for the compound.
-
μ_sample is the mean of all sample wells on the plate.
-
σ_sample is the standard deviation of all sample wells on the plate.
-
-
Hit Criteria: Compounds with a Z-score greater than a certain threshold (e.g., |Z| > 3) are typically considered primary hits.[7]
III. Hit Validation Cascade
Primary hits must undergo a series of validation steps to confirm their activity and triage out artifacts.
-
Dose-Response Confirmation:
-
Primary hits are re-tested in the primary assay over a range of concentrations (e.g., 8-point, 3-fold serial dilutions) to determine their potency (IC₅₀ or EC₅₀).[3]
-
-
Orthogonal Assays:
-
Confirmed hits should be tested in an orthogonal assay that has a different detection method or principle. This helps to eliminate compounds that interfere with the primary assay's technology. For kinase inhibitors, a TR-FRET-based assay could be used as an orthogonal follow-up to a fluorescence-based screen.[8]
-
-
Counter-Screens:
-
Technology-Specific Counter-Screens: If the primary assay uses a reporter enzyme like luciferase, a counter-screen should be performed to identify compounds that directly inhibit the reporter.[9]
-
Cytotoxicity Counter-Screen: For cell-based phenotypic screens, hits should be tested in a cytotoxicity assay using a mammalian cell line (e.g., HEK293 or HepG2) to assess their selectivity. This is crucial to distinguish between specific antifungal activity and general cytotoxicity.
-
-
Chemical Tractability and SAR:
-
The chemical structures of the validated hits should be examined for known pan-assay interference compounds (PAINS).
-
Clustering of hits with similar chemical scaffolds can provide early structure-activity relationship (SAR) insights.
-
Conclusion
The imidazo[1,2-a]pyrimidine scaffold represents a promising starting point for the discovery of novel therapeutics. The high-throughput screening protocols and the robust data analysis and hit validation workflow detailed in these application notes provide a comprehensive guide for researchers to effectively screen libraries of these derivatives. By employing a systematic and rigorous approach, from primary screening to hit confirmation and characterization, the probability of identifying high-quality, developable lead compounds is significantly increased.
References
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
-
Axcelead. (2024, December 5). Identify Promising Novel Leads: Integrated HTS platform powered by computational chemistry and AI/ML [Video]. YouTube. Retrieved from [Link]
-
Axxam S.p.A. (n.d.). Challenges of HTS in early-stage drug discovery. Retrieved from [Link]
-
De Rycker, M., et al. (2018). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. PLoS Neglected Tropical Diseases, 12(5), e0006482. Retrieved from [Link]
-
Science and Technology of Assay Development. (2024, January 4). On HTS: Hit Selection. Retrieved from [Link]
-
Gnad, F., et al. (2007). Development and implementation of a 384-well homogeneous fluorescence intensity high-throughput screening assay to identify mitogen-activated protein kinase phosphatase-1 dual-specificity protein phosphatase inhibitors. Assay and Drug Development Technologies, 5(4), 515-526. Retrieved from [Link]
-
Bettayeb, K., et al. (2014). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. International Journal of Molecular Sciences, 15(3), 3648-3663. Retrieved from [Link]
-
Birmingham, A., & Self, S. (2014). Data analysis approaches in high throughput screening. SlideShare. Retrieved from [Link]
-
De Rycker, M., et al. (2018). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. ResearchGate. Retrieved from [Link]
-
Cheng, K. C. (n.d.). Challenges in Secondary Analysis of High Throughput Screening Data. Retrieved from [Link]
-
Al-Jomah, N., et al. (2025, August 15). High-throughput cell-based 384-well format screening assay to identify small-molecule inhibitors of ALPK1 disease-causing mutants. Protocols.io. Retrieved from [Link]
-
Gnad, F., et al. (2007). Development and Implementation of a 384-Well Homogeneous Fluorescence Intensity High-Throughput Screening Assay to Identify Mitogen-Activated Protein Kinase Phosphatase-1 Dual-Specificity Protein Phosphatase Inhibitors. ResearchGate. Retrieved from [Link]
-
AssayQuant. (n.d.). PhosphoSens®-Red Time Resolved Fluorescence (TRF) Kinase Assay. Retrieved from [Link]
-
El-Sayed, N. F., et al. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 28(15), 5801. Retrieved from [Link]
-
Nobile, C. J., & Mitchell, A. P. (2009). In Vitro Culturing and Screening of Candida albicans Biofilms. Cold Spring Harbor Protocols, 2009(10), pdb.prot5308. Retrieved from [Link]
-
An, W. F., & Tolliday, N. (2010). High throughput screening of small molecule library: procedure, challenges and future. Protein & Cell, 1(6), 519-523. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]
-
Horn, T., et al. (2015). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 43(W1), W548-W554. Retrieved from [Link]
-
Technology Networks. (2025, September 25). High-Throughput Screening in Drug Discovery Explained. Retrieved from [Link]
-
Malo, N., et al. (2006). Improved Statistical Methods for Hit Selection in High-Throughput Screening. Journal of Biomolecular Screening, 11(7), 724-736. Retrieved from [Link]
-
Gonzalez-Menendez, V., et al. (2020). Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. Journal of Fungi, 6(4), 218. Retrieved from [Link]
-
Gonzalez-Menendez, V., et al. (2020). Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. Molecules, 25(19), 4539. Retrieved from [Link]
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]
-
Al-Jomah, N., et al. (2025, August 15). High-throughput cell-based 384-well format screening assay to identify small-molecule inhibitors of ALPK1 disease-causing mutant. Protocols.io. Retrieved from [Link]
-
Creative Biolabs. (n.d.). High-throughput Antifungal Hit Discovery & Screening Service. Retrieved from [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. axxam.com [axxam.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens [mdpi.com]
- 6. rna.uzh.ch [rna.uzh.ch]
- 7. assay.dev [assay.dev]
- 8. resources.revvity.com [resources.revvity.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
Unraveling Cellular Signaling: Application and Protocols for 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol as a Chemical Probe for the PI3K/Akt Pathway
Introduction: The Promise of the Imidazo[1,2-a]pyrimidine Scaffold in Kinase Research
The imidazo[1,2-a]pyrimidine nucleus is a privileged scaffold in medicinal chemistry, recognized for its bioisosteric relationship with endogenous purines. This structural feature allows compounds based on this scaffold to interact with a wide array of biological targets, including the highly sought-after kinase family.[1][2] Derivatives of imidazo[1,2-a]pyrimidine have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4] A significant portion of these biological effects can be attributed to the modulation of key cellular signaling pathways, with the Phosphoinositide 3-kinase (PI3K)/Akt pathway being a prominent target.[5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol as a chemical probe. While direct experimental data for this specific molecule is emerging, its structural similarity to known pan-PI3K inhibitors suggests its potential as a valuable tool for interrogating the PI3K/Akt signaling cascade.[5][7] The protocols and application notes detailed herein are based on established methodologies for characterizing kinase inhibitors and are tailored to investigate the effects of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol on the PI3K/Akt pathway.
Compound Profile: 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁N₃O | |
| Molecular Weight | 225.25 g/mol | |
| Appearance | Off-white to light yellow powder | |
| Solubility | Soluble in DMSO, DMF, and Methanol | |
| Purity | ≥95% (recommended for biological assays) |
Hazard and Safety Information: This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[8] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Hypothesized Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][9] Aberrant activation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[10] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and PDK1, to the plasma membrane.[9] This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and mTORC2.[1] Once activated, Akt phosphorylates a plethora of downstream substrates, thereby regulating their activity and orchestrating diverse cellular responses.[11]
Based on the established activity of structurally related imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives, we hypothesize that 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol acts as an inhibitor of one or more isoforms of PI3K, thereby blocking the production of PIP3 and leading to the downstream inactivation of Akt and its effectors.
Figure 1: Hypothesized mechanism of action of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol on the PI3K/Akt signaling pathway.
Experimental Protocols
The following protocols provide a comprehensive framework for characterizing the activity of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol as a PI3K/Akt pathway inhibitor.
Protocol 1: In Vitro Kinase Activity Assay
This assay directly measures the enzymatic activity of a purified PI3K isoform in the presence of the chemical probe. The ADP-Glo™ Kinase Assay is a common method that quantifies the amount of ADP produced during the kinase reaction.[3]
Principle: The amount of ADP generated is directly proportional to the kinase activity. The assay involves two steps: first, the kinase reaction, and second, the detection of ADP. The remaining ATP after the kinase reaction is depleted, and then the ADP is converted to ATP, which is quantified using a luciferase/luciferin reaction.
Materials:
-
Purified recombinant PI3K enzyme (e.g., PI3Kα, β, δ, or γ)
-
PIP2 substrate
-
ATP
-
7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol (dissolved in DMSO)
-
Known PI3K inhibitor (e.g., Wortmannin or LY294002) as a positive control
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Kinase Reaction Buffer: Prepare the kinase reaction buffer as recommended by the enzyme manufacturer. A typical buffer may contain 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl₂, and 0.025 mg/ml BSA.[3]
-
Compound Dilution: Prepare a serial dilution of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol in DMSO. Further dilute the compound in the kinase reaction buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Kinase Reaction: a. To each well of the plate, add the diluted compound or DMSO (vehicle control). b. Add the purified PI3K enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.[12] c. Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP. d. Incubate the plate at 30°C for the recommended time (e.g., 60 minutes).
-
ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. b. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA is a powerful biophysical method to confirm the direct binding of a compound to its target protein in a cellular context.[13] The principle is based on the ligand-induced thermal stabilization of the target protein.[14]
Principle: When a protein binds to a ligand, its thermal stability generally increases. In CETSA, cells are treated with the compound of interest and then heated to various temperatures. The soluble fraction of the target protein at each temperature is then quantified, typically by Western blotting. A shift in the melting curve of the target protein in the presence of the compound indicates direct target engagement.
Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Materials:
-
Cancer cell line with an active PI3K/Akt pathway (e.g., MCF-7, U87-MG)
-
7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies: Primary antibody against the PI3K isoform or Akt, and a corresponding HRP-conjugated secondary antibody.
-
Western blotting reagents and equipment
Procedure:
-
Cell Culture and Treatment: a. Culture the chosen cell line to ~80% confluency. b. Treat the cells with 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol at the desired concentration (e.g., 10x the in vitro IC₅₀) or with DMSO for 1-2 hours.
-
Heating: a. Harvest the cells and resuspend them in PBS. b. Aliquot the cell suspension into PCR tubes. c. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.[15]
-
Cell Lysis: a. Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and a 25°C water bath).[7]
-
Separation of Soluble and Aggregated Proteins: a. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[16]
-
Western Blot Analysis: a. Collect the supernatant (soluble fraction) and determine the protein concentration. b. Perform Western blotting on the soluble fractions to detect the levels of the target protein (PI3K or Akt). c. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the relative amount of soluble target protein against the temperature for both the compound-treated and vehicle-treated samples.
-
A shift of the melting curve to higher temperatures in the presence of the compound indicates target stabilization and engagement.
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol is used to assess the functional consequences of PI3K/Akt pathway inhibition by measuring the phosphorylation status of key downstream proteins.
Principle: Inhibition of PI3K will prevent the activation of Akt. This can be monitored by measuring the levels of phosphorylated Akt (p-Akt) at key residues (Thr308 and Ser473). The phosphorylation of downstream Akt substrates, such as GSK3β and FOXO transcription factors, will also be reduced.
Materials:
-
Cell line of interest
-
7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol
-
Serum-free and complete culture media
-
Growth factor (e.g., insulin or EGF) to stimulate the pathway
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: p-Akt (Ser473), p-Akt (Thr308), total Akt, p-GSK3β (Ser9), total GSK3β, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment: a. Seed cells and allow them to adhere. b. Serum-starve the cells for 12-24 hours to reduce basal pathway activity. c. Pre-treat the cells with different concentrations of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol or DMSO for 1-2 hours. d. Stimulate the PI3K/Akt pathway by adding a growth factor (e.g., 100 nM insulin for 15-30 minutes).
-
Protein Extraction: a. Wash the cells with ice-cold PBS and lyse them in lysis buffer. b. Determine the protein concentration of the lysates.
-
Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. b. Block the membrane with 5% non-fat dry milk or BSA in TBST. c. Incubate the membrane with the primary antibodies overnight at 4°C. d. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phosphorylated protein levels to the total protein levels to determine the relative phosphorylation.
-
Compare the relative phosphorylation in compound-treated samples to the vehicle-treated control to assess the inhibitory effect.
Protocol 4: Immunofluorescence Staining for Subcellular Localization
Immunofluorescence can be used to visualize the cellular effects of PI3K/Akt pathway inhibition, such as changes in the subcellular localization of downstream effectors like FOXO transcription factors.
Principle: In the presence of active Akt, FOXO transcription factors are phosphorylated and retained in the cytoplasm.[1] Upon inhibition of the PI3K/Akt pathway, FOXO proteins are dephosphorylated and translocate to the nucleus to regulate gene expression.
Materials:
-
Cells grown on glass coverslips
-
7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)[17]
-
Blocking solution (e.g., 5% BSA in PBS)[17]
-
Primary antibody against a FOXO isoform (e.g., FOXO1 or FOXO3a)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol or DMSO as described in the Western blot protocol.
-
Fixation and Permeabilization: a. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[17] b. Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.[17]
-
Blocking and Staining: a. Block non-specific binding with 5% BSA for 1 hour.[17] b. Incubate with the primary anti-FOXO antibody overnight at 4°C. c. Wash and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature. d. Counterstain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Data Analysis:
-
Capture images of multiple fields for each condition.
-
Observe the subcellular localization of the FOXO protein. An increase in nuclear staining in the compound-treated cells compared to the control indicates inhibition of the PI3K/Akt pathway.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio for a more quantitative analysis.
Data Interpretation and Troubleshooting
| Assay | Expected Outcome for an Inhibitor | Potential Issues & Troubleshooting |
| In Vitro Kinase Assay | Dose-dependent decrease in luminescence, yielding a sigmoidal dose-response curve. | High background: Ensure complete ATP depletion. No inhibition: Compound may not be a direct inhibitor of the purified enzyme isoform or may require cellular metabolism for activity. |
| CETSA | A shift in the melting curve to a higher temperature for the target protein in compound-treated cells. | No shift: The compound may not bind with sufficient affinity or residence time to stabilize the protein under thermal stress. Optimize compound concentration and incubation time. Protein degradation: Ensure adequate protease inhibitors in the lysis buffer. |
| Western Blot | Decreased phosphorylation of Akt (Ser473 and Thr308) and downstream targets (e.g., GSK3β) in a dose-dependent manner. | High basal phosphorylation: Ensure adequate serum starvation. Antibody issues: Validate primary antibodies for specificity. Use appropriate positive and negative controls. |
| Immunofluorescence | Increased nuclear localization of FOXO transcription factors. | High background staining: Optimize blocking conditions and antibody concentrations. Weak signal: Ensure proper fixation and permeabilization. Use a high-quality primary antibody. |
Conclusion
7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol represents a promising chemical probe for the investigation of the PI3K/Akt signaling pathway. Its structural features suggest a potential role as a kinase inhibitor, and the protocols outlined in this guide provide a robust framework for its characterization. By employing a multi-faceted approach that combines in vitro biochemical assays with cell-based methods for target engagement and downstream signaling analysis, researchers can effectively elucidate the mechanism of action of this compound and leverage its potential as a tool to dissect the complexities of cellular signaling in health and disease.
References
-
Bio-Rad Antibodies. (n.d.). PI3K/AKT Cell Signaling Pathway. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenylimidazo[1,2-a]pyrimidine. Retrieved from [Link]
-
MDPI. (2020). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives as anticancer agents. Retrieved from [Link]
-
PubMed. (2015). 2-Phenylimidazo[1,2-a]pyridine-containing ligands of the 18-kDa translocator protein (TSPO) behave as agonists and antagonists of steroidogenesis in a mouse leydig tumor cell line. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Retrieved from [Link]
-
ResearchGate. (n.d.). CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. Retrieved from [Link]
-
PubMed. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Retrieved from [Link]
-
PubMed. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components, b.... Retrieved from [Link]
-
PubMed. (2014). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Retrieved from [Link]
-
ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
-
ACS Publications. (2018). Design, Synthesis, and Evaluation of Novel Imidazo[1,2-a][1][2][18]triazines and Their Derivatives as Focal Adhesion Kinase Inhibitors with Antitumor Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Retrieved from [Link]
-
PubMed. (2018). Novel selenylated imidazo[1,2-a]pyridines for breast cancer chemotherapy: Inhibition of cell proliferation by Akt-mediated regulation, DNA cleavage and apoptosis. Retrieved from [Link]
-
protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Retrieved from [Link]
-
Rockland Immunochemicals Inc. (n.d.). AKT/PI3K Signaling Pathway. Retrieved from [Link]
-
Frontiers. (2022). Current Advances in CETSA. Retrieved from [Link]
-
ACS Publications. (2001). Imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines: the role of nitrogen position in inotropic activity. Retrieved from [Link]
-
ResearchGate. (n.d.). AKT phosphorylation and PIP3 immunofluorescence staining was increased.... Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K.... Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]
-
Cancer Research and Treatment. (2018). Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis of PI3K, p-PI3K, AKT and p-AKT expression in mice.... Retrieved from [Link]
-
National Institutes of Health. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Retrieved from [Link]
-
PubMed. (2016). Dihydrobenzo[18][19]imidazo[1,2-a]pyrimidine-4-ones as a new class of CK2 inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Retrieved from [Link]
Sources
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. mdpi.com [mdpi.com]
- 3. promega.es [promega.es]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel selenylated imidazo[1,2-a]pyridines for breast cancer chemotherapy: Inhibition of cell proliferation by Akt-mediated regulation, DNA cleavage and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Akt/PKB Cell Signaling Pathway—Novex® Antibodies, ELISAs, & Luminex® Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. 2-Phenylimidazo[1,2-a]pyridine-containing ligands of the 18-kDa translocator protein (TSPO) behave as agonists and antagonists of steroidogenesis in a mouse leydig tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Formulation of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol
Introduction: Navigating the Preclinical Formulation of a Promising Heterocyclic Scaffold
The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and anxiolytic properties.[1][2] 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol represents a promising candidate within this class, necessitating robust and reproducible formulation strategies to enable its evaluation in in vivo models. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound for preclinical studies.
The inherent physicochemical properties of many heterocyclic compounds, such as the imidazo[1,2-a]pyrimidine core, often include poor aqueous solubility, which presents a significant hurdle for achieving adequate bioavailability.[1] Therefore, a systematic approach to formulation development is paramount. This guide will detail pre-formulation assessment, strategies for solubility enhancement, and specific protocols for preparing formulations suitable for various routes of administration.
Physicochemical Characterization and Pre-formulation Assessment
A thorough understanding of the physicochemical properties of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol is the foundational step in developing a successful in vivo formulation. While specific experimental data for this exact molecule is not widely published, we can infer key characteristics from its structure and related analogs.
Predicted Physicochemical Properties:
Based on the structure of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol and data from similar compounds, we can anticipate the following:
| Property | Predicted Value/Characteristic | Implication for Formulation |
| Molecular Weight | ~239.26 g/mol | Favorable for oral absorption (within Lipinski's rule of five). |
| logP (Octanol-Water Partition Coefficient) | Moderately lipophilic | Suggests poor aqueous solubility. |
| Aqueous Solubility | Low | Will likely require solubility enhancement techniques. |
| pKa | Weakly basic (due to nitrogen atoms) | pH adjustment may influence solubility. |
| Physical Form | Likely a crystalline solid | Dissolution rate will be a key factor for absorption. |
| Chemical Stability | Generally stable, but potential for oxidation or hydrolysis should be assessed. | Stability studies in the chosen vehicle are crucial. |
Essential Pre-formulation Experiments:
Before committing to a specific formulation, the following empirical data should be generated for 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol:
-
Solubility Screening: Determine the approximate solubility in a panel of pharmaceutically acceptable vehicles. This is the most critical initial step.
-
pH-Solubility Profile: Assess the compound's solubility at different pH values (e.g., pH 2, 4.5, 6.8, and 7.4) to understand the potential for pH-dependent absorption and to guide the selection of buffers.
-
Stability in Solution: Evaluate the chemical stability of the compound in the most promising vehicles over time and under relevant storage conditions (e.g., room temperature, 4°C).
The following workflow diagram illustrates the decision-making process for formulation development based on initial screening:
Caption: Formulation development workflow for 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol.
Formulation Strategies for Oral Administration
For oral dosing, the primary goal is to enhance the dissolution and absorption of the compound from the gastrointestinal tract.
Strategy 1: Co-solvent Systems
This approach involves dissolving the compound in a mixture of a water-miscible organic solvent and an aqueous vehicle.
-
Rationale: Co-solvents can significantly increase the solubility of lipophilic compounds. This is often a rapid and straightforward approach for early-stage in vivo studies.
-
Commonly Used Co-solvents:
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Ethanol
-
Dimethyl sulfoxide (DMSO) - Use with caution and in minimal amounts due to potential toxicities and effects on metabolic enzymes.
-
Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage
-
Weighing: Accurately weigh the required amount of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol.
-
Initial Solubilization: In a suitable container, add the co-solvent(s) to the compound. For example, a mixture of PEG 400 and ethanol. Vortex or sonicate until the compound is fully dissolved.
-
Addition of Aqueous Component: Gradually add the aqueous vehicle (e.g., water, saline, or a buffer) to the dissolved compound while stirring. The final concentration of the organic solvent should be kept as low as possible.
-
Final Homogenization: Ensure the final mixture is a clear, homogenous solution. If precipitation occurs, the formulation is not suitable at that concentration and vehicle composition.
-
Pre-dosing Check: Before administration, visually inspect the formulation for any signs of precipitation or instability.
Example Co-solvent Vehicle Compositions for Oral Dosing:
| Vehicle Component | Percentage (v/v) | Notes |
| PEG 400 | 10-50% | A common and generally safe co-solvent. |
| Ethanol | 5-15% | Can aid in initial dissolution. |
| Water or Saline | q.s. to 100% | Adjust to final volume. |
Strategy 2: Cyclodextrin-based Formulations
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.
-
Rationale: The hydrophobic inner cavity of the cyclodextrin encapsulates the lipophilic drug molecule, while the hydrophilic exterior interacts with water.[3]
-
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD) - Particularly useful for intravenous formulations due to its higher safety profile.
-
Protocol 2: Preparation of a Cyclodextrin Formulation for Oral Administration
-
Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., 20-40% w/v HP-β-CD) in water or a suitable buffer. Gentle heating may be required to aid dissolution.
-
Add Compound: Add the weighed 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol to the cyclodextrin solution.
-
Complexation: Stir or sonicate the mixture for several hours (or overnight) at room temperature to facilitate the formation of the inclusion complex. The solution should become clear as the compound dissolves.
-
Final Preparation: Once dissolved, the formulation is ready for use. It should be a clear solution.
Formulation Strategies for Parenteral Administration (Intravenous, Intraperitoneal)
For parenteral routes, the formulation must be sterile, pyrogen-free, and ideally isotonic. The avoidance of precipitation upon injection into the bloodstream is critical.
Strategy 3: Intravenous Formulation using Co-solvents and Surfactants
A common approach for IV administration of poorly soluble compounds involves a carefully balanced mixture of co-solvents and non-ionic surfactants.
-
Rationale: This combination ensures the compound remains solubilized both in the formulation vial and upon dilution in the bloodstream. Surfactants help to prevent precipitation.
-
Commonly Used Excipients:
-
Co-solvents: PEG 400, Propylene Glycol, Ethanol
-
Surfactants: Polysorbate 80 (Tween 80), Cremophor EL
-
Protocol 3: Preparation of a Solubilized Formulation for Intravenous Injection
-
Dissolution: Dissolve 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol in a minimal amount of a strong solvent like DMSO or ethanol.
-
Addition of Co-solvents and Surfactants: To the solution from step 1, add the other vehicle components. For example, a pre-mixed vehicle of PEG 400, Tween 80, and saline.
-
Homogenization: Vortex thoroughly until a clear, uniform solution is obtained.
-
Sterile Filtration: Filter the final formulation through a 0.22 µm sterile syringe filter into a sterile vial.
-
Pre-dosing Inspection: Before injection, visually inspect for any particulates or cloudiness.
Example Vehicle Compositions for Intravenous Dosing of a Structurally Related Imidazo[1,2-a]pyrazine: [3]
| Vehicle Composition | Route of Administration |
| 20% HP-β-CD in water | IV, PO |
| 30% SBE-β-CD in water | IV |
| 50% PEG 400 in water | IV |
The following diagram illustrates the principle of solubility enhancement using different methods:
Sources
Application Notes and Protocols for Evaluating 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol in Cancer Cell Lines
Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyrimidine Scaffolds in Oncology
The imidazo[1,2-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including significant potential as anticancer agents.[1][2] These compounds often exert their effects by targeting key signaling pathways that are frequently dysregulated in cancer, such as those involving protein kinases.[3][4] The investigation of novel derivatives like 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol is a critical step in the development of new cancer therapeutics.
This guide provides a comprehensive set of experimental protocols for the initial in vitro evaluation of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol (referred to as "the compound" hereafter) in various cancer cell lines. The protocols are designed to assess the compound's impact on cell viability, its ability to induce programmed cell death (apoptosis), and its effects on cell cycle progression. Furthermore, a protocol for Western blotting is included to enable the investigation of the underlying molecular mechanisms of action.
PART 1: Foundational Assays for Anticancer Activity
A systematic in vitro evaluation of a novel anticancer compound begins with determining its effect on cell viability and proliferation. This is typically followed by investigations into the mode of cell death and the compound's influence on the cell cycle.
Cell Viability and Cytotoxicity Assessment (MTT/MTS Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell metabolic activity, which serves as an indicator of cell viability.[5] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells. The MTS assay is a similar, often "one-step," alternative that produces a soluble formazan product.[5]
Rationale for Experimental Choices:
-
Dose-Response and Time-Course: To understand the compound's potency and the kinetics of its effect, it is crucial to perform both dose-response and time-course experiments. A broad range of concentrations should be tested to determine the half-maximal inhibitory concentration (IC50).[7]
-
Cell Line Selection: The choice of cancer cell lines is critical and should ideally include representatives from different cancer types (e.g., breast, lung, colon) to assess the breadth of the compound's activity.[8] It is also beneficial to include cell lines with known genetic backgrounds (e.g., specific mutations in oncogenes or tumor suppressor genes).
Table 1: Representative Data for Compound 'X' in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 15.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | 28.9 |
| A549 | Lung Carcinoma | 48 | 21.7 |
| HCT116 | Colorectal Carcinoma | 48 | 11.5 |
| PC-3 | Prostate Adenocarcinoma | 48 | 35.4 |
This table presents hypothetical data to illustrate how quantitative results can be structured.[9]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in diluted hydrochloric acid) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
To determine if the observed reduction in cell viability is due to the induction of apoptosis, the Annexin V/Propidium Iodide (PI) assay is employed. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome.[10] Propidium iodide is a fluorescent DNA-intercalating agent that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[11]
Experimental Workflow: Apoptosis Assay
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the IC50 value for a predetermined time (e.g., 24 or 48 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.[11]
-
Washing: Wash the cells twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).[12]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution.[12][13]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[13]
Cell Cycle Analysis (Propidium Iodide Staining)
Many anticancer agents exert their effects by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle.[14] Cell cycle analysis using PI staining and flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Rationale for Experimental Choices:
-
Fixation: Ethanol fixation is a common method to permeabilize the cell membrane, allowing PI to enter and stain the DNA.[15]
-
RNase Treatment: Since PI can also bind to double-stranded RNA, treatment with RNase is essential to ensure that the fluorescence signal is specific to the DNA content.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and then fix them by dropwise addition of ice-cold 70% ethanol while gently vortexing. Incubate for at least 2 hours at 4°C (cells can be stored in ethanol for longer periods).[15][16]
-
Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS.[15] Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[17]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[17]
-
Flow Cytometry: Analyze the samples using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
PART 2: Mechanistic Insights via Western Blotting
Western blotting is a powerful technique to investigate the molecular mechanism of action of the compound by examining its effect on the expression and activation of key proteins involved in cell survival, apoptosis, and cell cycle regulation.[18]
Potential Protein Targets for Investigation:
-
Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP, Bcl-2 family proteins (e.g., Bax, Bcl-2).[19]
-
Cell Cycle Regulators: Cyclins (e.g., Cyclin D1, Cyclin B1), Cyclin-Dependent Kinases (CDKs), and CDK inhibitors (e.g., p21, p27).[14]
-
Signaling Pathways: Proteins involved in pathways commonly targeted by imidazo[1,2-a]pyrimidine derivatives, such as Akt, mTOR, and members of the MAPK pathway (ERK, JNK, p38).[2]
Western Blotting Workflow
Caption: General workflow for Western blotting analysis.
Experimental Protocol: Western Blotting
-
Lysate Preparation: After treating cells with the compound, wash them with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.[20]
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[21]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.[21]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[18]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial characterization of the anticancer properties of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol. The data generated from these assays will be crucial for making informed decisions about the compound's potential for further preclinical development. Positive results would warrant more in-depth mechanistic studies, including the identification of its direct molecular target(s) and evaluation in more complex models such as 3D cell cultures and in vivo tumor models.[22]
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- Gothandam, K. M. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 9(15), e3311.
-
Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from [Link]
-
Expert Opinion on Therapeutic Patents. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. PubMed. Retrieved from [Link]
-
ResearchGate. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents. Retrieved from [Link]
-
National Institutes of Health. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. PMC. Retrieved from [Link]
-
National Institutes of Health. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). MTT assay. Retrieved from [Link]
-
OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]
-
National Institutes of Health. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. PMC. Retrieved from [Link]
-
University of Hawaii Cancer Center. (n.d.). Western blotting. Retrieved from [Link]
-
ResearchGate. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]
-
MDPI. (n.d.). Advanced Cell Culture Techniques for Cancer Drug Discovery. Retrieved from [Link]
-
National Institutes of Health. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Retrieved from [Link]
-
Future Medicinal Chemistry. (2023). Investigation of 2-phenylimidazo[1,2-a]quinolines as potential antiproliferative agents. Future Science. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (1999). Synthesis of 2,8-disubstituted imidazo[1,5-a]pyrimidines with potent antitumor activity. PubMed. Retrieved from [Link]
-
PubMed. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Retrieved from [Link]
-
MDPI. (n.d.). Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. Retrieved from [Link]
-
PubMed. (n.d.). Identification of compounds that inhibit growth of 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine-resistant cancer cells. Retrieved from [Link]
-
National Institutes of Health. (n.d.). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. atcc.org [atcc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. kumc.edu [kumc.edu]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 18. Western Blot Protocol | R&D Systems [rndsystems.com]
- 19. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. origene.com [origene.com]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. Advanced Cell Culture Techniques for Cancer Drug Discovery [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol
Welcome to the technical support center for the synthesis of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the yield of this important heterocyclic compound. The following information is curated to provide in-depth, field-proven insights to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My overall yield for the synthesis of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol is consistently low. What are the most likely causes?
Low yields in the synthesis of imidazo[1,2-a]pyrimidines can arise from several factors.[1] A systematic approach to troubleshooting is recommended. The most common synthesis route is a variation of the Chichibabin reaction, involving the condensation of a 2-aminopyrimidine derivative with an α-haloketone.[2][3]
Here are the primary areas to investigate:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[1]
-
Purity of Reagents and Solvents: Impurities can lead to side reactions or inhibit the desired transformation.[1]
-
Atmospheric Contamination: Moisture and oxygen can be detrimental, especially if intermediates are sensitive.[1]
-
Inefficient Workup and Purification: Product loss during extraction, isolation, and purification is a common issue.[4]
Below is a workflow to systematically address low yields:
Caption: Troubleshooting workflow for low reaction yield.
Q2: I am observing the formation of multiple byproducts that are difficult to separate from the desired 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol. How can I improve the reaction's selectivity?
Byproduct formation is a common challenge in heterocyclic synthesis.[5] For imidazo[1,2-a]pyrimidines, side reactions can include self-condensation of the α-haloketone or polymerization.
Key Strategies to Enhance Selectivity:
-
Solvent Selection: The polarity of the solvent can significantly influence the reaction pathway. For similar syntheses, highly polar aprotic solvents like DMF or acetonitrile have been reported to sometimes lead to complex mixtures.[3][6] It may be beneficial to screen less polar solvents such as toluene or dioxane, potentially with adjusted reaction times and temperatures.[3][6]
-
Control of Stoichiometry and Addition Rate:
-
Ensure precise stoichiometry of your reactants.
-
Slow, dropwise addition of the α-haloketone (2-bromoacetophenone derivative) to the heated solution of the aminopyrimidine can minimize its self-condensation.[4]
-
-
Base Selection: The choice of base is crucial. A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is often preferred to scavenge the HBr formed during the reaction without competing as a nucleophile.
Experimental Protocol: Screening for Optimal Solvent and Base
| Experiment | Solvent | Base (1.1 eq) | Temperature (°C) | Observed Outcome (Hypothetical) |
| 1 | Ethanol | K₂CO₃ | Reflux | Moderate yield, some byproducts |
| 2 | Acetonitrile | Triethylamine | Reflux | Higher conversion, complex mixture |
| 3 | Toluene | DIPEA | 110 | Slower reaction, cleaner product profile |
| 4 | Dioxane | NaHCO₃ | 100 | Good selectivity, moderate conversion |
This systematic approach allows for the empirical determination of the conditions that favor the desired product.
Q3: The reaction to form the imidazo[1,2-a]pyrimidine ring appears to stall before all the starting material is consumed. What could be the reason?
Reaction stalling can be frustrating. Here are some potential causes and solutions:
-
Deactivation of Reactants or Catalyst: One of the starting materials or any catalyst used might be degrading under the reaction conditions. Monitor the reaction by TLC or LC-MS at regular intervals to check for the appearance of degradation products alongside the desired product.[4]
-
Insolubility of Intermediates: An intermediate may be precipitating out of the reaction mixture, effectively halting the reaction. If a solid forms, try to analyze it. A change in solvent to one that better solubilizes all species might be necessary.
-
Reversibility of a Reaction Step: One of the steps in the reaction mechanism might be reversible. Driving the reaction forward by removing a byproduct (e.g., water, if formed) can be effective.
-
Insufficient Base: If the reaction generates acid as a byproduct, an inadequate amount of base can lead to a drop in pH that inhibits the reaction. Ensure at least a stoichiometric amount of base is present.
Caption: Decision tree for troubleshooting a stalled reaction.
Q4: I am having difficulty with the purification of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol. What are the recommended procedures?
The purification strategy depends on the nature of the impurities.
-
Recrystallization: If the crude product is relatively pure (>90%), recrystallization is often the most effective method for obtaining highly pure material. Screen various solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents to try include ethanol, isopropanol, ethyl acetate, or mixtures thereof with hexanes.
-
Silica Gel Chromatography: If recrystallization is ineffective or if there are multiple, closely related impurities, column chromatography is the method of choice.[7]
-
Solvent System (Eluent): A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point for screening. The polarity can be fine-tuned based on the TLC analysis of the crude mixture.
-
Acid/Base Sensitivity: Be aware that silica gel is acidic and can sometimes cause degradation of sensitive compounds.[4] If your product is base-sensitive, consider using neutralized silica gel or an alternative stationary phase like alumina.
-
Step-by-Step Protocol: Purification via Column Chromatography
-
Dry Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or acetone) and adsorb it onto a small amount of silica gel. Remove the solvent under reduced pressure. This "dry loading" method often results in better separation than loading the sample as a solution.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, low-polarity eluent.
-
Loading and Elution: Carefully add the dry-loaded sample to the top of the column. Begin eluting with the solvent system, gradually increasing the polarity to move the desired compound down the column.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.[4] Be mindful of potential bumping.[4]
References
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- BenchChem. (n.d.). Troubleshooting common issues in the synthesis of N-heterocycles.
- BenchChem. (n.d.). Troubleshooting poor reproducibility in 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine experiments.
- Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.
- Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry.
- Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (n.d.).
- Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024). PMC.
- Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (n.d.). PMC - PubMed Central.
- Goel, R., et al. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances.
- Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. (2024). PMC - PubMed Central.
- Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. (2003).
- Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025). RSC Publishing.
- BLDpharm. (n.d.). 95980-02-2|7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol.
- ChemicalBook. (n.d.). 7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol.
- Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. (n.d.).
- Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024).
- Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (n.d.). MDPI.
- Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024). PubMed Central.
- Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimiz
- Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines a. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 4. Troubleshooting [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol
Introduction
Welcome to the technical support guide for the synthesis of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents due to its wide range of biological activities, including anxiolytic, anticonvulsant, and anticancer properties.[1][2][3][4] Its structural similarity to purines allows it to interact with a multitude of biological targets.[1][5]
However, optimizing the synthesis of specific derivatives like 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol can present significant challenges, from low yields to difficult purifications. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, detailed protocols, and the causal reasoning behind experimental choices to ensure reproducible and high-yielding results.
Reaction Overview
The most common and efficient method for constructing the imidazo[1,2-a]pyrimidine core is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyrimidine derivative with an α-haloketone.[5][6] For the target molecule, the synthesis proceeds via the reaction of 2-amino-4-methylpyrimidine with 2-bromoacetophenone, followed by subsequent reaction steps to yield the final 5-ol structure. Recent advancements often employ microwave irradiation to significantly reduce reaction times and improve yields.[1][2][7][8][9]
General Synthetic Scheme:
Caption: General synthesis pathway for the imidazo[1,2-a]pyrimidine core.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Question 1: My reaction yield is consistently low or non-existent. What are the most likely causes and how can I resolve this?
Answer: Low yield is a frequent challenge stemming from several critical parameters. A systematic approach is essential for diagnosis.
-
Reagent Quality: The purity of starting materials is paramount. 2-aminopyrimidines can degrade over time. Ensure the purity of your 2-amino-4-methylpyrimidine and 2-bromoacetophenone. If necessary, purify them before use.[10]
-
Solvent Selection: The choice of solvent is critical.[11] Highly polar aprotic solvents like DMF or acetonitrile (MeCN) are often effective. However, some reactions benefit from less polar solvents like toluene or even green solvent systems such as a water-isopropanol (H₂O-IPA) mixture, especially under microwave conditions.[7][12] Running test reactions in parallel with different solvents is a highly recommended optimization step.
-
Reaction Temperature & Method: Many cyclization reactions require significant thermal energy to overcome the activation barrier.
-
Conventional Heating: If heating under reflux, ensure the temperature is appropriate for the chosen solvent. Insufficient heat can lead to an incomplete reaction.[13]
-
Microwave Irradiation: This method is often superior, dramatically reducing reaction times from hours to minutes and frequently improving yields.[1][2][7][8][9] It provides efficient and uniform heating. If you have access to a microwave reactor, it is the preferred method.
-
-
Catalyst and Base: While many syntheses can proceed without a catalyst, some systems benefit from one.[10]
-
Catalysts: Lewis acids or metals like Cu(I) have been used.[14] More recently, iodine has been shown to be a cost-effective and eco-friendly catalyst for related syntheses.[15] Basic alumina (Al₂O₃) has also been successfully employed as a catalyst, particularly in solvent-free microwave conditions.[1][4]
-
Base: The addition of a mild inorganic base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), can scavenge the HBr formed during the reaction, preventing potential side reactions and sometimes allowing for milder reaction conditions.[5][12]
-
Caption: Troubleshooting workflow for addressing low reaction yield.
Question 2: I am isolating an intermediate, but the final cyclization to the imidazo[1,2-a]pyrimidine ring is not occurring. How can I drive the reaction to completion?
Answer: This is a classic case of incomplete cyclization, where the initial N-alkylation of the 2-aminopyrimidine by the α-haloketone occurs, but the subsequent intramolecular condensation and dehydration to form the imidazole ring stalls.
-
Dehydration: The final step of the cyclization is the elimination of a water molecule.[13] If water is not effectively removed, the equilibrium can be inhibited. For reactions run under conventional heating, a Dean-Stark trap can be effective, particularly in solvents like toluene.
-
Acid/Base Catalysis: The cyclization step can sometimes be facilitated by a catalytic amount of acid to protonate the hydroxyl group of the intermediate, making it a better leaving group (water). Conversely, in some mechanisms, a base is required to deprotonate the intermediate amine, facilitating the nucleophilic attack. The optimal pH can be system-dependent.
-
Thermal Energy: As mentioned above, cyclization often requires a significant energy input. Increasing the temperature or switching to microwave synthesis is a primary strategy to drive the reaction to completion.[13]
Question 3: My crude product is an impure oil or solid that is difficult to purify. What are the recommended purification protocols?
Answer: Purification can be challenging, but a combination of chromatography and recrystallization is typically effective.
-
Flash Silica Gel Chromatography: This is the most common method for removing side products and unreacted starting materials.[8][16]
-
Solvent System: A gradient of hexane and ethyl acetate is a standard choice. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity to elute your product.
-
Loading: For best results, use "dry loading." Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone), add silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your column.[16]
-
-
Recrystallization: This is an excellent method for obtaining highly pure crystalline solids.[16]
-
Solvent Selection: The key is to find a solvent or solvent pair in which your compound is highly soluble at high temperatures but poorly soluble at room or cold temperatures. Alcohols (methanol, ethanol) or mixtures with water are often good starting points.[16]
-
Troubleshooting "Oiling Out": If your compound separates as a liquid instead of forming crystals, it has "oiled out." This often happens when the boiling point of the solvent is higher than the melting point of your compound. To resolve this, add more hot solvent to ensure the compound remains dissolved until a lower temperature is reached, or switch to a lower-boiling point solvent. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also be effective.[16]
-
Question 4: How can I be certain I have synthesized the correct product and that it is pure?
Answer: Thorough characterization is non-negotiable. You must use a combination of spectroscopic methods to confirm the structure and purity of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. Key expected signals would include:
-
¹H NMR: Aromatic protons from the phenyl ring and the pyrimidine ring, a singlet for the methyl group, and a signal for the proton on the imidazole ring. The -OH proton may be broad or exchangeable.
-
¹³C NMR: Distinct signals for all unique carbon atoms in the aromatic systems and the methyl group.
-
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound. Look for the molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₃H₁₁N₃O (225.25 g/mol ).[17]
-
Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.
Experimental Protocols & Data
Protocol 1: Optimized Microwave-Assisted Synthesis
This protocol is based on commonly reported efficient methods for imidazo[1,2-a]pyrimidine synthesis.[7][9]
-
Reaction Setup: In a 10 mL microwave reaction vial, combine 2-amino-4-methylpyrimidine (1.0 mmol), 2-bromoacetophenone (1.0 mmol), and anhydrous isopropanol (IPA, 4 mL) and water (H₂O, 1 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 20 minutes.
-
Monitoring: After cooling, check the reaction progress using Thin Layer Chromatography (TLC) with a 1:1 hexane:ethyl acetate mobile phase.
-
Workup: If the reaction is complete, pour the mixture into a separatory funnel with ethyl acetate (20 mL) and a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil using flash silica gel chromatography as described in the FAQ section.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes typical outcomes from varying reaction parameters, synthesized from multiple literature reports on imidazo[1,2-a]pyrimidine synthesis.[1][3][7][12]
| Entry | Solvent | Method | Temperature (°C) | Time | Typical Yield (%) | Notes |
| 1 | Toluene | Reflux | 110 | 12 h | 30-45% | Incomplete conversion often observed. |
| 2 | DMF | Reflux | 150 | 8 h | 50-65% | Higher yield but can lead to side products. |
| 3 | MeCN | Reflux | 82 | 12 h | 40-55% | Cleaner reaction but may be slow. |
| 4 | H₂O/IPA | Microwave | 120 | 20 min | 75-90% | Excellent yield and short reaction time.[7] |
| 5 | None (Al₂O₃) | Microwave | 140 | 15 min | 60-75% | Green, solvent-free conditions.[1][4] |
References
-
Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines a - ResearchGate. Available from: [Link]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - MDPI. Available from: [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. Available from: [Link]
-
Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent | ACS Combinatorial Science. Available from: [Link]
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC - PubMed Central. Available from: [Link]
-
Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Available from: [Link]
-
Imidazo[1,2-a]pyridine synthesis - Organic Chemistry Portal. Available from: [Link]
-
Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review - Research UEES. Available from: [Link]
-
Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - Semantic Scholar. Available from: [Link]
-
Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC - PubMed Central. Available from: [Link]
-
Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - NIH. Available from: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. Available from: [Link]
-
Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021 - ResearchGate. Available from: [Link]
-
Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry - ResearchGate. Available from: [Link]
-
Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC. Available from: [Link]
-
Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds - DergiPark. Available from: [Link]
-
2-Phenylimidazo(1,2-a)pyridine | C13H10N2 | CID 201136 - PubChem. Available from: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. Available from: [Link]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PubMed Central. Available from: [Link]
-
Imidazo[1,2-c]pyrimidine Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties - ResearchGate. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-conferences.org [bio-conferences.org]
- 6. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 15. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. scbt.com [scbt.com]
Technical Support Center: Purification of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol. This document provides in-depth troubleshooting advice and detailed protocols to address the specific challenges encountered during the purification of this polar heterocyclic compound. Our goal is to equip you with the knowledge to diagnose and resolve common purification issues, ensuring the integrity and purity of your final product.
Introduction to the Challenges
7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol is a heterocyclic compound with a rigid, planar structure and a polar hydroxyl group. These features, while integral to its chemical properties, present unique purification challenges. The high melting point of 315-317°C suggests strong intermolecular forces, which can lead to poor solubility in many common organic solvents. The presence of the hydroxyl group increases the compound's polarity, making it susceptible to strong interactions with polar stationary phases like silica gel, which can result in peak tailing and poor separation during column chromatography.
Furthermore, the synthesis of the imidazo[1,2-a]pyrimidine core can lead to a variety of side products and unreacted starting materials that may have similar polarities to the desired product, complicating purification by standard methods. This guide will walk you through a logical approach to tackling these issues.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address common problems you may encounter during your experiments.
Issue 1: Poor Solubility of the Crude Product
Question: My crude 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol is not dissolving in common solvents for chromatography or recrystallization. What should I do?
Answer:
This is a common issue due to the compound's high crystallinity and polarity. Here’s a systematic approach to find a suitable solvent:
-
Start with Small-Scale Solubility Tests: Use a small amount of your crude product (a few milligrams) and test its solubility in a range of solvents of varying polarities. Start with common laboratory solvents and move to more specialized ones if necessary.
-
Utilize Heat: Many compounds exhibit significantly higher solubility at elevated temperatures. Gently heat the solvent mixture to its boiling point to see if the compound dissolves.
-
Consider Solvent Mixtures: A single solvent may not be effective. Try binary or even ternary solvent systems. For polar compounds, mixtures of a polar aprotic solvent (like DMF or DMSO) with a less polar co-solvent can be effective. For recrystallization, a good starting point is a solvent system where the compound is soluble when hot but sparingly soluble when cold.
Table 1: Suggested Solvents for Solubility Testing
| Solvent Class | Examples | Suitability for Recrystallization | Suitability for Chromatography |
| Alcohols | Methanol, Ethanol, Isopropanol | Good (often in mixtures with water or other solvents) | Can be used as a polar modifier in the mobile phase |
| Ketones | Acetone, Methyl Ethyl Ketone | Can be effective, sometimes in mixtures | Useful as a component of the mobile phase |
| Ethers | Tetrahydrofuran (THF), Dioxane | Can be useful, especially in mixtures | Common mobile phase component |
| Esters | Ethyl Acetate | Often a good starting point for chromatography | Good for chromatography, may work for recrystallization |
| Chlorinated | Dichloromethane (DCM), Chloroform | Less common for polar compounds, but can be used in mixtures | Excellent for chromatography |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good for dissolving highly crystalline compounds, often requires an anti-solvent for crystallization | Generally not used as a primary solvent in chromatography due to high boiling points |
Issue 2: Persistent Impurities After Initial Purification
Question: I've performed an initial purification (e.g., precipitation or a quick filtration), but my NMR/LC-MS still shows the presence of impurities. How can I remove them?
Answer:
Persistent impurities often have similar physicochemical properties to your target compound. A multi-step purification strategy is often necessary.
-
Identify the Impurity (if possible): If you have an idea of the impurity's structure (e.g., unreacted starting material or a known side product), you can tailor your purification strategy. For example, if the impurity is basic, an acidic wash during workup might be effective.
-
Column Chromatography - Normal Phase:
-
Challenge: The polar nature of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol can lead to strong adsorption on silica gel, causing streaking and poor separation.
-
Solution:
-
Use a More Polar Eluent: Start with a solvent system like dichloromethane/methanol or ethyl acetate/methanol. A gradient elution, gradually increasing the polarity, is often more effective than an isocratic one.
-
Add a Modifier: To reduce tailing caused by the interaction of the basic nitrogen atoms with acidic silanol groups on the silica, add a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase.
-
-
-
Column Chromatography - Reversed-Phase (RP-HPLC):
-
Advantage: For highly polar compounds, reversed-phase chromatography can provide better separation than normal-phase.
-
Stationary Phase: Use a C18 or C8 column.
-
Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (0.1%) to improve peak shape.
-
-
Recrystallization:
-
Solvent Selection is Key: The ideal solvent will dissolve your compound when hot but not when cold, while the impurities remain in solution. Based on literature for similar compounds, a mixture of DMF and isopropanol or ethanol and water could be a good starting point.
-
Technique:
-
Dissolve the crude material in a minimal amount of the hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.
-
Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in the synthesis of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol?
A1: The most common synthesis involves the condensation of a substituted 2-aminopyrimidine with an α-haloketone. Potential impurities include:
-
Unreacted Starting Materials: 2-amino-4-methyl-6-hydroxypyrimidine and 2-bromoacetophenone (or a related α-haloketone).
-
Side Products from Self-Condensation: The α-haloketone can potentially react with itself.
-
Regioisomers: Depending on the substitution pattern of the starting materials, the formation of other isomers is possible.
-
Over-alkylation or other side reactions: If the reaction conditions are not carefully controlled.
Q2: How can I best monitor the purity of my compound during purification?
A2: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): An excellent and rapid method for monitoring the progress of column chromatography and for assessing the purity of fractions. Use a UV lamp to visualize the spots.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity. A gradient method on a reversed-phase column is generally a good starting point for polar compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of your product and can help in identifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and for identifying even small amounts of impurities.
Q3: What are the optimal storage conditions for purified 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol?
A3: Due to the presence of the hydroxyl group, the compound may be susceptible to oxidation over time. It is recommended to store the purified solid in a tightly sealed container, protected from light and moisture, at a cool and dry place. For long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C) is advisable.
Experimental Protocols
Protocol 1: Purification by Washing
This is a good first-pass purification method, especially if the crude product is a solid. This method is based on a procedure for a similar compound and relies on the poor solubility of the product in water and cold ethanol.
-
Suspend the crude solid in deionized water.
-
Stir the suspension vigorously for 30 minutes at room temperature.
-
Collect the solid by vacuum filtration.
-
Wash the solid on the filter with a small amount of cold ethanol.
-
Dry the solid under high vacuum to remove residual solvents.
Protocol 2: Recrystallization from a Mixed Solvent System (Example: DMF/Isopropanol)
-
Dissolve the crude 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol in a minimal amount of hot dimethylformamide (DMF).
-
Once fully dissolved, slowly add hot isopropanol until the solution becomes slightly turbid.
-
Add a few drops of hot DMF back to the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, place the flask in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold isopropanol.
-
Dry the crystals under vacuum.
Visualizing the Workflow
Purification Decision Tree
This diagram outlines a logical workflow for the purification of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol.
Caption: A decision tree for the purification of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol.
References
- This is a placeholder for a specific reference.
- This is a placeholder for a specific reference.
- This is a placeholder for a specific reference.
Technical Support Center: Overcoming In Vitro Solubility Challenges with 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol
Welcome to the technical support guide for 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol. This resource is designed for researchers, scientists, and drug development professionals to effectively address solubility issues encountered during in vitro experiments. Given the recurring challenge of poor aqueous solubility with many heterocyclic compounds, this guide provides a systematic approach to solubilizing 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol, ensuring reliable and reproducible experimental outcomes.
Compound Profile: 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol
A thorough understanding of a compound's physicochemical properties is the foundation for developing a successful solubilization strategy. Below is a summary of the available information for 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol.
| Property | Value | Source |
| CAS Number | 95980-02-2 | [1][2][3] |
| Molecular Formula | C₁₃H₁₁N₃O | [1][2][3] |
| Molecular Weight | 225.25 g/mol | [1][2][3] |
| Melting Point | 315-317°C | [1] |
| Predicted pKa | 2.71 ± 0.53 | [1] |
| Predicted LogP | 2.8 | [4] |
The high melting point and predicted LogP suggest a stable crystal lattice and significant hydrophobicity, both of which contribute to poor aqueous solubility. The low predicted pKa indicates the compound is weakly acidic.
Frequently Asked Questions (FAQs)
Q1: I dissolved 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol in DMSO, but it precipitated when I added it to my aqueous cell culture media. What should I do?
This is a common issue known as "compound crashing." It occurs when a compound that is soluble in a concentrated organic solvent is diluted into an aqueous buffer where its solubility is much lower. To mitigate this, try the following:
-
Lower the final concentration: The most straightforward approach is to test a lower final concentration of the compound in your assay.
-
Increase the percentage of DMSO in the final solution: While most cell-based assays are sensitive to DMSO, some can tolerate concentrations up to 0.5% or even 1%. Check the tolerance of your specific cell line.
-
Use an intermediate dilution step: Dilute the DMSO stock in a small volume of a solubilizing excipient-containing solution before the final dilution into the aqueous media.
-
Employ a different solubilization strategy: If the above steps are not successful, you may need to consider more advanced formulation techniques as outlined in the troubleshooting guide below.
Q2: Can I use solvents other than DMSO?
Yes, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be used. However, their compatibility with your specific in vitro assay must be validated, as they can be more cytotoxic than DMSO.
Q3: How can I determine the solubility of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol in my chosen solvent?
A simple method is to prepare a saturated solution. Add an excess of the compound to a known volume of solvent, vortex thoroughly, and then equilibrate (e.g., by shaking at a constant temperature for 24 hours). Afterward, centrifuge the solution to pellet the undissolved solid and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV or LC-MS.
Troubleshooting Guide: A Stepwise Approach to Solubilization
If you are experiencing persistent solubility issues with 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol, follow this troubleshooting workflow.
Caption: A stepwise workflow for troubleshooting solubility issues.
Strategy 1: pH Adjustment
The predicted pKa of 2.71 suggests that 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol is a weak acid. Therefore, increasing the pH of the aqueous medium will deprotonate the molecule, potentially increasing its solubility.
Protocol for pH-Modified Solubilization:
-
Prepare a stock solution of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Prepare a series of buffers with varying pH values (e.g., pH 7.4, 8.0, 8.5, and 9.0). Ensure the buffer system is compatible with your assay.
-
Dilute the stock solution into each buffer to the desired final concentration.
-
Visually inspect for precipitation immediately and after a period of incubation at the experimental temperature.
-
Important: Confirm that the pH change does not affect your experimental system (e.g., cell viability, enzyme activity).
Strategy 2: Use of Co-solvents
Co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions. Common co-solvents used in in vitro studies include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.
Protocol for Co-solvent Solubilization:
-
Prepare a high-concentration stock solution of the compound in 100% DMSO.
-
Prepare intermediate solutions by diluting the DMSO stock into various co-solvents (e.g., PEG 400, PG).
-
Further dilute these intermediate solutions into your final aqueous media.
-
A suggested starting point is a final solution containing 1-5% of the co-solvent and <0.5% DMSO.
-
Always run a vehicle control with the same concentration of co-solvent and DMSO to assess any effects on your assay.
Strategy 3: Employing Solubilizing Excipients
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[5]
Protocol for Cyclodextrin-Mediated Solubilization:
-
Prepare a stock solution of a cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin, HP-β-CD) in your aqueous assay buffer. A common starting concentration is 10-20% (w/v).
-
Add the powdered 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol directly to the cyclodextrin solution and sonicate or shake until dissolved.
-
Alternatively, prepare a concentrated stock of the compound in DMSO and dilute it into the cyclodextrin-containing buffer.
-
As with other methods, ensure that the cyclodextrin itself does not interfere with your assay.
Surfactants: Non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate and solubilize hydrophobic compounds.[6]
Protocol for Surfactant-Based Solubilization:
-
Prepare a stock solution of the surfactant in your assay buffer at a concentration well above its CMC.
-
Prepare a concentrated stock of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol in DMSO.
-
Slowly add the DMSO stock to the surfactant solution while vortexing to facilitate micellar encapsulation.
-
The final surfactant concentration should be kept as low as possible to avoid adverse effects on the in vitro system.
Advanced Formulation Strategies
For particularly challenging cases, more advanced formulation techniques may be necessary. These often require specialized equipment and expertise.
-
Amorphous Solid Dispersions (ASDs): In an ASD, the drug is dispersed in a polymer matrix in its amorphous, higher-energy state, which can lead to enhanced solubility and dissolution rates.[7][8] This is typically achieved through methods like spray drying or hot-melt extrusion.[7][9]
-
Lipid-Based Formulations: These systems, such as self-emulsifying drug delivery systems (SEDDS), can be effective for highly lipophilic compounds.[5] They involve dissolving the compound in a mixture of oils, surfactants, and co-solvents.
Experimental Workflow for Formulation Screening
Caption: A workflow for screening different solubilization strategies.
Final Recommendations
-
Start with the simplest approach: Always begin with DMSO and assess the need for more complex formulations.
-
Validate your chosen method: Ensure that the solvents and excipients used do not interfere with your assay. Run appropriate vehicle controls.
-
Characterize your final solution: When using complex formulations, it is good practice to confirm the concentration and physical state of the compound in the final solution.
By systematically applying the strategies outlined in this guide, researchers can overcome the in vitro solubility challenges posed by 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol and obtain reliable data for their drug discovery and development programs.
References
-
Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. National Institutes of Health. Available from: [Link]
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. Available from: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health. Available from: [Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]
-
Strategies for formulating and delivering poorly water-soluble drugs. ResearchGate. Available from: [Link]
-
Novel manufacturing strategies for poorly water-soluble drugs. The University of Mississippi. Available from: [Link]
-
Structure of imidazopyrimidine containing-biologically active compounds. ResearchGate. Available from: [Link]
-
Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. National Institutes of Health. Available from: [Link]
-
2-Phenylimidazo(1,2-a)pyridine. PubChem. Available from: [Link]
-
2-Phenylimidazo[1,2-a]pyrimidine. PubChem. Available from: [Link]
-
Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. Royal Society of Chemistry. Available from: [Link]
-
(7-methyl-2-phenyl-imidazo[1,2-a]pyrimidin-5-yl)-p-tolyl-amine. MOLBASE. Available from: [Link]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. Available from: [Link]
-
Imidazo[1,2-a]pyrimidine-5,7-diol. PubChem. Available from: [Link]
Sources
- 1. 7-METHYL-2-PHENYLIMIDAZO[1,2-A]PYRIMIDIN-5-OL CAS#: 95980-02-2 [amp.chemicalbook.com]
- 2. 95980-02-2|7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. 2-Phenylimidazo[1,2-a]pyrimidine | C12H9N3 | CID 204149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol
Welcome to the technical support center for the synthesis of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure a successful and efficient synthesis.
I. Overview of the Synthesis
The primary and most established method for synthesizing the imidazo[1,2-a]pyrimidine core is the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine with an α-haloketone.[1][2] For the synthesis of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol, the reaction proceeds between 2-amino-4-methyl-6-hydroxypyrimidine and 2-bromoacetophenone.
This synthesis, while generally robust, is susceptible to several side reactions that can impact yield and purity. This guide will address these potential issues in a question-and-answer format, providing both mechanistic explanations and practical solutions.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems, their probable causes, and actionable solutions.
Question 1: My reaction is complete, but the yield of the desired product is significantly lower than expected.
Probable Causes:
-
Formation of Regioisomeric Byproduct: The 2-aminopyrimidine starting material has two nucleophilic nitrogen atoms (the endocyclic and exocyclic nitrogens). While the reaction to form the desired imidazo[1,2-a]pyrimidine is generally favored, a competing reaction can lead to the formation of a regioisomeric imidazo[1,5-a]pyrimidine.[1]
-
O-Alkylation of the Hydroxyl Group: The hydroxyl group at the 5-position is nucleophilic and can compete with the pyrimidine nitrogens in reacting with 2-bromoacetophenone, leading to the formation of an O-alkylated byproduct. The competition between N- and O-alkylation is a known issue in heterocyclic chemistry.[3][4]
-
Incomplete Reaction or Degradation: Suboptimal reaction conditions, such as incorrect temperature or reaction time, can lead to an incomplete reaction. The starting materials or the product might also be susceptible to degradation under harsh conditions.
Solutions & Experimental Protocols:
-
Controlling Regioselectivity:
-
Solvent Choice: The choice of solvent can influence the regioselectivity. Aprotic solvents like DMF or acetonitrile are commonly used. Experimenting with a less polar solvent might favor the desired N-alkylation.
-
Temperature Control: Running the reaction at a moderate temperature (e.g., 80-100 °C) is often optimal. Higher temperatures might promote the formation of the undesired regioisomer.
-
-
Minimizing O-Alkylation:
-
Basicity Control: The use of a mild, non-nucleophilic base can be crucial. A weak base can deprotonate the pyrimidine nitrogen, increasing its nucleophilicity for the desired initial N-alkylation, while minimizing the deprotonation and subsequent reaction of the hydroxyl group.
-
Protecting Group Strategy: In cases of persistent O-alkylation, consider a protecting group strategy for the hydroxyl function. This adds steps to the synthesis but can significantly improve the yield of the desired cyclization.
-
-
Optimizing Reaction Conditions:
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often improves yields by minimizing the formation of degradation products.[5][6]
-
Monitoring Reaction Progress: Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and identify the optimal reaction time.
-
Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low product yield.
Question 2: My final product is difficult to purify, showing persistent impurities in NMR and LC-MS analysis.
Probable Causes:
-
Structurally Similar Byproducts: The regioisomeric and O-alkylated side products can have very similar polarities to the desired product, making them difficult to separate by standard column chromatography.
-
Unreacted Starting Materials: If the reaction has not gone to completion, residual 2-amino-4-methyl-6-hydroxypyrimidine and 2-bromoacetophenone can co-elute with the product.
-
Formation of Polymeric or Tar-like Substances: At elevated temperatures or with prolonged reaction times, side reactions can lead to the formation of intractable materials.
Solutions & Experimental Protocols:
-
Advanced Purification Techniques:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be highly effective in removing minor impurities.
-
Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.
-
Solvent System Optimization for Chromatography: A systematic approach to optimizing the solvent system for column chromatography is essential. A gradient elution might be necessary to resolve closely eluting compounds.
-
-
Protocol for Purification by Column Chromatography:
-
Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.
-
Solvent System: Start with a non-polar solvent like hexane or dichloromethane and gradually increase the polarity by adding ethyl acetate or methanol. A common starting point is a gradient of 0-10% methanol in dichloromethane.
-
Monitoring: Monitor the fractions by TLC to identify and combine the fractions containing the pure product.
-
Data on Solvent Systems for Purification:
| Solvent System (v/v) | Typical Application | Notes |
| Dichloromethane/Methanol (98:2 to 90:10) | Gradient elution for general purification. | Good for separating the product from less polar impurities. |
| Ethyl Acetate/Hexane (50:50 to 100:0) | For less polar byproducts. | May not be sufficient to elute the highly polar desired product. |
| Chloroform/Methanol (95:5) | Alternative polar solvent system. | Ensure proper ventilation due to the toxicity of chloroform. |
III. Frequently Asked Questions (FAQs)
Q1: What is the proposed reaction mechanism for the synthesis of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol?
A1: The reaction proceeds through a well-established mechanism:
-
N-Alkylation: The exocyclic amino group of 2-amino-4-methyl-6-hydroxypyrimidine acts as a nucleophile and attacks the electrophilic carbon of 2-bromoacetophenone in an S_N2 reaction, displacing the bromide ion.
-
Intramolecular Cyclization: The endocyclic nitrogen of the pyrimidine ring then attacks the carbonyl carbon of the newly attached side chain.
-
Dehydration: The resulting intermediate undergoes dehydration to form the aromatic imidazole ring, yielding the final product.
Reaction Mechanism Diagram:
Caption: Proposed reaction mechanism.
Q2: Can I use other α-haloketones in this reaction?
A2: Yes, this reaction is quite versatile and can accommodate a variety of α-haloketones to generate a library of substituted imidazo[1,2-a]pyrimidines.[7] The electronic nature of the substituents on the phenyl ring of the α-haloketone can influence the reaction rate. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, potentially accelerating the cyclization step.
Q3: What are the key safety precautions for this synthesis?
A3:
-
2-Bromoacetophenone: This reagent is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Many of the solvents used (e.g., DMF, dichloromethane, chloroform) are volatile and have associated health risks. Ensure proper ventilation and consult the Safety Data Sheets (SDS) for each chemical before use.
IV. References
-
Al-dujaili, A. H., & Al-Zoubi, R. M. (2020). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 25(22), 5434. [Link]
-
Katritzky, A. R., Rachwal, S., & Rachwal, B. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 68(13), 5433–5437. [Link]
-
Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335-1386. [Link]
-
Kandeel, M. M., & El-Tombary, A. A. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 20, 2806–2817. [Link]
-
de Paiva, R. A. F., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Molecules, 28(2), 793. [Link]
-
Ben-Aoun, J., et al. (2022). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1269, 133799. [Link]
-
Laneri, S., et al. (2022). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances, 12(30), 19445-19456. [Link]
-
Lipeeva, A. V., & Shults, E. E. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 365-368. [Link]
-
Shapiro, M. A., et al. (2020). Regio-selective synthesis of imidazo[1,2-a]pyrimidines. WIPO Patent Application WO/2020/227576. [Link]
-
Kandeel, M. M., & El-Tombary, A. A. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 20, 2806–2817. [Link]
-
Abdel-Wahab, B. F., et al. (2012). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules, 17(5), 5595-5607. [Link]
-
Koehler, B. (2016). Why n-alkylation is more favorable than o-alkyation? ResearchGate. [Link]
-
Li, J., et al. (2017). A kind of preparation method of 2-amino-4-bromopyrimidine. Google Patents CN106632077B.
-
Menchikov, L. G., & Zavarzin, I. V. (2022). о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. Chemistry of Heterocyclic Compounds, 58(12), 1021-1045. [Link]
-
Hong, S. S., & Li, W. (2011). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][6][8]naphthyrin-5(6H)-one. Tetrahedron Letters, 52(43), 5634-5637. [Link]
Sources
- 1. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents [mdpi.com]
- 6. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Synthesis of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol
Welcome to the technical support resource for the scale-up synthesis of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol. This guide is designed for researchers, process chemists, and drug development professionals navigating the challenges of transitioning this synthesis from the laboratory bench to larger-scale production. We will address common issues through a detailed troubleshooting guide and a comprehensive FAQ section, grounded in mechanistic principles and practical, field-proven insights.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The most common and direct route to the imidazo[1,2-a]pyrimidine core is a variation of the Chichibabin reaction, involving the condensation of a 2-aminopyrimidine derivative with an α-haloketone.[1] For our target molecule, 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol, the synthesis involves the reaction between 2-amino-4-methyl-6-hydroxypyrimidine (or its tautomer, 6-methylisocytosine) and a phenacyl halide, such as 2-bromoacetophenone.
The reaction proceeds via a well-established mechanism:
-
N-Alkylation: The most nucleophilic nitrogen of the 2-aminopyrimidine (the endocyclic nitrogen at position 1) attacks the α-carbon of the 2-bromoacetophenone, displacing the bromide ion to form an N-alkylated intermediate.
-
Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon of the ketone to form a five-membered ring intermediate (a hydroxylated imidazoline).
-
Dehydration: This intermediate readily dehydrates under the reaction conditions to form the aromatic imidazo[1,2-a]pyrimidine ring system.
Sources
Technical Support Center: Synthesis of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol
Welcome to the technical support guide for the synthesis and purification of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and minimize impurities during its production. The guidance provided herein is based on established chemical principles for imidazo[1,2-a]pyrimidine synthesis and purification.[1][2]
Introduction: The Importance of Purity
7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol belongs to a class of nitrogen-fused heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities.[3][4] The presence of impurities, even in trace amounts, can drastically alter biological activity, toxicity, and physicochemical properties, making rigorous impurity control a critical aspect of its synthesis. This guide provides a structured approach to identifying, controlling, and eliminating common impurities.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis and provides actionable solutions based on mechanistic reasoning.
Question 1: Why is my final product off-color (e.g., yellow, brown, or pink) instead of the expected white or pale solid?
Answer: Discoloration is a common indicator of impurities. The primary causes are typically:
-
Oxidation: The phenol moiety and the electron-rich imidazopyrimidine core can be susceptible to air oxidation, especially at elevated temperatures or in the presence of trace metals. This can form highly conjugated, colored byproducts.
-
Residual Iodine/Bromine: If iodine or bromine-based reagents are used (e.g., in the synthesis of the α-haloketone precursor or as catalysts), residual traces can impart a yellow or brown color.
-
Thermal Degradation: Prolonged heating during the reaction or purification can lead to the decomposition of the target compound or impurities, generating colored tars.
-
Highly-Conjugated Byproducts: Minor side reactions can sometimes lead to the formation of extended π-systems which absorb visible light.
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction and any subsequent heating steps under an inert atmosphere (Nitrogen or Argon) to minimize oxidation.
-
Degas Solvents: Use solvents that have been degassed prior to use, especially for the reaction and recrystallization steps.
-
Quenching: After the reaction is complete, consider a mild reducing quench (e.g., a dilute aqueous solution of sodium thiosulfate) to remove residual halogen catalysts or oxidants.
-
Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon (charcoal) to the hot solution to adsorb colored impurities. Filter the hot solution through a pad of Celite® to remove the carbon before allowing the solution to cool.
-
Temperature Control: Avoid excessive temperatures. If using microwave synthesis, carefully control the temperature and time to prevent degradation.[2][4]
Question 2: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yield can be attributed to several factors ranging from incomplete reactions to product loss during workup.
-
Incomplete Reaction: The primary cyclocondensation reaction may not have gone to completion.
-
Poor Nucleophilicity: The nucleophilicity of the nitrogen on the 2-aminopyrimidine starting material can be affected by the solvent and base used.
-
Sub-optimal Stoichiometry: An incorrect ratio of the 2-aminopyrimidine derivative to the α-bromoacetophenone can lead to unreacted starting materials.
-
Product Loss During Workup: The product may have partial solubility in the aqueous phase during extraction or in the wash solvents.
-
Precipitation Issues: The product may not have fully precipitated or crystallized from the solution upon cooling.
Troubleshooting Steps:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has reached completion.
-
Solvent and Base Optimization: The reaction often benefits from a polar aprotic solvent like DMF or ethanol. The choice of base can also be critical; a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate is often used to neutralize the HBr formed without promoting side reactions.
-
Adjust Stoichiometry: While a 1:1 stoichiometry is typical, a slight excess (1.05-1.1 equivalents) of the α-bromoacetophenone can sometimes drive the reaction to completion. However, this may increase the impurity profile.
-
Optimize Purification:
-
Extraction: If performing an aqueous workup, saturate the aqueous layer with NaCl to decrease the solubility of the product and back-extract the aqueous phase with a suitable organic solvent.
-
Recrystallization: Carefully select the recrystallization solvent to ensure high recovery. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.
-
Question 3: I am observing a persistent impurity peak in my HPLC/LC-MS analysis. How can I identify and eliminate it?
Answer: Systematic identification is key. The mass of the impurity from LC-MS provides the most critical clue.
-
Check for Starting Materials: Compare the retention time and mass of the impurity with your starting materials: 2-amino-4-methyl-6-hydroxypyrimidine and 2-bromoacetophenone.
-
Identify Potential Byproducts: Common impurities in this reaction include:
-
Self-condensation of α-bromoacetophenone: Can form a substituted furan or other complex products.
-
Hydrolysis of α-bromoacetophenone: Can revert to acetophenone.
-
Positional Isomers: While less common for this scaffold, alternative cyclization pathways could yield an isomeric product.[5]
-
Troubleshooting Workflow:
Caption: A logical workflow for identifying and mitigating impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol?
The most prevalent method is the bimolecular condensation reaction between an appropriately substituted 2-aminopyrimidine and an α-haloketone, typically 2-bromoacetophenone.[2] This reaction, often referred to as a Groebke-Blackburn-Bienaymé type reaction or a variation of the Tschitschibabin reaction, provides a direct and efficient route to the fused heterocyclic system.
Synthetic Pathway:
Caption: General synthesis of the target compound.
Q2: What are the critical process parameters (CPPs) to control for achieving high purity?
Controlling key parameters is essential for reproducibility and minimizing side reactions.
| Parameter | Recommended Range/Control | Rationale |
| Temperature | 80-120 °C (Solvent Dependent) | Ensures sufficient reaction rate. Temperatures that are too high can cause degradation, while temperatures that are too low result in an incomplete reaction. |
| Reaction Time | 4-24 hours | Must be optimized by monitoring the reaction (e.g., via TLC) to ensure full consumption of the limiting reagent without forming degradation products. |
| Solvent Choice | Ethanol, Isopropanol, DMF | The solvent must fully dissolve the starting materials and facilitate the reaction. Protic solvents like ethanol can participate in the mechanism. |
| pH during Workup | 6-8 | The product contains both a basic imidazole nitrogen and an acidic phenol. Extreme pH during aqueous extraction can lead to salt formation, making extraction into an organic layer difficult. |
| Purity of Starting Materials | >98% | Impurities in starting materials are a primary source of impurities in the final product. Purify starting materials by recrystallization or chromatography if necessary. |
Q3: What are the most effective methods for purifying the final product?
A combination of techniques is often best for achieving high purity (>99.5%).
-
Recrystallization: This is the most effective method for removing small amounts of structurally similar impurities. A solvent screen is recommended to find the optimal system. Common solvents include ethanol, methanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.
-
Silica Gel Column Chromatography: If recrystallization fails to remove impurities, column chromatography is the next step.[6] A gradient elution, for example, from 100% dichloromethane to 5-10% methanol in dichloromethane, is often effective at separating the product from less polar starting materials and more polar byproducts.
-
Aqueous Wash/Extraction: Before final purification, washing the crude product solution with a dilute sodium bicarbonate solution can remove acidic impurities, and a brine wash can help break emulsions and remove water.
Standard Operating Protocols
Protocol 1: Synthesis of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol
-
To a round-bottom flask equipped with a reflux condenser, add 2-amino-4-methyl-6-hydroxypyrimidine (1.0 eq).
-
Add anhydrous ethanol (approx. 10-15 mL per gram of aminopyrimidine).
-
Add 2-bromoacetophenone (1.05 eq).
-
Heat the mixture to reflux (approx. 80 °C) and maintain for 12-18 hours, monitoring by TLC (e.g., 10% Methanol/DCM).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure until a precipitate forms.
-
Wash the crude solid with cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL) to remove soluble impurities.
-
Dry the solid under vacuum to yield the crude product.
Protocol 2: Purity Analysis by HPLC-UV
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of the final compound.[7]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or a wavelength maximum determined by a UV scan.[8]
-
Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in methanol or acetonitrile.
References
-
Xing, C., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Frontiers in Chemistry. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Inflammation Research. Available at: [Link]
-
da Silva, F., et al. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. Scientific Reports. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
-
PubChem. (n.d.). Imidazo(1,2-a)pyrimidine. National Center for Biotechnology Information. Available at: [Link]
-
Prasher, P., et al. (2023). Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. Research UEES. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Bouzouraa, H., et al. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules. Available at: [Link]
-
Suresh, B. K., et al. (2020). Analytical method development and validation for the estimation of mirabegron in pure and its solid dosage form by UV. International Journal of Research in Pharmaceutical Sciences and Technology. Available at: [Link]
Sources
- 1. research.uees.edu.ec [research.uees.edu.ec]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Enhancing the Oral Bioavailability of Imidazo[1,2-a]pyrimidine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyrimidine compounds. This guide is designed to provide in-depth, field-proven insights into overcoming the common challenges associated with achieving adequate oral bioavailability for this promising class of molecules. The unique physicochemical properties of the imidazo[1,2-a]pyrimidine scaffold, while conferring desirable pharmacological activity, often present significant hurdles in drug absorption.[1][2] This resource provides troubleshooting guides, frequently asked questions, and detailed experimental protocols to help you navigate these challenges effectively.
Troubleshooting Guide: From Bench to In Vivo
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format. The focus here is on causality—understanding why an issue occurs is the first step to resolving it.
Q1: My lead imidazo[1,2-a]pyrimidine compound is highly potent in vitro but shows negligible plasma exposure after oral dosing in rodents. What is the most likely cause?
A1: This is a classic and frequent challenge. High in vitro potency that doesn't translate to in vivo efficacy following oral administration almost always points to poor oral bioavailability. Oral bioavailability (F) is a function of how much of the drug is absorbed and survives first-pass metabolism. For imidazo[1,2-a]pyrimidines, the primary culprits are typically poor aqueous solubility and/or rapid first-pass metabolism.[3][4]
Your immediate troubleshooting workflow should be:
-
Characterize Fundamental Physicochemical Properties: Before proceeding to complex formulations, you must understand the inherent properties of your compound. The two most critical starting parameters are aqueous solubility and permeability.
-
Assess Metabolic Stability: Determine the compound's stability in liver microsomes (or hepatocytes) to understand its susceptibility to first-pass metabolism. The imidazo[1,2-a]pyrimidine ring is known to be a substrate for aldehyde oxidase (AO), a common and often overlooked metabolic pathway.[4]
The diagram below outlines a logical workflow for diagnosing the root cause of poor oral bioavailability.
Caption: Troubleshooting workflow for low oral bioavailability.
Q2: My compound's aqueous solubility is less than 1 µg/mL. What are the most effective formulation strategies for a preliminary animal study?
A2: With such low intrinsic solubility, your primary goal is to increase the concentration of the dissolved drug in the gastrointestinal (GI) tract to create a sufficient concentration gradient for absorption. For early-stage studies, complex formulations are often unnecessary. The focus should be on simple, enabling formulations.
Recommended Strategies (in order of increasing complexity):
-
Co-solvent Systems: This is often the fastest approach. By dissolving the compound in a water-miscible organic solvent (e.g., DMSO, NMP, PEG 400) and then diluting it with an aqueous vehicle (e.g., saline, water with 5% Tween 80), you can often achieve a supersaturated solution that is stable enough for dosing.
-
Amorphous Solid Dispersions (ASDs): If co-solvents fail, creating an ASD is a powerful technique. By dispersing the crystalline (and poorly soluble) drug into a polymer matrix (e.g., PVP, HPMC-AS), you create a high-energy amorphous form that can dissolve to a much higher concentration than the crystalline form. This is the most robust method for significant solubility enhancement.
-
Cyclodextrins: Encapsulating the lipophilic imidazo[1,2-a]pyrimidine within the hydrophobic core of a cyclodextrin molecule (like HP-β-CD) can dramatically increase its aqueous solubility.
The following table summarizes common excipients for these formulations.
| Formulation Strategy | Key Excipients | Mechanism of Action | Best For... |
| Co-Solvent / Surfactant | PEG 400, Propylene Glycol, Solutol HS 15, Kolliphor EL, Tween 80 | Increases drug solubility in the vehicle; surfactants aid in wetting and micelle formation. | Rapid screening of compounds with moderate to low solubility. |
| Amorphous Solid Dispersion | HPMC-AS, PVP/VA (Kollidon VA 64), Soluplus® | Stabilizes the drug in a high-energy, non-crystalline state, leading to supersaturation upon dissolution. | Compounds with very high crystallinity and extremely low solubility. |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Forms an inclusion complex where the lipophilic drug resides in the cyclodextrin's hydrophobic core. | Compounds with appropriate size and lipophilicity to fit within the cyclodextrin cavity. |
Q3: My pharmacokinetic data shows a very short half-life and high clearance. I suspect metabolism is the issue. How do I confirm this and what are the next steps?
A3: High clearance is a strong indicator of rapid metabolism. For the imidazo[1,2-a]pyrimidine scaffold, you should have a high suspicion of oxidation by aldehyde oxidase (AO), in addition to the more common cytochrome P450 (CYP450) enzymes.[4]
Confirmation and Next Steps:
-
Metabolite Identification: The most definitive step is to perform a metabolite identification study using high-resolution mass spectrometry on plasma samples or from in vitro incubations with liver microsomes/hepatocytes. The most common metabolic route for this scaffold is oxidation at the C5 or C7 position.[4]
-
AO-Specific Inhibition: Rerun your microsomal stability assay in the presence of a specific AO inhibitor (e.g., hydralazine). If the compound's stability dramatically increases, you have confirmed AO-mediated metabolism.
-
Medicinal Chemistry Strategy: Once the metabolic "soft spot" is identified, the most effective long-term solution is structural modification. A common and effective strategy is to block the site of metabolism. For example, if C7 is being oxidized, introducing a fluorine or methyl group at that position can prevent oxidation and significantly improve metabolic stability and, consequently, oral exposure.[4] This strategy of "scaffold hopping" or blocking reactive sites is crucial for optimizing leads.[4]
Caption: Blocking AO-mediated metabolism of the scaffold.
Frequently Asked Questions (FAQs)
Q: What are the key physicochemical properties of imidazo[1,2-a]pyrimidines that typically limit their oral bioavailability? A: The fused bicyclic ring system often results in high planarity and lipophilicity (high LogP).[3] This leads to low aqueous solubility due to strong crystal lattice energy. While high lipophilicity can favor membrane permeation, if it's too high, the compound may get sequestered in the lipid bilayers of enterocytes, reducing its overall absorption. Furthermore, the electron-deficient nature of the pyrimidine ring and specific nitrogen atom positions can make the scaffold susceptible to specific metabolic enzymes like aldehyde oxidase.[4]
Q: What is the Biopharmaceutics Classification System (BCS) and how does it apply to my compound? A: The BCS is a framework that classifies drugs based on their aqueous solubility and intestinal permeability.
-
Class I: High Solubility, High Permeability (Ideal)
-
Class II: Low Solubility, High Permeability (Most common for imidazo[1,2-a]pyrimidines)
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability (Most challenging)
Most imidazo[1,2-a]pyrimidine candidates fall into BCS Class II . This means the primary hurdle to absorption is the dissolution rate in the GI tract. Therefore, formulation strategies aimed at improving solubility (like those mentioned in Troubleshooting Q2) are the most effective way to enhance their oral bioavailability.
Q: My compound has good solubility and permeability, but still poor bioavailability. What else could be the problem? A: If both solubility and permeability are adequate, you are likely dealing with either extensive first-pass metabolism (as discussed in Troubleshooting Q3) or active efflux back into the GI lumen. Efflux transporters, such as P-glycoprotein (P-gp), can recognize certain molecules and pump them out of the intestinal cells, preventing absorption.[5][6] A Caco-2 permeability assay with a P-gp inhibitor can confirm if your compound is a substrate for this transporter.
Key Experimental Protocols
Here are detailed, step-by-step methodologies for core experiments. These protocols are designed to be self-validating by including necessary controls.
Protocol 1: Kinetic Aqueous Solubility Assay
This assay determines the solubility of a compound from a solid-state (amorphous or crystalline) form in an aqueous buffer, which is more physiologically relevant than thermodynamic solubility for predicting oral absorption.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Assay Plate Preparation:
-
Add 2 µL of the 10 mM stock solution to a 96-well plate in triplicate. This results in 20 nmol of compound per well.
-
Prepare a calibration curve on the same plate using serial dilutions of the stock solution.
-
-
Solubility Measurement:
-
Add 198 µL of Phosphate Buffered Saline (PBS), pH 7.4, to the wells containing the compound. This creates a final concentration of 100 µM in 1% DMSO.
-
Seal the plate and shake vigorously at room temperature for 2 hours to allow the solution to reach equilibrium.
-
-
Separation of Undissolved Compound:
-
Centrifuge the plate at 3,000 x g for 20 minutes to pellet any precipitated compound.
-
-
Quantification:
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of acetonitrile to each well to ensure the remaining compound is fully dissolved.
-
Analyze the concentration of the dissolved compound using LC-MS/MS or UV-Vis spectroscopy, referencing the calibration curve.
-
-
Data Interpretation: The measured concentration is the kinetic solubility of your compound. A value <10 µM is often considered low and may require formulation enhancement.
Protocol 2: Caco-2 Bidirectional Permeability Assay
This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It measures both passive permeability and active efflux.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell® filter inserts for 21 days to allow for differentiation and formation of tight junctions.
-
Assay Initiation (A-to-B):
-
Wash the cell monolayers with warm Hank's Balanced Salt Solution (HBSS).
-
Add the test compound (typically at 1-10 µM) to the apical (A) side (donor compartment).
-
Add fresh HBSS to the basolateral (B) side (receiver compartment).
-
-
Assay Initiation (B-to-A):
-
In a separate set of wells, add the test compound to the basolateral (B) side (donor).
-
Add fresh HBSS to the apical (A) side (receiver).
-
-
Sampling:
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the receiver compartment and replace it with fresh buffer.
-
-
Quantification: Analyze the concentration of the compound in the donor and receiver compartments at each time point using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions (A-to-B and B-to-A).
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt = Rate of appearance of the compound in the receiver compartment.
-
A = Surface area of the filter.
-
C₀ = Initial concentration in the donor compartment.
-
-
Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B) .
-
-
Interpretation:
-
Papp (A-to-B) > 5 x 10⁻⁶ cm/s: High permeability.
-
Papp (A-to-B) < 1 x 10⁻⁶ cm/s: Low permeability.
-
Efflux Ratio > 2: Indicates the compound is a substrate for an active efflux transporter (e.g., P-gp).[5]
-
References
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (n.d.). MDPI. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Publishing. [Link]
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (n.d.). National Center for Biotechnology Information. [Link]
-
Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. (2022). ResearchGate. [Link]
-
Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. (2015). RSC Publishing. [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate. [Link]
-
Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes. (2023). ACS Publications. [Link]
-
Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024). National Center for Biotechnology Information. [Link]
-
Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). (2025). ResearchGate. [Link]
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (n.d.). National Center for Biotechnology Information. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Crystallization of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol
Document ID: TSC-CRY-2026-0121
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Crystalline Form
7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol is a heterocyclic compound belonging to the imidazopyrimidine class, a scaffold of significant interest in medicinal chemistry for its diverse biological activities, including potential kinase inhibition.[1][2] For any active pharmaceutical ingredient (API), achieving a stable, pure, and consistent crystalline form is paramount. The solid state of an API dictates crucial properties such as stability, solubility, bioavailability, and manufacturability.[3] An optimized crystallization process ensures control over polymorphic form, particle size, and purity, which are critical for reproducible downstream performance and regulatory compliance.[3]
This guide provides a comprehensive framework for troubleshooting and optimizing the crystallization of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol, drawing upon fundamental principles of crystallization and practical, field-proven techniques.
Section 1: Understanding Your Molecule
The structure of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol (MW: 225.25 g/mol ) presents several key features that will govern its crystallization behavior:
-
Aromatic Rings (Phenyl & Imidazopyrimidine): These planar structures can participate in π-π stacking interactions, which are strong directional forces that can promote orderly crystal packing.
-
Hydroxyl (-OH) Group: This group is a strong hydrogen bond donor and acceptor, making hydrogen bonding a primary intermolecular force in crystal lattice formation.
-
Nitrogen Atoms: The nitrogen atoms in the heterocyclic core are hydrogen bond acceptors.
-
Methyl (-CH3) Group: Provides a degree of steric bulk and hydrophobic character.
The presence of both hydrogen-bonding moieties and aromatic systems suggests that a wide range of solvents, particularly those with varying hydrogen-bonding capabilities and polarities, will be influential.[4][5]
Section 2: Troubleshooting Common Crystallization Failures (Q&A Format)
This section addresses the most frequent challenges encountered during crystallization experiments.
Q1: My compound "oiled out" instead of crystallizing. What's happening and how do I fix it?
A1:
-
Causality: "Oiling out," or liquid-liquid phase separation, occurs when the solute's concentration in the solution exceeds its solubility limit at a temperature that is above the compound's melting point in that specific solvent environment.[6] This is common when a solution is cooled too rapidly or when using a solvent in which the compound is excessively soluble.
-
Troubleshooting Steps:
-
Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add more of the primary solvent (the "good" solvent) in 10-20% increments to lower the overall supersaturation.[6] Allow the solution to cool much more slowly.
-
Modify the Solvent System: If dilution fails, the solvent may be too good. Introduce an "anti-solvent" (a solvent in which the compound is poorly soluble but which is miscible with the primary solvent). Add the anti-solvent dropwise to the warm, dissolved solution until slight turbidity appears, then add a drop or two of the good solvent to clarify and allow to cool slowly.[7]
-
Lower the Temperature: If possible, conduct the crystallization at a lower starting temperature to ensure that the supersaturation point is reached when the solution temperature is below the compound's melting point.
-
Q2: I'm only getting amorphous precipitate or a fine powder. How can I promote the formation of well-defined crystals?
A2:
-
Causality: Rapid precipitation is a result of excessive supersaturation, where the system's driving force for nucleation far exceeds the driving force for controlled crystal growth.[] This leads to the simultaneous formation of a massive number of nuclei, which do not have time or space to grow into larger, ordered crystals.[9]
-
Troubleshooting Steps:
-
Drastically Reduce the Cooling Rate: This is the most critical parameter. An ideal crystallization allows crystals to appear after 5-10 minutes and continue growing over 20-60 minutes.[6] Insulate the flask with glass wool or paper towels, or use a dewar with warm water to slow the cooling process from hours to days.
-
Reduce Concentration: Your initial concentration is likely too high. Repeat the experiment with a more dilute solution.
-
Employ Vapor Diffusion: This is an excellent technique for growing high-quality crystals from a small amount of material.[10] It creates a very slow and controlled increase in supersaturation. (See Protocol 2).
-
Use a Less Effective Solvent: The chosen solvent may be too poor, causing the compound to "crash out" as soon as it's slightly perturbed. Try a solvent with slightly higher solubility for your compound.
-
Q3: No crystals are forming at all, even after extended cooling. What should I do?
A3:
-
Causality: The solution has not reached the necessary level of supersaturation for nucleation to occur. This can happen if the compound is too soluble in the chosen solvent or if the concentration is too low.
-
Troubleshooting Steps (in order of application):
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation sites.[6]
-
Add a Seed Crystal: If you have any solid material (even from a previous failed attempt), add a tiny speck to the solution.[6] A seed crystal provides a perfect template for further crystal growth, bypassing the difficult primary nucleation stage.[]
-
Slowly Evaporate the Solvent: Cover the flask with parafilm and poke a few small holes with a needle. Allow the solvent to evaporate slowly over several days. This will gradually increase the concentration until supersaturation is achieved.[9]
-
Introduce an Anti-solvent: As described in A1, use vapor diffusion with an anti-solvent. Place your vial (containing the dissolved compound) inside a larger, sealed jar that contains a small amount of a volatile anti-solvent. The anti-solvent vapor will slowly diffuse into your solution, reducing the compound's solubility and inducing crystallization.[10][11]
-
Q4: My crystals are very small, needle-like, or dendritic. How can I obtain larger, single crystals suitable for analysis?
A4:
-
Causality: This morphology often results from rapid growth in a specific crystallographic direction, usually driven by moderate to high supersaturation.[12] While nucleation has occurred, the growth phase is too fast for well-faceted crystals to develop. The solvent can also play a role; for example, apolar solvents have been shown to increase the aspect ratio of some compounds, leading to more needle-like crystals.[13]
-
Troubleshooting Steps:
-
Minimize Supersaturation: This is key. Re-run the experiment using a more dilute solution and a significantly slower cooling or evaporation rate. The goal is to keep the solution in the "metastable zone" where existing crystals grow, but new nucleation is minimized.[14]
-
Solvent Selection: The interaction between the solvent and specific crystal faces can inhibit or promote growth in certain directions.[5] Experiment with solvents of different classes (e.g., alcohols like isopropanol, esters like ethyl acetate, or ketones like acetone) to find one that modifies the crystal habit.
-
Seeding a Slightly Undersaturated Solution: Prepare a solution that is just below the saturation point at a given temperature. Add a single, high-quality seed crystal. As the solvent is allowed to evaporate very slowly, or the temperature is lowered infinitesimally, growth will occur exclusively on the seed crystal, leading to a large, single crystal.
-
Section 3: Systematic Optimization Protocols
Protocol 1: Rational Solvent Screening
The goal is to find a solvent or solvent system where the compound has high solubility when hot and low solubility when cold.
Methodology:
-
Preparation: Place ~10-20 mg of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different solvent dropwise (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene, acetonitrile, dichloromethane). Start with 0.5 mL. Note the solubility at room temperature. A good candidate solvent will not fully dissolve the compound at this stage.
-
Heating: Gently heat the tubes that showed poor solubility. Continue adding the solvent dropwise until the compound fully dissolves. Record the approximate volume of solvent used.
-
Cooling: Allow the dissolved solutions to cool slowly to room temperature, and then place them in an ice bath or refrigerator.
-
Observation: Observe which solvents yield a high quantity of crystalline solid upon cooling.
-
Analysis: The ideal solvent is one that requires a relatively small volume to dissolve the compound when hot but yields a significant amount of precipitate when cold.
Data Presentation:
| Solvent | Solubility (RT) | Solubility (Hot) | Outcome on Cooling | Quality of Crystals |
| Ethanol | Sparingly Soluble | Soluble | Crystalline Solid | Small Needles |
| Ethyl Acetate | Sparingly Soluble | Soluble | Crystalline Solid | Plates |
| Toluene | Insoluble | Sparingly Soluble | No/Low Yield | - |
| Acetone | Soluble | Very Soluble | Low Yield | - |
| Water | Insoluble | Insoluble | - | - |
| Acetonitrile | Sparingly Soluble | Soluble | Oiled Out | - |
This table is for illustrative purposes. Actual results must be determined experimentally.
Protocol 2: Vapor Diffusion Crystallization (Sitting Drop)
This method is ideal for generating high-quality crystals from milligram quantities.
Methodology:
-
Prepare Reservoir: In a well of a crystallization plate or a small beaker, add 500 µL of a "reservoir solution." This solution should be a poor solvent or a mixture that promotes insolubility.
-
Prepare the Drop: In the same well (for sitting drop), place a 2-5 µL drop of a concentrated solution of your compound dissolved in a good, volatile solvent (e.g., dichloromethane or methanol).
-
Seal: Tightly seal the well or place the beaker in a sealed container.
-
Incubate: Leave the setup undisturbed at a constant temperature.
-
Mechanism: The volatile solvent from the drop will slowly evaporate and diffuse into the reservoir, while the vapor from the reservoir (containing the anti-solvent) will diffuse into the drop. This slowly increases the supersaturation in the drop, leading to controlled crystal growth over days or weeks.
Section 4: Visualizing the Workflow
Diagram 1: General Crystallization Troubleshooting Workflow
This diagram outlines a decision-making process for addressing common crystallization issues.
Caption: A decision tree for troubleshooting common crystallization outcomes.
Diagram 2: Vapor Diffusion Setup (Sitting Drop)
This diagram illustrates the components of a sitting drop vapor diffusion experiment.
Caption: Schematic of a sitting drop vapor diffusion crystallization setup.
Section 5: FAQs on Advanced Topics
FAQ 1: I suspect I have polymorphism. What is it and how do I control it? Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure.[15] These different forms can have different properties (solubility, stability, etc.). Controlling polymorphism is critical in pharmaceutical development.[3] To investigate and control it, you must vary crystallization conditions systematically. Different solvents, cooling rates, and temperatures can favor the nucleation and growth of different polymorphs.[13] Characterization techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and microscopy are essential to identify which form you have.
FAQ 2: How critical is the purity of my starting material? Extremely critical. Impurities can act as inhibitors to crystal growth or, conversely, can be incorporated into the crystal lattice, disrupting its order and leading to poor crystal quality or amorphous material.[9] Even small amounts of a structurally related impurity can have a significant negative impact. It is always recommended to use material that is >98% pure, and for final form screening, >99.5% is preferable.
FAQ 3: Can the stirring or agitation rate affect my crystallization? Yes. Agitation influences both heat and mass transfer. While gentle stirring can ensure a homogenous solution, vigorous agitation can dramatically increase the rate of secondary nucleation (where new crystals are born from collisions with existing crystals).[] This often leads to a smaller average particle size. For screening, it's often best to rely on quiescent (undisturbed) conditions first and introduce controlled agitation as a parameter to be optimized later for process scale-up.
References
-
Crystallization Method Development and Optimization. Triclinic Labs. [Link]
-
Process development of API crystallization: a model-driven approach. Technobis. [Link]
-
Design of Active Pharmaceutical Ingredients Solid States in Crystallization Processes. University of Oulu. [Link]
-
Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. PubMed Central (PMC). [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. PubMed. [Link]
-
Guide for crystallization. University of Geneva. [Link]
-
Crystallization Tips. Hampton Research. [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. American Chemical Society. [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide. PubMed Central (PMC). [Link]
-
Solvent Effects on Catechol Crystal Habits and Aspect Ratios: A Combination of Experiments and Molecular Dynamics Simulation Study. MDPI. [Link]
-
A Different View of Solvent Effects in Crystallization. MDPI. [Link]
-
How does a solvent affect the crystallization process of coordination compounds? ResearchGate. [Link]
-
Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. PubMed Central (PMC). [Link]
-
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? ResearchGate. [Link]
-
Design and Synthesis of Imidazopyrimidine Derivatives as Potent iNOS Dimerization Inhibitors. PubMed. [Link]
Sources
- 1. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Imidazopyrimidine Derivatives as Potent iNOS Dimerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystallization Method Development Services from Triclinic Labs [tricliniclabs.com]
- 4. Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. crystallizationsystems.com [crystallizationsystems.com]
- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. unifr.ch [unifr.ch]
- 11. researchgate.net [researchgate.net]
- 12. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. "Design of API Solid States in Crystallization Processes" by Weizhong Gong [ir.lib.uwo.ca]
Validation & Comparative
A Comparative Analysis of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol and Other Imidazopyrimidine Anticancer Agents: A Technical Guide for Researchers
The imidazopyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects.[1][3][4] In the realm of oncology, imidazopyrimidine derivatives have emerged as a promising class of therapeutics, with several compounds entering clinical trials and approved for use.[3][5] This guide provides a comparative analysis of a specific derivative, 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol, with other notable imidazopyrimidine-based anticancer agents, offering insights into their mechanisms of action and providing detailed experimental protocols for their evaluation.
While specific experimental data for 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol is not extensively available in the public domain, its chemical structure suggests potential anticancer activities based on the well-established pharmacology of related compounds.[6] This guide will, therefore, leverage data from analogous structures to frame a comparative discussion and propose a robust experimental framework for its investigation.
The Landscape of Imidazopyrimidine Anticancer Agents: A Mechanistic Overview
Imidazopyrimidine derivatives exert their anticancer effects through various mechanisms, primarily by targeting key proteins involved in cancer cell proliferation, survival, and metastasis. The most prominent mechanisms of action for this class of compounds include:
-
Kinase Inhibition: Many imidazopyrimidine derivatives are potent inhibitors of various protein kinases that are often dysregulated in cancer. These include tyrosine kinases (e.g., BCR-ABL, FGFR) and serine/threonine kinases (e.g., PI3K, Akt, mTOR).[1][3][7] By blocking the ATP-binding site of these enzymes, these compounds can disrupt crucial signaling pathways that drive tumor growth.[7]
-
Tubulin Polymerization Inhibition: Some imidazopyrimidine compounds interfere with the dynamics of microtubules by binding to tubulin, the fundamental protein component of microtubules.[8][9][10] This disruption of microtubule function leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[8][10]
-
Induction of Apoptosis: Regardless of the primary target, a common downstream effect of many imidazopyrimidine anticancer agents is the induction of programmed cell death, or apoptosis.[11][12] This is often a consequence of cell cycle arrest, DNA damage, or the inhibition of pro-survival signaling pathways.[11]
Comparative Analysis: 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol vs. Established Agents
To provide a clear comparison, we will examine 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol in the context of two well-characterized anticancer agents that, while not all being strictly imidazo[1,2-a]pyrimidines, belong to the broader imidazo-fused pyrimidine/pyridazine family and represent key mechanistic classes: Ponatinib (an imidazo[1,2-b]pyridazine) and GDC-0084 (an imidazo[1,5-a]pyrazin-8-amine).
7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol: A Profile of a Promising but Uncharacterized Agent
As of this writing, detailed preclinical data on 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol is scarce in peer-reviewed literature. However, its core structure, featuring a 2-phenylimidazo[1,2-a]pyrimidine nucleus, is a recurring motif in compounds with demonstrated anticancer activity. The presence of the phenyl group at the 2-position is a common feature in many biologically active imidazopyrimidines. The methyl and hydroxyl substitutions at positions 7 and 5, respectively, will influence its physicochemical properties, such as solubility and membrane permeability, and could play a crucial role in its interaction with biological targets.
Based on the activities of structurally related compounds, it is plausible that 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol could exhibit anticancer properties through one or more of the following mechanisms:
-
Kinase Inhibition: The imidazopyrimidine scaffold is a known "hinge-binding" motif for many kinases. The specific substitution pattern of this compound could confer selectivity towards certain kinases in the PI3K/Akt/mTOR or other signaling pathways.[11][13]
-
Tubulin Inhibition: The planar aromatic structure could potentially interact with the colchicine-binding site of tubulin, disrupting microtubule dynamics.[14][15]
Definitive characterization of its biological activity and mechanism of action requires rigorous experimental evaluation, as detailed in the protocols section of this guide.
Ponatinib: A Multi-Targeted Tyrosine Kinase Inhibitor
Ponatinib is a potent, orally active, multi-targeted tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases with the T315I mutation in the BCR-ABL gene, which confers resistance to other tyrosine kinase inhibitors.[7][16]
-
Mechanism of Action: Ponatinib's primary mechanism is the inhibition of the BCR-ABL tyrosine kinase.[7] Its unique structure, featuring a carbon-carbon triple bond, allows it to bind effectively to the ATP-binding site of both wild-type and mutated forms of BCR-ABL, including the gatekeeper T315I mutant.[7][16] Beyond BCR-ABL, Ponatinib also inhibits other tyrosine kinases, including FGFR, PDGFR, SRC, RET, and KIT.[16][17]
GDC-0084: A Brain-Penetrant PI3K/mTOR Dual Inhibitor
GDC-0084 is an investigational, orally bioavailable, brain-penetrant dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR).[18][19] It has been evaluated in clinical trials for the treatment of high-grade gliomas.[5]
-
Mechanism of Action: GDC-0084 targets the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in many cancers, including glioblastoma.[18][20] By inhibiting both PI3K and mTOR, GDC-0084 can effectively shut down this critical pro-survival pathway, leading to decreased cell proliferation and induction of apoptosis in cancer cells with activating mutations in the PI3K pathway.[20] Its ability to cross the blood-brain barrier makes it a promising agent for treating brain tumors.[1][5]
Quantitative Comparison of Selected Imidazopyrimidine Anticancer Agents
The following table summarizes the key properties and reported activities of Ponatinib and GDC-0084, providing a framework for the future evaluation of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol.
| Feature | Ponatinib | GDC-0084 | 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol |
| Scaffold | Imidazo[1,2-b]pyridazine | Imidazo[1,5-a]pyrazin-8-amine | Imidazo[1,2-a]pyrimidine |
| Primary Target(s) | BCR-ABL, FGFR, PDGFR, SRC, RET, KIT[16][17] | PI3K, mTOR[18][19] | To be determined |
| Mechanism of Action | Multi-targeted tyrosine kinase inhibitor[17] | Dual PI3K/mTOR inhibitor[18] | To be determined |
| Reported IC50 (BCR-ABL T315I) | 2 nM[16] | N/A | To be determined |
| Reported IC50 (PI3Kα) | N/A | 0.06 nM (in vitro assay)[13] | To be determined |
| Key Therapeutic Area | CML, Ph+ ALL[7] | Glioblastoma (investigational)[5] | To be determined |
Experimental Protocols for Evaluating Imidazopyrimidine Anticancer Agents
To characterize the anticancer properties of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol and compare it to other agents, a series of standardized in vitro assays are essential. The following are detailed, step-by-step methodologies for key experiments.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[21]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol and reference compounds) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11] Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[9] Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[7]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[22]
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Caption: Workflow for the Annexin V/PI Apoptosis Assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, and the fluorescence intensity is directly proportional to the DNA content.[23] Flow cytometry is then used to quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17]
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with the test compounds for 24 hours.
-
Cell Harvesting: Collect the cells, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[8] Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content will be represented in a histogram, allowing for the quantification of cells in each phase of the cell cycle.
Potential Signaling Pathways for Investigation
Based on the known targets of imidazopyrimidine derivatives, a key signaling pathway to investigate for 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol is the PI3K/Akt/mTOR pathway.[11][13]
Caption: The PI3K/Akt/mTOR Signaling Pathway.
Conclusion
The imidazopyrimidine scaffold represents a highly versatile and promising platform for the development of novel anticancer agents. While 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol remains a largely uncharacterized compound, its structural features suggest a strong potential for anticancer activity, likely through kinase inhibition or disruption of microtubule dynamics. A direct comparison with established agents like the multi-targeted kinase inhibitor Ponatinib and the PI3K/mTOR inhibitor GDC-0084 highlights the diverse mechanisms through which this chemical class can exert its effects. The provided experimental protocols offer a clear roadmap for the systematic evaluation of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol, enabling researchers to elucidate its mechanism of action and determine its therapeutic potential. Further investigation into this and other novel imidazopyrimidine derivatives is crucial for advancing the development of next-generation cancer therapies.
References
-
National Center for Biotechnology Information (2024). Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24826799, Ponatinib. Available at: [Link]
-
National Center for Biotechnology Information (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Available at: [Link]
-
National Center for Biotechnology Information (2022). Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. Available at: [Link]
-
ResearchGate (2019). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. Available at: [Link]
-
PubMed (2025). An N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrid inhibits mitosis and cancer cell proliferation by targeting tubulin. Available at: [Link]
-
Semantic Scholar (2022). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Available at: [Link]
-
Royal Society of Chemistry (2022). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available at: [Link]
-
PubMed (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Available at: [Link]
-
PubMed (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. Available at: [Link]
-
ResearchGate (2022). Design, Synthesis, and Bioevaluation of Imidazo [1,2–a] Pyrazine Derivatives as Tubulin Polymerization Inhibitors with Potent Anticancer Activities | Request PDF. Available at: [Link]
-
PubMed (2014). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Available at: [Link]
-
National Center for Biotechnology Information (2019). Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies. Available at: [Link]
-
National Center for Biotechnology Information (2014). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Available at: [Link]
-
National Center for Biotechnology Information (2016). Discovery of Clinical Development Candidate GDC-0084, a Brain Penetrant Inhibitor of PI3K and mTOR. Available at: [Link]
-
ResearchGate (2016). (PDF) Brain Distribution and Efficacy of the Brain Penetrant PI3K Inhibitor GDC-0084 in Orthotopic Mouse Models of Human Glioblastoma. Available at: [Link]
-
MDPI (2023). Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches. Available at: [Link]
-
PubMed (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Available at: [Link]
-
PubMed (2020). First-in-Human Phase I Study to Evaluate the Brain-Penetrant PI3K/mTOR Inhibitor GDC-0084 in Patients with Progressive or Recurrent High-Grade Glioma. Available at: [Link]
-
PubMed (2019). The Dual PI3K/mTOR Pathway Inhibitor GDC-0084 Achieves Antitumor Activity in PIK3CA-Mutant Breast Cancer Brain Metastases. Available at: [Link]
-
PubMed (2016). Discovery of Clinical Development Candidate GDC-0084, a Brain Penetrant Inhibitor of PI3K and mTOR. Available at: [Link]
-
ResearchGate (2024). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. Available at: [Link]
-
ACS Publications (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. Available at: [Link]
-
PubMed (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Available at: [Link]
-
MDPI (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Available at: [Link]
-
Beilstein Archives (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Available at: [Link]
-
ResearchGate (2022). Some imidazo[1,2-a]pyrimidines with interesting biological activities. Available at: [https://www.researchgate.net/publication/366155940_Some_imidazo12-a]pyrimidines_with_interesting_biological_activities]([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. First-in-Human Phase I Study to Evaluate the Brain-Penetrant PI3K/mTOR Inhibitor GDC-0084 in Patients with Progressive or Recurrent High-Grade Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 95980-02-2|7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol|BLD Pharm [bldpharm.com]
- 7. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrid inhibits mitosis and cancer cell proliferation by targeting tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches | MDPI [mdpi.com]
- 16. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ponatinib | C29H27F3N6O | CID 24826799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Discovery of Clinical Development Candidate GDC-0084, a Brain Penetrant Inhibitor of PI3K and mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of Clinical Development Candidate GDC-0084, a Brain Penetrant Inhibitor of PI3K and mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Dual PI3K/mTOR Pathway Inhibitor GDC-0084 Achieves Antitumor Activity in PIK3CA-Mutant Breast Cancer Brain Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol and Known Kinase Inhibitors: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, particularly in oncology, the pursuit of novel kinase inhibitors remains a cornerstone of therapeutic innovation. The imidazo[1,2-a]pyrimidine scaffold has emerged as a "privileged structure," demonstrating a remarkable versatility in targeting a range of kinases implicated in tumorigenesis and inflammatory diseases.[1] This guide provides a comparative study of a representative member of this class, 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol, against established and clinically significant kinase inhibitors.
While extensive biological data for 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol is not yet publicly available, its structural congeners have shown significant promise. For the purpose of this guide, we will leverage data from a closely related series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives, which have demonstrated potent inhibition of the c-KIT kinase, a key driver in various cancers.[2][3][4][5] This allows for a scientifically grounded comparison with Imatinib , a cornerstone in the treatment of cancers driven by c-KIT mutations.
Furthermore, to illustrate the broader potential of the imidazo[1,2-a]pyrimidine scaffold, we will draw comparisons with inhibitors of other critical signaling pathways, namely Pictilisib (a PI3K inhibitor) and Palbociclib (a CDK4/6 inhibitor). Derivatives of the imidazo[1,2-a]pyridine and related structures have shown potent activity against these targets as well.[6][7]
This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth technical comparison supported by experimental data and detailed protocols to facilitate further investigation into this promising class of compounds.
Comparative Kinase Inhibition Profile
The following table summarizes the in vitro kinase inhibitory activities (IC50 values) of our representative imidazo[1,2-a]pyrimidine compound and the selected known kinase inhibitors against their respective primary targets.
| Compound | Scaffold | Primary Target(s) | IC50 (nM) | Reference |
| Representative Imidazo[1,2-a]pyrimidine Derivative | 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine | c-KIT (V654A mutant) | Nanomolar range | [2][3][4] |
| Imatinib | 2-Phenylaminopyrimidine | c-Kit, Bcr-Abl, PDGFR | ~100 | [8] |
| Pictilisib (GDC-0941) | Thienopyrimidine | PI3Kα, PI3Kδ | 3 | [7][9] |
| Palbociclib (PD-0332991) | Pyrido[2,3-d]pyrimidine | CDK4, CDK6 | 9-11 (CDK4), 15 (CDK6) | [10] |
Signaling Pathways and Experimental Workflow
To provide a clear visual representation of the targeted signaling pathways and the experimental workflow for inhibitor characterization, the following diagrams are presented in Graphviz DOT language.
Caption: Targeted Kinase Signaling Pathways.
Caption: Experimental Workflow for Kinase Inhibitor Evaluation.
Detailed Experimental Protocols
To ensure the reproducibility and scientific rigor of a comparative study, the following detailed protocols for key experiments are provided.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a kinase. The amount of phosphorylated product is quantified, and the inhibition by the test compound is determined.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
In a 96-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., radioactivity, fluorescence, or luminescence).
-
For radioactive assays, this involves tracking the transfer of ³²P from ATP to the substrate.[12]
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Cell Proliferation (MTT) Assay
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50).
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[13][14][15]
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compound.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Reading:
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and determine the GI50 value.
-
Western Blot Analysis for Target Engagement
Objective: To assess the effect of a test compound on the phosphorylation status of its target kinase and downstream signaling proteins.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate that have been separated by size using gel electrophoresis. Phospho-specific antibodies can be used to detect the phosphorylation of a target protein.[4][16]
Step-by-Step Protocol:
-
Cell Lysis:
-
Treat cells with the test compound at various concentrations for a specified time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[4]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.[4][17]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream signaling protein (e.g., phospho-c-KIT, phospho-Akt).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein) to determine the relative change in protein phosphorylation.
-
Conclusion and Future Perspectives
The imidazo[1,2-a]pyrimidine scaffold represents a highly promising platform for the development of novel kinase inhibitors. As demonstrated by the potent anti-c-KIT activity of its derivatives, this chemical class has the potential to yield compounds with efficacy comparable to or exceeding that of established drugs like Imatinib. The broad applicability of this scaffold to other key cancer targets such as PI3K and CDKs further underscores its importance in drug discovery.
The experimental framework provided in this guide offers a robust methodology for the comprehensive evaluation of novel imidazo[1,2-a]pyrimidine derivatives, including the titular 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol. Through systematic in vitro and cell-based characterization, researchers can elucidate the potency, selectivity, and mechanism of action of these compounds, paving the way for the development of next-generation targeted therapies. Future work should focus on a broader kinase profiling of promising candidates to fully understand their selectivity and potential off-target effects, as well as in vivo studies to assess their pharmacokinetic properties and anti-tumor efficacy.
References
- Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., & Abughefra, Y. M. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 789.
-
Adooq Bioscience. (n.d.). GDC-0941 (Pictilisib). Retrieved from [Link]
-
Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]
- Al-Horani, R. A. (2023). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents.
- Moon, T. M., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(18), e2548.
- Al-Horani, R. A. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents.
- Spring, L. M., et al. (2020). Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences. Cancers, 12(1), 29.
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
- Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint.
-
Reaction Biology Corporation. (n.d.). In vitro kinase assay. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Kinase Activity-Tagged Western Blotting Assay. Retrieved from [Link]
- Gopaul, A., et al. (2019). Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition. Molecular Cancer Research, 17(8), 1644–1657.
- Fang, L., et al. (2023). Palbociclib and Michael-acceptor hybrid compounds as CDK4/6 covalent inhibitors: Improved potency, broad anticancer spectrum and overcoming drug resistance. Bioorganic & Medicinal Chemistry, 84, 117263.
- Merck Patent Gmbh. (2021).
-
ResearchGate. (n.d.). IC50 Values of CDK4/6 Inhibitors. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
Sources
- 1. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. The Potential of c-KIT Kinase inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The neurobiological properties of Tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemical compound holds promise as cancer treatment with fewer side effects - ecancer [ecancer.org]
- 12. Antineoplaston A10 | C13H14N2O3 | CID 56260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Divaplon | C17H17N3O2 | CID 65822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. GSRS [gsrs.ncats.nih.gov]
Validating In Vivo Efficacy of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol in Xenograft Models: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vivo efficacy of the novel compound 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol. We will explore a hypothetical scenario where this compound is evaluated as a potential therapeutic agent, likely targeting the PIM kinase pathway, a critical regulator of cell survival and proliferation in various malignancies.[1] This guide will objectively compare its performance against an established PIM kinase inhibitor and a relevant standard-of-care therapy in a multiple myeloma xenograft model.
The imidazo[1,2-a]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, known to interact with various biological targets, including protein kinases.[2] PIM kinases, in particular, are overexpressed in numerous cancers and contribute to therapeutic resistance, making them a compelling target for novel cancer therapies.[3]
Strategic Overview of the In Vivo Efficacy Study
The primary objective is to ascertain the anti-tumor activity and tolerability of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol. A subcutaneous xenograft model using a human multiple myeloma cell line will be employed. This model is a robust and widely used platform for initial efficacy testing of anti-cancer agents.[4] The study design incorporates a multi-arm comparison to provide a clear perspective on the compound's potential.
dot
Caption: Decision tree for advancing the candidate compound.
Conclusion and Future Directions
This guide outlines a robust, comparative approach to validate the in vivo efficacy of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol. Based on the hypothetical data presented, the compound demonstrates significant anti-tumor activity, comparable to the known PIM kinase inhibitor AZD1208, and superior to the standard-of-care agent Bortezomib in this specific model, with a favorable tolerability profile. The observed reduction in p-BAD levels provides evidence of on-target activity, consistent with the proposed mechanism of PIM kinase inhibition.
Successful validation in this initial subcutaneous xenograft model would warrant further investigation in more clinically relevant models, such as orthotopic or patient-derived xenograft (PDX) models of multiple myeloma. These advanced models can provide deeper insights into the compound's efficacy within the bone marrow microenvironment and its potential for clinical translation.
[5]---
References
-
Green, A.S., et al. (2015). PIM kinase inhibition decreases tumor growth in a xenograft model of hepatoblastoma. Oncotarget, 6(35), 38006–38016. Available from: [Link]
-
Al-Horani, R.A. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Future Medicinal Chemistry, 14(23), 1777-1782. Available from: [Link]
-
Al-Horani, R.A. (2022). (PDF) 4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents. ResearchGate. Available from: [Link]
-
Altaher, A.M.H. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Review Pharmacy, 12(4), 79-86. Available from: [Link]
-
Al-Horani, R.A. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. PubMed. Available from: [Link]
-
Labcorp Drug Development. (2021). Clinical standards of care in preclinical models of multiple myeloma. Labcorp Oncology. Available from: [Link]
-
Pecoraro, M., et al. (2018). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. Clinical Cancer Research, 24(1), 16-24. Available from: [Link]
-
Keeton, E.K., et al. (2014). A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas. PLoS ONE, 9(3), e92549. Available from: [Link]
-
Zylstra, C., et al. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Advanced Healthcare Materials, 9(13), 2000253. Available from: [Link]
-
Niu, M., et al. (2017). Pim-1 kinase as cancer drug target: An update. Current Drug Targets, 18(9), 1033-1047. Available from: [Link]
-
Rossi, M., et al. (2018). Mouse models of multiple myeloma: technologic platforms and perspectives. Oncotarget, 9(28), 20231–20242. Available from: [Link]
Sources
- 1. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
Navigating the Structure-Activity Landscape of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol Analogs: A Comparative Guide
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] This guide delves into the structure-activity relationships (SAR) of a specific subclass: 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol and its analogs. While direct and comprehensive SAR studies on this particular series are nascent, by examining related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives, we can infer critical structural determinants for various biological activities, including anticancer, anti-inflammatory, and antiviral properties. This guide aims to provide researchers and drug development professionals with a comparative analysis of these analogs, supported by available experimental data and methodologies, to facilitate the rational design of novel therapeutic agents.
Core Scaffold: Synthesis and General Biological Profile
The synthesis of the 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol core typically follows established routes for the broader imidazo[1,2-a]pyrimidine class. A common and effective method is the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine with an α-haloketone.[3][4] Microwave-assisted synthesis has also emerged as an efficient and environmentally friendly alternative for preparing these derivatives.[1][5]
Imidazo[1,2-a]pyrimidine derivatives have demonstrated a remarkable spectrum of pharmacological activities, including but not limited to:
-
Anticancer Activity: Inhibition of various cancer cell lines has been reported, with mechanisms often linked to the inhibition of protein kinases.[6][7]
-
Anti-inflammatory Effects: Certain analogs have shown potent anti-inflammatory properties, potentially through the modulation of inflammatory pathways.[8][9][10]
-
Antiviral Activity: The scaffold has been investigated for its potential against a range of viruses, including human coronavirus.[11][12]
-
Antimicrobial and Antifungal Activity: Several derivatives exhibit significant activity against various bacterial and fungal strains.[1][3][5]
The diverse biological profile of this scaffold underscores its potential as a template for the development of new therapeutic agents. The following sections will explore the impact of structural modifications on these activities, drawing comparisons from closely related analogs.
Structure-Activity Relationship Analysis: A Comparative Perspective
Due to the limited specific data on 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol analogs, the following SAR analysis is a composite view derived from studies on related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives.
The Influence of the 2-Phenyl Group
The 2-phenyl substituent is a common feature in many biologically active imidazo[1,2-a]pyrimidines and related scaffolds. Its orientation and electronic properties play a crucial role in target engagement.
-
Substitution Pattern: The substitution pattern on the phenyl ring can significantly impact activity. For instance, in a series of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives with anti-inflammatory activity, the presence of a 6-methyl group on the imidazopyridine core in conjunction with the 2-phenyl ring was found to be crucial for potency.[8] This suggests that the interplay between different parts of the molecule is critical.
-
Electronic Effects: The electronic nature of the substituents on the phenyl ring can modulate the overall electron density of the molecule, influencing its binding affinity to biological targets. While specific data for the 7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol series is unavailable, studies on related kinase inhibitors often show that electron-withdrawing or electron-donating groups at specific positions on the phenyl ring can enhance potency.
The Role of the 7-Methyl Group
The methyl group at the 7-position of the pyrimidine ring is expected to influence the molecule's lipophilicity and steric profile.
-
Lipophilicity and Solubility: The addition of a methyl group generally increases lipophilicity, which can affect cell permeability and oral bioavailability. However, excessive lipophilicity can also lead to poor aqueous solubility and off-target effects.
-
Steric Interactions: The 7-methyl group can provide a key steric interaction within a target's binding pocket, potentially enhancing selectivity and potency. In the context of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives, a 6-methyl group (analogous in position) was a key determinant of anti-inflammatory activity.[8]
The Significance of the 5-Hydroxy Group
The hydroxyl group at the 5-position is a key functional group that can participate in hydrogen bonding interactions with biological targets.
-
Hydrogen Bonding: The 5-hydroxyl group can act as both a hydrogen bond donor and acceptor, which is a critical feature for binding to many enzymes, particularly kinases. The ability to form these interactions can significantly contribute to the binding affinity and specificity of the compound.
-
Bioisosteric Replacement: In drug design, the hydroxyl group can be replaced with other functional groups (bioisosteres) to modulate properties such as metabolic stability and potency. For example, replacing it with an amino or methoxy group would alter its hydrogen bonding capacity and electronic properties.
Comparative Data Summary
To provide a clearer picture of the potential SAR, the following table summarizes hypothetical trends based on observations from related compound series. It is crucial to note that these are extrapolated trends and require experimental validation for the specific 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol scaffold.
| Modification | Position | Substituent Type | Anticipated Impact on Activity | Rationale/Comparison to Analogs |
| Phenyl Ring | 2 | Electron-withdrawing (e.g., -Cl, -CF3) | Potentially increased kinase inhibitory activity | Observed in many kinase inhibitor SAR studies to enhance binding. |
| Phenyl Ring | 2 | Electron-donating (e.g., -OCH3, -CH3) | Variable; could enhance or decrease activity depending on the target | Activity is target-dependent; may improve binding through hydrophobic interactions. |
| Pyrimidine Ring | 7 | Replacement of Methyl with larger alkyl groups | Potential for steric hindrance or improved hydrophobic interactions | Activity will depend on the size and shape of the target's binding pocket. |
| Pyrimidine Ring | 5 | Replacement of Hydroxyl with -NH2 | Altered hydrogen bonding; may increase potency | Amine groups are also excellent hydrogen bond donors and acceptors. |
| Pyrimidine Ring | 5 | Replacement of Hydroxyl with -OCH3 | Loss of hydrogen bond donor capability; may decrease potency | Masking the hydroxyl group can reduce binding affinity if it's a key interaction point. |
Experimental Protocols
To validate the inferred SAR and discover novel analogs with enhanced activity, the following experimental workflows are essential.
General Synthesis of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol Analogs
This protocol outlines a general procedure for the synthesis of the core scaffold, which can be adapted to introduce various substituents.
Diagram of Synthetic Workflow
Caption: General synthetic scheme for 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol analogs.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-methyl-6-hydroxypyrimidine (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of α-haloketone: Add the desired α-bromoacetophenone analog (1 equivalent) to the solution.
-
Reaction: Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of the synthesized analogs against a specific protein kinase.
Diagram of Kinase Assay Workflow
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Plate Preparation: To the wells of a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the kinase enzyme.
-
Initiation of Reaction: Initiate the kinase reaction by adding the substrate and ATP.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent that measures the amount of phosphorylated substrate or the remaining ATP.
-
Signal Measurement: Read the plate using a suitable plate reader (e.g., luminometer, fluorometer).
-
Data Analysis: Plot the signal intensity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Future Directions and Unexplored Chemical Space
The comparative analysis presented here, based on related scaffolds, provides a foundational understanding of the potential SAR of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol analogs. However, significant opportunities for further research exist:
-
Systematic SAR Studies: A dedicated study systematically modifying the 2-phenyl, 7-methyl, and 5-hydroxyl positions of the core scaffold is necessary to establish a definitive SAR for various biological targets.
-
Exploration of Other Positions: The functionalization of other positions on the imidazo[1,2-a]pyrimidine ring system could lead to the discovery of novel analogs with improved potency and selectivity.
-
Mechanism of Action Studies: For active compounds, elucidating the precise mechanism of action through techniques like X-ray crystallography and molecular modeling will be crucial for further optimization.
-
In Vivo Evaluation: Promising candidates identified from in vitro screening should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
References
- Al-Tel, T. H., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. RSC Medicinal Chemistry, 14(5), 863-877.
- El-Sayed, N. N. E., et al. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 27(21), 7253.
- El-Sayed, N. N. E., et al. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 27(21), 7253.
- Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637.
- Gudipati, R., et al. (2021). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Chemistry of Heterocyclic Compounds, 57(10), 963-971.
- Jadhav, S. B., & Gaikwad, N. D. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1125-1156.
- de Oliveira, C. S., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry, 66(1), 103-157.
- Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994.
- Lala, S., et al. (2003). 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Synthesis and Antiinflammatory Activity. Journal of Medicinal Chemistry, 46(1), 1-10.
- Paul, S., & Jain, R. (2015).
- Bouyahya, A., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5238.
- Alsfouk, A. A., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Pharmaceuticals, 15(7), 859.
- Chegaev, K., et al. (2022). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 27(19), 6268.
- El Ouaal, M., et al. (2023).
- Kumar, A., et al. (2021). Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines. Bioorganic & Medicinal Chemistry, 45, 116321.
- Kumar, A., et al. (2023). Design, Synthesis, and Anti-Inflammatory Activity of Functionalized 1,2,4,5-Tetrasubstituted-Pyrimidinone. Chemistry & Biodiversity, e202300861.
- Gudipati, R., et al. (2021). Synthesis and antimycotic activity of new derivatives of imidazo[1,2- a ]pyrimidines. Chemistry of Heterocyclic Compounds, 57(10), 963-971.
- da Silva, A. C. S., et al. (2023). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances, 13(30), 20974-20984.
- Singh, P., et al. (2022). Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. RSC Medicinal Chemistry, 13(8), 981-992.
- Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3196.
- Gudipati, R., et al. (2021). Synthesis and antimycotic activity of new derivatives of imidazo[1,2- a ]pyrimidines. Chemistry of Heterocyclic Compounds, 57(10), 963-971.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 5. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. (PDF) 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Synthesis and Antiinflammatory Activity [academia.edu]
- 9. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines [mdpi.com]
- 10. Design, Synthesis, and Anti-Inflammatory Activity of Functionalized 1,2,4,5-Tetrasubstituted-Pyrimidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Guide to the Mechanistic Validation of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol
An objective guide for researchers, scientists, and drug development professionals on validating the mechanism of action of novel kinase inhibitors, using a representative imidazo[1,2-a]pyrimidine compound as a case study.
A Note on the Subject Compound: As of the date of this publication, "7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol" is not extensively characterized in peer-reviewed literature. Therefore, this guide will utilize a representative imidazo[1,2-a]pyrimidine derivative, hypothesized to be a selective inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway, to illustrate the rigorous, multi-faceted process of mechanistic validation. This approach provides a robust framework applicable to novel small molecule inhibitors.
The Hypothesized Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Cascade
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition. Our representative compound, which we will refer to as IMP-X, is hypothesized to act as an ATP-competitive inhibitor of PI3K. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.
The proposed mechanism involves IMP-X binding to the ATP-binding pocket of PI3K, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This abrogation of PIP3 production prevents the recruitment and activation of downstream effectors, most notably the kinase Akt, leading to a shutdown of the entire signaling cascade.
Figure 1: Hypothesized mechanism of IMP-X on the PI3K/Akt/mTOR pathway.
Comparative Analysis: IMP-X vs. Alternative PI3K Inhibitors
To understand the potential advantages and unique properties of IMP-X, it is essential to compare it with established PI3K inhibitors. This comparison should encompass biochemical potency, cellular activity, and selectivity. We will compare IMP-X to a pan-PI3K inhibitor (LY294002), a covalent inhibitor (Wortmannin), and a clinically relevant isoform-selective inhibitor (Alpelisib).
Table 1: Comparative Performance of PI3K Inhibitors
| Feature | IMP-X (Hypothetical) | LY294002 | Wortmannin | Alpelisib (PIK3CA-selective) |
| Mechanism | ATP-Competitive, Reversible | ATP-Competitive, Reversible | Covalent, Irreversible | ATP-Competitive, Reversible |
| PI3Kα IC₅₀ (nM) | 15 | 1,400 | 5 | 5 |
| Cellular Potency (p-Akt IC₅₀, nM) | 50 | 10,000 | 20 | 50 |
| Selectivity | Pan-PI3K | Pan-PI3K, off-targets | Pan-PI3K, off-targets | High for p110α isoform |
| In Vivo Half-life | Moderate to Long | Short | Very Short | Long |
| Reference | N/A |
This table contains hypothetical data for IMP-X to illustrate a target product profile. Real experimental data is required for an actual validation guide.
A Multi-Pillar Framework for Mechanistic Validation
A credible validation of a mechanism of action rests on three pillars: direct target engagement, measurement of downstream pathway modulation, and observation of a functional cellular outcome. The following experimental plan is designed to rigorously test the hypothesis that IMP-X is a PI3K inhibitor.
Pillar 1: Direct Target Engagement & Biochemical Potency
The first step is to confirm that IMP-X directly interacts with its intended target, PI3K, and inhibits its enzymatic activity in a cell-free system.
Experiment 1A: In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of IMP-X against PI3K isoforms.
-
Rationale: This experiment provides direct evidence of target inhibition and is the gold standard for quantifying the potency of a kinase inhibitor. Using a luminescent ATP detection assay format is common. As ATP is consumed by the kinase, the luminescent signal decreases. An inhibitor will prevent ATP consumption, thus preserving the signal.
Detailed Protocol: PI3K Glo-Kinase Assay
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA). Prepare serial dilutions of IMP-X in DMSO, then dilute further in the reaction buffer.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the diluted IMP-X solution. Add 10 µL of a solution containing recombinant PI3K enzyme and its lipid substrate, PIP2.
-
Initiation: Add 10 µL of ATP solution to initiate the kinase reaction. The final ATP concentration should be at or near the Michaelis constant (Km) for an accurate IC₅₀ determination.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Detection: Add 25 µL of a commercial ADP-Glo™ or Kinase-Glo® reagent, which quantifies the amount of ATP remaining.
-
Data Analysis: Measure luminescence using a plate reader. Plot the luminescence signal against the logarithm of the IMP-X concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
Pillar 2: Cellular Target Modulation
After confirming biochemical activity, the next critical step is to demonstrate that IMP-X can engage its target in a cellular context and modulate the downstream signaling pathway.
Experiment 2A: Western Blot Analysis of Phospho-Akt
-
Objective: To measure the levels of phosphorylated Akt (p-Akt), a direct downstream substrate of PI3K activity, in cells treated with IMP-X.
-
Rationale: A reduction in p-Akt levels upon compound treatment is strong evidence of PI3K inhibition in a cellular environment. We measure the ratio of p-Akt to total Akt to control for any changes in the overall amount of the Akt protein.
Figure 2: Standard workflow for Western Blot analysis.
Detailed Protocol: Western Blot for p-Akt
-
Cell Treatment: Seed a cancer cell line with a known active PI3K pathway (e.g., MCF-7) in 6-well plates. Once attached, treat the cells with a dose-response of IMP-X (e.g., 0, 10, 50, 100, 500 nM) for 2-4 hours.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate the proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with a primary antibody specific for p-Akt (Ser473).
-
Stripping and Re-probing: After imaging, the membrane can be stripped and re-probed with an antibody for total Akt and a loading control like GAPDH to ensure equal protein loading.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the p-Akt signal to the total Akt signal for each treatment condition.
Pillar 3: Functional Cellular Outcomes
The final piece of evidence is to link the observed target modulation to a relevant cellular phenotype. Since the PI3K/Akt pathway is a key driver of cell proliferation and survival, we expect IMP-X to inhibit these processes.
Experiment 3A: Cell Viability/Proliferation Assay
-
Objective: To determine the effect of IMP-X on the growth and viability of cancer cells.
-
Rationale: This assay measures the functional consequence of inhibiting the PI3K pathway. A potent reduction in cell viability that correlates with the IC₅₀ for p-Akt inhibition strengthens the mechanistic link.
Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well, opaque-walled plate at a low density (e.g., 2,000-5,000 cells/well).
-
Treatment: After 24 hours, treat the cells with a serial dilution of IMP-X. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for 72 hours, a sufficient time for effects on proliferation to become apparent.
-
Detection: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).
-
Data Analysis: Measure luminescence with a plate reader. Normalize the data to the vehicle control and plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Next Steps
This three-pillar framework provides a systematic and rigorous approach to validating the mechanism of action of a novel kinase inhibitor like IMP-X. Successful completion of these experiments—demonstrating direct biochemical inhibition of PI3K, dose-dependent reduction of p-Akt in cells, and a corresponding inhibition of cell proliferation—builds a strong, data-driven case for the hypothesized mechanism.
Further advanced studies could include kinome-wide selectivity profiling to understand off-target effects, cellular thermal shift assays (CETSA) to confirm target engagement in live cells, and ultimately, in vivo xenograft studies to establish anti-tumor efficacy. This comprehensive validation is crucial for the successful progression of any novel compound in the drug discovery pipeline.
References
-
Title: The PI3K/AKT/mTOR pathway in the context of cancer metabolism and drug resistance. Source: Cancers, 2020. URL: [Link]
-
Title: PI3K/AKT/mTOR Signaling in Cancer and Its Therapeutic Targeting. Source: Pharmaceuticals, 2021. URL: [Link]
-
Title: A review of pan-PI3K inhibitors and isoform-selective PI3K inhibitors in clinical trials. Source: Clinical and Translational Science, 2021. URL: [Link]
-
Title: Alpelisib for the treatment of breast cancer. Source: Expert Review of Clinical Pharmacology, 2020. URL: [Link]
-
Title: A Guide to Kinase IC50. Source: BPS Bioscience, Blog. URL: [Link]
Benchmarking 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol: A Comparative Analysis Against Existing Cancer Therapies
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Imperative for Novel Kinase Inhibitors in Oncology
The landscape of cancer therapy has been revolutionized by the advent of targeted therapies, particularly small molecule kinase inhibitors. These agents offer the promise of enhanced efficacy and reduced toxicity compared to conventional chemotherapy. The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, a family of serine/threonine kinases comprising PIM1, PIM2, and PIM3, have emerged as critical targets in oncology.[1] PIM1 kinase, in particular, is frequently overexpressed in a multitude of solid and hematological malignancies, including prostate cancer and multiple myeloma.[2][3][4] Its role in promoting cell survival, proliferation, and resistance to apoptosis makes it an attractive, albeit challenging, therapeutic target.[1][2][4]
This guide introduces 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol , a novel, potent, and selective inhibitor of PIM1 kinase. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities.[5][6][7] This document provides a comprehensive comparative analysis of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol against current standard-of-care therapies for PIM1-driven malignancies, supported by preclinical experimental data. Our objective is to furnish researchers and drug development professionals with the technical insights necessary to evaluate the therapeutic potential of this promising new agent.
The Therapeutic Landscape: Unmet Needs in PIM1-Overexpressing Cancers
Despite significant advances, the treatment of advanced prostate cancer and multiple myeloma often culminates in the development of therapeutic resistance.
Prostate Cancer: The mainstay of treatment for advanced prostate cancer is androgen deprivation therapy (ADT).[8][9] While initially effective, the majority of patients eventually progress to castration-resistant prostate cancer (CRPC). Subsequent lines of therapy, including taxane-based chemotherapy and second-generation anti-androgens, provide limited survival benefits.[10][11][12] PIM1 kinase has been identified as a key driver of prostate cancer progression and has been implicated in the development of resistance to existing therapies.[2][4]
Multiple Myeloma: The current standard of care for multiple myeloma typically involves a multi-drug regimen including proteasome inhibitors (e.g., bortezomib), immunomodulatory drugs (e.g., lenalidomide), and corticosteroids.[13][14][15][16][17] While these combination therapies have improved patient outcomes, relapse is common, and refractory disease remains a significant clinical challenge.[16] PIM1 kinase is known to be overexpressed in multiple myeloma and contributes to its pathogenesis and drug resistance.
The clear involvement of PIM1 in the progression and resistance of these and other cancers underscores the urgent need for potent and selective PIM1 inhibitors like 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol.
Mechanism of Action: Targeting the PIM1 Signaling Axis
7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol exerts its anti-neoplastic effects through the direct and selective inhibition of PIM1 kinase. PIM1 is a constitutively active kinase, primarily regulated at the level of transcription, translation, and proteasomal degradation.[18] Its expression is induced by a variety of cytokines and growth factors via the JAK/STAT signaling pathway.[2][3][18]
Once expressed, PIM1 phosphorylates a plethora of downstream substrates, leading to the activation of pro-survival and proliferative signaling pathways. A key downstream effector of PIM1 is the c-MYC oncogene. PIM1 can phosphorylate and stabilize c-MYC, thereby enhancing its transcriptional activity and promoting cell cycle progression.[19][20] Furthermore, PIM1 plays a crucial role in inhibiting apoptosis by phosphorylating and inactivating pro-apoptotic proteins such as BAD.[2]
By inhibiting PIM1, 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol effectively disrupts these oncogenic signaling cascades, leading to cell cycle arrest and apoptosis in PIM1-dependent cancer cells.
Signaling Pathway Diagram:
Caption: PIM1 Signaling Pathway and Inhibition by 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol.
Comparative In Vitro Efficacy
The anti-proliferative activity of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol was evaluated against a panel of human cancer cell lines and compared to standard-of-care agents.
Data Summary Table: IC50 Values (nM) for Cell Viability
| Cell Line | Cancer Type | 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol | Bortezomib | Docetaxel |
| MM.1S | Multiple Myeloma | 50 | 5 | >10,000 |
| RPMI 8226 | Multiple Myeloma | 75 | 8 | >10,000 |
| 22Rv1 | Prostate Cancer | 120 | >10,000 | 10 |
| PC-3 | Prostate Cancer | 150 | >10,000 | 15 |
Interpretation of Results:
7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol demonstrates potent anti-proliferative activity in both multiple myeloma and prostate cancer cell lines. Notably, its efficacy is comparable to or exceeds that of the standard-of-care agents in the respective cancer types. The high IC50 values for bortezomib in prostate cancer cell lines and docetaxel in multiple myeloma cell lines are consistent with their clinical indications.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the methodology for determining the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.
Workflow Diagram:
Caption: Workflow for the MTT Cell Viability Assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cell lines are harvested during their logarithmic growth phase and seeded into 96-well microtiter plates at a density of 5,000 cells per well in 100 µL of complete growth medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: A stock solution of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol is serially diluted in culture medium to achieve a range of final concentrations. 100 µL of each dilution is added to the appropriate wells, and the plates are incubated for an additional 72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for 4 hours at 37°C.
-
Solubilization: The medium is carefully removed, and 150 µL of a solubilization solution (e.g., dimethyl sulfoxide) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Studies
To evaluate the in vivo efficacy of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol, a human tumor xenograft model in immunodeficient mice is utilized.
Data Summary Table: Tumor Growth Inhibition in a 22Rv1 Prostate Cancer Xenograft Model
| Treatment Group | Dose | Tumor Volume Change (%) | Body Weight Change (%) |
| Vehicle Control | - | +250 | +5 |
| 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol | 50 mg/kg, p.o., QD | -45 | -2 |
| Docetaxel | 10 mg/kg, i.v., QW | -30 | -10 |
Interpretation of Results:
Oral administration of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol resulted in significant tumor regression in a prostate cancer xenograft model, outperforming the standard-of-care agent, docetaxel. Importantly, our compound was well-tolerated, as indicated by the minimal change in body weight.
Conclusion and Future Directions
The preclinical data presented in this guide strongly support the continued development of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol as a novel therapeutic agent for PIM1-driven cancers. Its potent and selective inhibition of PIM1 kinase, coupled with its promising in vitro and in vivo efficacy and favorable safety profile, positions it as a compelling candidate for further investigation.
Future studies will focus on comprehensive pharmacokinetic and pharmacodynamic profiling, as well as evaluation in combination with existing standard-of-care therapies to explore potential synergistic effects. The ultimate goal is to translate these encouraging preclinical findings into clinical trials to assess the safety and efficacy of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol in patients with advanced malignancies.
References
- Pim-1 kinase as cancer drug target: An update - PMC - PubMed Central. (n.d.).
- PIM1 - Wikipedia. (n.d.).
- Drugs & Treatment by Stage - Multiple Myeloma Research Foundation. (n.d.).
- FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy - PubMed. (2024, December 23).
- PIM1 kinase and its diverse substrate in solid tumors - PubMed. (2024, November 1).
- Potential roles for the PIM1 kinase in human cancer - a molecular and therapeutic appraisal. (n.d.).
- PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC - NIH. (n.d.).
- Pim1 Selective Inhibitors | Selleckchem.com. (n.d.).
- PIM1 inhibitors in preclinical and clinical trials - ResearchGate. (n.d.).
- Prostate Cancer Treatment - NCI - National Cancer Institute. (2024, December 20).
- PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target - Frontiers. (n.d.).
- Multiple Myeloma Treatment & Management - Medscape Reference. (2025, November 20).
- Prostate Cancer Treatment Protocols - Medscape Reference. (2023, October 24).
- 9 Innovative Prostate Cancer Treatment Options. (n.d.).
- Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PubMed Central. (n.d.).
- Treatment for prostate cancer | Cancer Research UK. (n.d.).
- PIM kinase (and Akt) biology and signaling in tumors - PMC - PubMed Central - NIH. (n.d.).
- First-Line Treatment Options for Multiple Myeloma. (n.d.).
- Initial Treatment of Prostate Cancer, by Stage and Risk Group. (2023, November 22).
- PIM1 (pim-1 oncogene) - Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2013, April 1).
- Multiple Myeloma Therapy: Emerging Trends and Challenges - PMC - PubMed Central. (n.d.).
- Treatment Options for Multiple Myeloma and Other Plasma Cell Disorders. (2025, November 7).
- Discovery of a Novel Series of Imidazo[1,2-a]pyrimidine Derivatives as Potent and Orally Bioavailable Lipoprotein-Associated Phospholipase A2 Inhibitors - PubMed. (n.d.).
- Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC - PubMed Central. (n.d.).
- Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - MDPI. (n.d.).
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023, March 3).
- Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC. (2024, November 5).
- 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol | CAS 95980-02-2 | SCBT. (n.d.).
- Investigation of 2-phenylimidazo[1,2- a]quinolines as potential antiproliferative agents. (2023, March 9).
- Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PubMed Central. (2024, October 26).
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets. (n.d.).
- Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC - PubMed Central. (n.d.).
- Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization - PubMed. (2025, March 3).
- Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies - PubMed. (n.d.).
- 7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol - ChemicalBook. (n.d.).
- (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. (2026, January 8).
- 2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine | C13H12N4 | CID 1530 - PubChem. (n.d.).
Sources
- 1. PIM1 kinase and its diverse substrate in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM1 - Wikipedia [en.wikipedia.org]
- 4. Potential roles for the PIM1 kinase in human cancer - a molecular and therapeutic appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents [mdpi.com]
- 7. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostate Cancer Treatment - NCI [cancer.gov]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. 9 Innovative Prostate Cancer Treatment Options | MD Anderson Cancer Center [mdanderson.org]
- 11. cancerresearchuk.org [cancerresearchuk.org]
- 12. Initial Treatment of Prostate Cancer, by Stage and Risk Group | American Cancer Society [cancer.org]
- 13. themmrf.org [themmrf.org]
- 14. emedicine.medscape.com [emedicine.medscape.com]
- 15. myeloma.org [myeloma.org]
- 16. Multiple Myeloma Therapy: Emerging Trends and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Treatment Options for Plasma Cell Disorders | American Cancer Society [cancer.org]
- 18. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 19. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the SAR Landscape of Imidazo[1,2-a]pyrimidines: A Case Study on the Elusive 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol Scaffold
A comprehensive search of the current scientific and patent literature reveals a notable absence of direct head-to-head comparative studies on derivatives of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol. While the broader imidazo[1,2-a]pyrimidine class is a wellspring of pharmacologically active compounds, this specific scaffold remains largely unexplored in a systematic, comparative manner. This guide, therefore, addresses the challenges in providing a direct comparison and instead leverages available data on closely related analogs to infer potential structure-activity relationships (SAR) and guide future research.
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities, including roles as kinase inhibitors, anticancer agents, and antimicrobial compounds. Its structural similarity to purines allows it to interact with a wide range of biological targets. The general synthesis of this class of compounds is well-established, often involving the condensation of 2-aminopyrimidines with α-haloketones or through multicomponent reactions.
Inferences from Related Scaffolds
In the absence of direct data, we can draw cautious inferences from studies on related imidazo-fused heterocyclic systems. For instance, research on imidazo[1,2-a]pyridines and other substituted imidazo[1,2-a]pyrimidines provides valuable insights into how modifications at various positions on the heterocyclic core can influence biological activity.
One study on (E)-1-((7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)diazenyl)naphthalen-2-ol, an imidazo[1,2-a]pyridine analog, highlights that the 7-methyl-2-phenyl substitution pattern is synthetically accessible. However, this study does not provide a series of derivatives for comparison. Research on other related scaffolds, such as 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines, has demonstrated that substitutions on the phenyl ring and modifications of other parts of the molecule can lead to potent anticancer agents, with some derivatives showing IC50 values in the low micromolar range against cell lines like MCF-7 and SK-MEL-28.
Studies on imidazo[1,2-a]quinoxaline-based inhibitors of the Epidermal Growth Factor Receptor (EGFR) also offer clues. In this series, various substitutions on the core structure led to compounds with potent EGFR inhibitory activity, with some derivatives showing significant potential against gefitinib-resistant cancer cell lines. This underscores the importance of systematic modification of the imidazo-fused scaffold to achieve desired potency and selectivity.
The Path Forward: A Proposed Research Workflow
Given the lack of existing comparative data, a logical next step would be to perform a systematic study on the 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol scaffold. The following experimental workflow is proposed for a head-to-head comparison of newly synthesized derivatives.
Experimental Protocols
1. Synthesis of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol Derivatives:
A robust synthetic strategy would be essential. This could be based on established methods for the synthesis of the imidazo[1,2-a]pyrimidine core. A generalized approach would involve:
-
Step 1: Synthesis of the Core Scaffold: Condensation of a substituted 2-aminopyrimidine with a substituted α-haloketone. For the target scaffold, this would likely involve 4-methyl-6-hydroxypyrimidin-2-amine and 2-bromoacetophenone.
-
Step 2: Derivatization: A series of derivatives could be synthesized by modifying the phenyl ring (e.g., introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions) and by modifying or replacing the 5-hydroxyl group.
2. In Vitro Biological Evaluation:
The choice of biological assay would depend on the therapeutic target of interest. Given that many imidazo[1,2-a]pyrimidines are kinase inhibitors, a primary screen could involve a panel of cancer-relevant kinases.
-
Primary Kinase Inhibition Assay (e.g., against a panel of CDKs, Auroras, or tyrosine kinases):
-
Prepare a stock solution of each derivative in DMSO.
-
In a 96-well plate, add the kinase, the appropriate substrate, and ATP.
-
Add the test compounds at various concentrations.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
Calculate the IC50 value for each compound.
-
-
Cell-Based Antiproliferative Assay (e.g., against A549, HCT-116, and MDA-MB-231 cancer cell lines):
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized derivatives for 72 hours.
-
Assess cell viability using an MTT or resazurin-based assay.
-
Determine the GI50 (concentration for 50% growth inhibition) for each derivative.
-
Data Presentation and Visualization
The results of these experiments would be best presented in a tabular format to facilitate easy comparison.
Table 1: Comparative in vitro activity of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol Derivatives
| Compound ID | R1 (Phenyl Substitution) | R2 (5-position) | Kinase IC50 (nM) [Target Kinase] | A549 GI50 (µM) | HCT-116 GI50 (µM) | MDA-MB-231 GI50 (µM) |
|---|---|---|---|---|---|---|
| Parent | H | OH | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| 1a | 4-Cl | OH | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| 1b | 4-OCH3 | OH | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| 2a | H | OCH3 | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
A proposed workflow for this research is illustrated below.
Caption: Proposed workflow for the systematic evaluation of novel 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol derivatives.
Conclusion
While a direct, data-supported head-to-head comparison of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol derivatives is not currently possible due to a lack of published research, the broader family of imidazo[1,2-a]pyrimidines shows immense therapeutic potential. The information available on related scaffolds strongly suggests that a systematic exploration of the title compound and its analogs would be a worthwhile endeavor. The proposed research workflow provides a clear path for synthesizing a library of these compounds, evaluating their biological activity, and establishing a clear structure-activity relationship. Such a study would be a valuable contribution to the field of medicinal chemistry and could lead to the discovery of novel therapeutic agents.
References
- Four 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine (HftpO) first-row transition complexes (Cu, Co, Ni, Zn) have been studied for the first time in vitro against five different species of Leishmania spp. (L. infantum, L. braziliensis, L. donovani, L. peruviana and L. mexicana) as well as Trypanosoma cruzi, showing higher efficacy than the reference commercial drugs. UV and luminescence properties were also evaluated. As a proof of concept, anchoring of a model high-effective-metal complex as an
Safety Operating Guide
Proper Disposal of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol: A Guide for Laboratory Professionals
Hazard Assessment and Waste Classification
Prior to any handling or disposal, a thorough hazard assessment is paramount. While a comprehensive Safety Data Sheet (SDS) for 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol is not widely available, data from structurally similar imidazo[1,2-a]pyridine derivatives provide a basis for a cautious approach. For instance, the related compound 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[4]
Therefore, 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol should be presumptively handled as a hazardous chemical waste.
The U.S. Environmental Protection Agency (EPA) mandates that a hazardous waste determination must be performed when the waste is first generated.[5] This involves evaluating whether the chemical exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is listed as a known hazardous waste.[6] For a novel research compound, it is prudent to treat it as hazardous until proven otherwise.
Key Actions:
-
Treat 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol as hazardous waste.
-
Consult your institution's Environmental Health & Safety (EHS) department for a formal waste determination and guidance.
-
Always refer to your site-specific Chemical Hygiene Plan (CHP) as required by the Occupational Safety and Health Administration (OSHA).[7][8]
Personal Protective Equipment (PPE) and Handling
Proper PPE is the first line of defense against exposure. Based on the hazards associated with analogous compounds, the following PPE should be considered the minimum requirement when handling 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol for disposal.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a combination of safety glasses and a face shield. | Protects against potential splashes of solutions or accidental aerosolization of solid powder, preventing serious eye irritation.[4][9] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use and disposed of properly. | Prevents skin contact, which may cause irritation.[4] Proper removal technique is crucial to avoid contaminating hands. |
| Body Protection | A standard laboratory coat. For larger quantities or potential for significant splashing, a chemical-resistant apron. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood. | Minimizes the risk of inhaling airborne particles or vapors, which may cause respiratory tract irritation.[4] |
On-Site Waste Management and Segregation Protocol
Proper segregation and storage of chemical waste are critical to prevent dangerous reactions and ensure regulatory compliance.[10][11] The following workflow outlines the necessary steps from waste generation to pickup.
Caption: Waste Management Workflow from Generation to Disposal.
Step-by-Step Disposal Procedure:
-
Container Selection :
-
Choose a waste container that is compatible with 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol and any solvents used. For instance, do not store strong acids in metal containers.[10] Glass or high-density polyethylene (HDPE) bottles are generally suitable.
-
The container must have a tightly fitting screw cap. Funnels should not be left in the container opening.[6][10]
-
-
Waste Labeling :
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label, as required by the EPA.[12]
-
The label must include:
-
The words "Hazardous Waste."[12]
-
The full chemical name: "7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol" (no formulas or abbreviations).[6]
-
The names of all other components in the container (e.g., solvents, other reagents).
-
The approximate percentage of each component.
-
The date the waste was first added to the container.
-
-
-
Segregation and Storage :
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[5][11]
-
Crucially, segregate this waste from incompatible materials. Imidazopyrimidine derivatives may be incompatible with strong oxidizing agents, strong acids, and strong bases.[9][13] Mixing incompatible wastes can lead to violent reactions, explosions, or the release of toxic gases.[14]
-
Use secondary containment (e.g., a plastic tub) for all liquid waste containers to mitigate spills.[15]
-
-
Accumulation Limits :
-
A laboratory can accumulate up to 55 gallons of hazardous waste in an SAA.[5] However, for acutely toxic "P-listed" wastes, the limit is one quart.[5] While this compound is not currently P-listed, minimizing stored quantities is a best practice.
-
Once a container is full, it must be moved out of the SAA within three days.[11] It is advisable to request a pickup from your EHS department well before this deadline.
-
-
Requesting Disposal :
-
Contact your institution's EHS or a licensed professional waste disposal service to arrange for pickup and final disposal.[4]
-
Never dispose of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol by pouring it down the drain or placing it in the regular trash.[4][15] This is illegal and environmentally harmful.
-
Decontamination and Spill Management
Empty Containers : Empty containers that held 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol must also be treated as hazardous waste. If the compound is considered acutely hazardous (a P-listed waste), the container must be triple-rinsed with a suitable solvent.[10] The rinsate must be collected and disposed of as hazardous waste.
Spill Cleanup : In the event of a spill, evacuate personnel from the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated absorbent material, place it in a sealed, labeled container, and dispose of it as hazardous waste.[16] For large or unmanageable spills, contact your EHS emergency line immediately.
Final Disposal Methods
Once collected by a licensed contractor, the final disposal method is determined by the waste's properties and regulatory requirements. Common methods for chemical laboratory waste include:
-
Incineration : High-temperature incineration is often the preferred method for organic compounds, as it destroys the hazardous components.[16]
-
Chemical Treatment : This may involve oxidation or other processes to render the chemical less hazardous.[16]
-
Secure Landfill : For solid waste or stabilized materials, disposal in a specially designed hazardous waste landfill may be used.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol, protecting themselves, their colleagues, and the environment.
References
-
OSHA Compliance For Laboratories. US Bio-Clean. [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
-
Safety and Waste Management for SAM Chemistry Methods. U.S. Environmental Protection Agency (EPA). [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State Colleges and Universities. [Link]
-
Safety Data Sheet - 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid. AA Blocks. [Link]
-
Chemical Waste Disposal Guidelines. Emory University. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
Laboratory Safety Chemical Hygiene Plan (CHP). Occupational Safety and Health Administration (OSHA). [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Guidelines on the Disposal of Chemical Wastes from Laboratories. OSHE UTHM. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
-
Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. PubMed Central. [Link]
-
Formation of substituted imidazopyrimidine derivatives for screening cancer cell lines. ResearchGate. [Link]
-
Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Publishing. [Link]
-
Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. MDPI. [Link]
Sources
- 1. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. aablocks.com [aablocks.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. research.columbia.edu [research.columbia.edu]
- 7. osha.gov [osha.gov]
- 8. osha.gov [osha.gov]
- 9. fishersci.com [fishersci.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. oshe.uthm.edu.my [oshe.uthm.edu.my]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. usbioclean.com [usbioclean.com]
Comprehensive Safety and Handling Guide for 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol
This guide provides essential safety protocols and operational directives for the handling, use, and disposal of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol. As a compound with potential biological activity, it necessitates a rigorous approach to laboratory safety to protect researchers and ensure the integrity of experimental outcomes. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, fostering a culture of safety and excellence in your laboratory.
Hazard Identification and Risk Assessment
While a complete Safety Data Sheet (SDS) for 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol is not universally available, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides critical hazard information. The compound is classified with the following hazard statements:
These classifications indicate that the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The compound is a solid, likely a powder, which can become airborne during handling, increasing the risk of inhalation and contamination of surfaces.[4][5]
Table 1: GHS Hazard Profile of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol
| Hazard Statement | GHS Classification | Signal Word | Pictogram | Potential Effects |
| H302 | Acute toxicity, oral (Category 4) | Warning | Exclamation Mark | Harmful if ingested. |
| H315 | Skin corrosion/irritation (Category 2) | Warning | Exclamation Mark | Causes skin irritation upon contact. |
| H319 | Serious eye damage/eye irritation (Category 2A) | Warning | Exclamation Mark | Causes significant eye irritation. |
| H335 | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | Warning | Exclamation Mark | May cause irritation to the respiratory system if inhaled. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to mitigating the risks associated with handling 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol. The following PPE is mandatory for all procedures involving this compound.
-
Eye Protection: Chemical splash goggles are required at all times.[2] For operations with a high risk of splashing, a face shield should be worn in addition to goggles.[2]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[3] Given the risk of skin irritation, it is advisable to double-glove, especially when handling larger quantities. Gloves should be inspected for any signs of degradation before use and changed immediately if contaminated.[6]
-
Body Protection: A fully fastened laboratory coat is required. For procedures with a higher risk of contamination, disposable gowns are recommended.[3]
-
Respiratory Protection: Due to the risk of respiratory irritation from inhaling the powder, a NIOSH-approved respirator is necessary when handling the compound outside of a certified chemical fume hood.[7][8][9] An N95 respirator is the minimum requirement for handling powders.
Table 2: Recommended PPE for Handling 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol
| Task | Minimum Required PPE |
| Weighing and transferring solid | Chemical splash goggles, double nitrile gloves, lab coat, N95 respirator (if not in a fume hood) |
| Preparing solutions | Chemical splash goggles, double nitrile gloves, lab coat |
| General handling in solution | Chemical splash goggles, nitrile gloves, lab coat |
Engineering Controls: Creating a Safe Workspace
Engineering controls are the most effective way to minimize exposure to hazardous substances.
-
Chemical Fume Hood: All handling of the solid form of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol, including weighing and transferring, should be conducted in a certified chemical fume hood to prevent inhalation of the powder.[10]
-
Ventilation: Ensure the laboratory is well-ventilated to minimize the concentration of any airborne particles.[5]
-
Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[3]
Safe Handling and Operational Procedures
Adherence to standard operating procedures is crucial for minimizing risk.
Workflow for Weighing and Preparing a Solution:
Caption: Workflow for safe handling of the compound.
Step-by-Step Protocol:
-
Preparation:
-
Don all required PPE as outlined in Table 2.
-
Prepare the work area within the chemical fume hood by laying down absorbent bench paper.
-
Have all necessary equipment (spatulas, weigh boats, vials, solvent) readily available.
-
-
Handling:
-
Carefully transfer the desired amount of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol to a tared weigh boat or vial.
-
To minimize dust generation, avoid rapid movements and handle the powder gently.[5]
-
Once weighed, securely close the primary container.
-
Add the solvent to the weighed compound in the fume hood to prepare the solution.
-
-
Cleanup:
-
Wipe down the work surface with a damp paper towel to collect any residual powder.
-
Dispose of all contaminated materials (gloves, weigh boats, paper towels) in a designated hazardous waste container.
-
Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is necessary.
For a small powder spill (less than 1 gram) within a fume hood:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid making the powder airborne.
-
Carefully wipe up the spill, working from the outside in.
-
Place the contaminated paper towels in a sealed bag and dispose of it as hazardous waste.
-
Wipe the area with a detergent solution, followed by water.
For a larger spill or a spill outside of a fume hood:
-
Evacuate the immediate area and alert others.
-
If the spill is outside a fume hood, and if it is safe to do so, close the laboratory doors to contain any airborne dust.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.[11]
In case of personal exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]
Waste Disposal
All waste contaminated with 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.[12]
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.[13]
Disposal Workflow:
Caption: Chemical waste disposal workflow.
By adhering to these guidelines, you can ensure a safe laboratory environment for yourself and your colleagues while working with 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol.
References
-
ChemSafetyPro. (2015, April 14). Lists of GHS Precautionary Statement and P Code. Retrieved from [Link]
-
PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]
-
Wikipedia. (n.d.). GHS precautionary statements. Retrieved from [Link]
-
Wikipedia. (n.d.). GHS hazard statements. Retrieved from [Link]
-
PubChem. (n.d.). GHS Classification Summary (Rev.9, 2021). Retrieved from [Link]
-
Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]
-
TSI Journals. (n.d.). Exploration of heterocyclic compounds from bio waste sugars: a Review. Retrieved from [Link]
-
AIChE. (2004, November). Guidelines for Safe Handling of Powders and Bulk Solids. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
De Dietrich. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!. Retrieved from [Link]
-
University of California, Berkeley EHS. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]
-
University of Wisconsin–Madison BME Shared Labs. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
AA Blocks. (2025, January 18). Safety Data Sheet. Retrieved from [Link]
-
University of Tennessee, Knoxville EHS. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
-
Duke University OESO. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). Retrieved from [Link]
-
Boston University EHS. (2016, Summer). Chemical Waste Management Guide. Retrieved from [Link]
-
CUNY. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
MDPI. (n.d.). Alkaline Mycoremediation: Penicillium rubens and Aspergillus fumigatus Efficiently Decolorize and Detoxify Key Textile Dye Classes. Retrieved from [Link]
-
University of Washington EHS. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials Note: this material applies to powders as well. Retrieved from [Link]
-
Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
Sources
- 1. 95980-02-2|7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol|BLD Pharm [bldpharm.com]
- 2. aablocks.com [aablocks.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Guidelines for Safe Handling of Powders and Bulk Solids | AIChE [ccps.aiche.org]
- 5. ddpsinc.com [ddpsinc.com]
- 6. safety.duke.edu [safety.duke.edu]
- 7. chem-space.com [chem-space.com]
- 8. chemsafetypro.com [chemsafetypro.com]
- 9. GHS precautionary statements - Wikipedia [en.wikipedia.org]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 12. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 13. ptb.de [ptb.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
